molecular formula C9H15FN3O13P3 B15586096 5-fluoro-dCTP

5-fluoro-dCTP

Cat. No.: B15586096
M. Wt: 485.15 g/mol
InChI Key: YXBCZHAEVSTXFP-JXBXZBNISA-N
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Description

5-fluoro-dCTP is a useful research compound. Its molecular formula is C9H15FN3O13P3 and its molecular weight is 485.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H15FN3O13P3

Molecular Weight

485.15 g/mol

IUPAC Name

[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15FN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5?,6-,7-/m1/s1

InChI Key

YXBCZHAEVSTXFP-JXBXZBNISA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-dCTP and its Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) is a synthetically modified pyrimidine (B1678525) nucleotide that serves as a crucial tool in molecular biology, diagnostics, and the development of therapeutic agents. As an analog of deoxycytidine triphosphate (dCTP), it can be utilized by DNA polymerases for incorporation into a growing DNA strand. The presence of the fluorine atom at the 5th position of the cytosine base, however, imparts unique biochemical properties that make it a valuable substrate for a variety of applications. This guide provides a comprehensive overview of this compound, its synthesis, function, and its role in key experimental protocols.

Core Properties and Synthesis

This compound is a fluorinated pyrimidine dNTP that can act as a substrate for DNA polymerases, enabling the introduction of a fluorine modification into specific DNA sequences.[1][2][3] This modification can alter the chemical and biological properties of the resulting DNA, influencing its interaction with other molecules and its stability.

Biochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₅FN₃O₁₃P₃[4]
Molecular Weight 485.15 g/mol [4]
CAS Number 79671-09-3[4]
Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: A common approach involves a "one-pot, three-step" strategy starting from the corresponding nucleoside, 5-fluoro-2'-deoxycytidine. This method includes monophosphorylation of the nucleoside, followed by a reaction with tributylammonium (B8510715) pyrophosphate, and subsequent hydrolysis of the cyclic intermediate to yield the triphosphate. This process is effective for both purine (B94841) and pyrimidine deoxynucleotides.[4] Another chemical synthesis route for related fluorinated nucleotides involves the triphosphorylation of the nucleoside with phosphorus oxychloride (POCl₃) followed by the addition of pyrophosphate.[5]

Enzymatic Synthesis: Enzymatic synthesis offers a highly specific and efficient alternative. A cascade reaction starting from 5-fluorocytidine (B16351) can produce 5-fluoro-CTP with high yields.[6] This process typically involves a series of kinases that sequentially phosphorylate the nucleoside to its mono-, di-, and finally triphosphate form. For instance, 5-fluorocytidine can be phosphorylated by a nucleoside kinase to 5-fluoro-CMP, which is then converted to the diphosphate (B83284) by a nucleoside monophosphate (NMP) kinase, and finally to 5-fluoro-CTP by a nucleoside diphosphate (NDP) kinase.[6]

Function as a DNA Polymerase Substrate

The primary function of this compound is to act as a substrate for DNA polymerases. It is recognized by these enzymes and incorporated into the nascent DNA strand opposite a guanine (B1146940) base in the template. The efficiency of this incorporation can vary depending on the specific DNA polymerase.

Incorporation Kinetics

The kinetic parameters of this compound incorporation have been studied for some DNA polymerases. These parameters, particularly the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), provide insight into the efficiency and affinity of the polymerase for this modified nucleotide compared to its natural counterpart, dCTP.

DNA PolymeraseKₘ (µM)Reference
DNA Polymerase α (calf thymus)7.7
DNA Polymerase β (calf thymus)8.8

Note: A comprehensive table of kinetic parameters (including kcat and Vmax) for a wider range of DNA polymerases is a subject of ongoing research.

Metabolic Fate and Intracellular Activity

When introduced into a cellular environment, this compound can be subject to metabolic pathways that influence its ultimate biological effect. The metabolism of fluorinated pyrimidines is of significant interest in cancer research, primarily through the action of the prodrug 5-fluorouracil (B62378) (5-FU).

This compound, upon intracellular dephosphorylation to its monophosphate form, 5-fluoro-dCMP, can be deaminated to 5-fluoro-dUMP. This metabolite is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of thymidylate synthase leads to a depletion of dTTP pools, which in turn disrupts DNA replication and repair, ultimately leading to cell death.[7][8]

Furthermore, the incorporation of 5-fluorocytosine (B48100) into the genome can have significant consequences. The presence of this altered base can be recognized by the cellular DNA repair machinery, primarily the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways.[6][9] The uracil-DNA glycosylase (UNG) in the BER pathway can recognize and excise the 5-fluorouracil base that results from the deamination of 5-fluorocytosine, creating an abasic site that is further processed.[2][10][11] This repair process, if overwhelmed or inefficient, can lead to DNA strand breaks and contribute to the cytotoxic effects of fluoropyrimidines.

Metabolic_and_Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Downstream Effects 5-FC 5-Fluorocytosine 5-FU 5-Fluorouracil 5-FC->5-FU Cytosine Deaminase FdUMP 5-Fluoro-dUMP 5-FU->FdUMP Metabolic Conversion TS Thymidylate Synthase FdUMP->TS Inhibits 5-fluoro-dCTP_ex Exogenous This compound 5-fluoro-dCTP_in Intracellular This compound 5-fluoro-dCTP_ex->5-fluoro-dCTP_in Cellular Uptake 5-fluoro-dCDP 5-Fluoro-dCDP 5-fluoro-dCTP_in->5-fluoro-dCDP Dephosphorylation DNA_with_5FC DNA containing 5-Fluorocytosine 5-fluoro-dCTP_in->DNA_with_5FC Incorporation 5-fluoro-dCMP 5-Fluoro-dCMP 5-fluoro-dCMP->FdUMP Deoxycytidylate Deaminase 5-fluoro-dCDP->5-fluoro-dCMP Dephosphorylation DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_with_5FC Catalyzes BER_MMR Base Excision Repair (BER) & Mismatch Repair (MMR) DNA_with_5FC->BER_MMR Recognized by dTMP_synthesis dTMP Synthesis TS->dTMP_synthesis Required for DNA_Replication_Repair DNA Replication & Repair Disruption dTMP_synthesis->DNA_Replication_Repair Leads to Apoptosis Apoptosis DNA_Replication_Repair->Apoptosis DNA_Strand_Breaks DNA Strand Breaks BER_MMR->DNA_Strand_Breaks Can lead to DNA_Strand_Breaks->Apoptosis Primer_Extension_Workflow Template_Primer 1. Anneal Primer to DNA Template Reaction_Mix 2. Prepare Reaction Mix (dNTPs, this compound, Polymerase, Buffer) Template_Primer->Reaction_Mix Thermal_Cycling 3. Perform Thermal Cycling (Denaturation, Annealing, Extension) Reaction_Mix->Thermal_Cycling Incorporation 4. DNA Polymerase incorporates This compound Thermal_Cycling->Incorporation Modified_DNA 5. Product: DNA containing 5-Fluorocytosine Incorporation->Modified_DNA Analysis 6. Analysis (Gel Electrophoresis, Purification) Modified_DNA->Analysis SELEX_Workflow Library 1. Start with modified DNA library (containing This compound) Incubation 2. Incubate with target molecule Library->Incubation Partitioning 3. Partition bound from unbound sequences Incubation->Partitioning Elution 4. Elute bound sequences Partitioning->Elution Amplification 5. PCR amplify with This compound Elution->Amplification ssDNA_Generation 6. Generate ssDNA Amplification->ssDNA_Generation Next_Round Repeat for multiple rounds ssDNA_Generation->Next_Round Enrichment Sequencing 7. Sequence and characterize aptamers ssDNA_Generation->Sequencing Next_Round->Incubation

References

An In-depth Technical Guide to the Mechanism of Action of 5-Fluoro-dCTP in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) is a synthetic analog of the natural deoxynucleotide, 2'-deoxycytidine (B1670253) 5'-triphosphate (dCTP). As a fluorinated pyrimidine, it serves as a valuable tool in molecular biology and is of significant interest in the development of therapeutic agents. This guide provides a comprehensive overview of the mechanism of action of this compound in DNA synthesis, including its incorporation by DNA polymerases, its impact on DNA structure and stability, and detailed experimental protocols for its study.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to act as a substrate for DNA polymerases, leading to its incorporation into a growing DNA strand. Unlike some nucleotide analogs, this compound does not typically act as a chain terminator; once incorporated, the 3'-hydroxyl group remains available for the formation of the next phosphodiester bond, allowing for further elongation of the DNA strand.[1]

The key steps in its mechanism are:

  • Cellular Uptake and Metabolism: While this compound can be used in in vitro assays, its precursors, such as 5-fluorocytosine (B48100) or 5-fluoro-2'-deoxycytidine, are required for cellular applications. These precursors are taken up by cells and metabolized by cellular enzymes into the active triphosphate form, this compound.

  • Substrate for DNA Polymerases: this compound is recognized by DNA polymerases as an analog of dCTP and is incorporated into the nascent DNA strand opposite a guanine (B1146940) base in the template strand.[1]

  • Post-Incorporation Effects: Following its incorporation, the presence of the fluorine atom at the 5th position of the cytosine base can have several consequences:

    • Altered DNA-Protein Interactions: The electronegative fluorine atom can modify the local electronic environment of the major groove of the DNA, potentially altering the binding of proteins that interact with DNA, such as transcription factors and DNA repair enzymes.

    • Inhibition of DNA Methylation: The presence of 5-fluorocytosine in DNA can act as a mechanism-based inhibitor of DNA methyltransferases, such as HhaI methylase.[2]

    • Induction of DNA Damage Response: The presence of an unnatural base can be recognized by cellular DNA repair machinery, potentially leading to futile repair cycles, DNA strand breaks, and the activation of cell cycle checkpoints and apoptotic pathways.

Mechanism_of_Action_this compound cluster_0 Cellular Environment cluster_1 DNA Synthesis cluster_2 Downstream Consequences Precursor 5-Fluorocytosine or 5-Fluoro-2'-deoxycytidine 5-fluoro-dCTP_active This compound (Active Form) Precursor->5-fluoro-dCTP_active Cellular Metabolism Incorporation Incorporation into growing DNA strand 5-fluoro-dCTP_active->Incorporation Substrate DNA_Polymerase DNA Polymerase DNA_Polymerase->Incorporation DNA_Template DNA Template (with Guanine) DNA_Template->Incorporation Elongation Continued DNA Elongation Incorporation->Elongation Altered_Interactions Altered DNA-Protein Interactions Elongation->Altered_Interactions Methylation_Inhibition Inhibition of DNA Methylation Elongation->Methylation_Inhibition DDR DNA Damage Response Elongation->DDR

Caption: Mechanism of this compound action.

Quantitative Data

DNA Polymerase Kinetics

The efficiency of incorporation of this compound by DNA polymerases can be quantified by determining the Michaelis-Menten constant (Km). A lower Km value indicates a higher affinity of the polymerase for the nucleotide analog.

DNA PolymeraseSubstrateApparent Km (µM)
Calf Thymus DNA Polymerase αThis compound7.7[1]
Calf Thymus DNA Polymerase βThis compound8.8[1]

Note: The Km values for the natural substrate, dCTP, with DNA polymerases α and β are comparable to those of this compound, suggesting that it is an efficient substrate.[1]

Thermodynamic Stability of DNA Containing 5-Fluorocytosine

The incorporation of 5-fluorocytosine into a DNA duplex does not significantly alter its thermodynamic stability compared to a duplex containing the natural cytosine base. This has been demonstrated through UV spectroscopic melting experiments and 1D 19F NMR spectroscopy.[3]

PropertyObservation
Melting Temperature (Tm) Single 5-fluoro substitutions in DNA double helices result in comparable thermodynamic stabilities to unmodified DNA.[3]
Structural Perturbation The equilibrium characteristics of bistable DNA oligonucleotides are minimally affected by fluorine substitution at the C5 position of pyrimidines.[3]

Experimental Protocols

Primer Extension Assay for this compound Incorporation

This assay is used to qualitatively and quantitatively assess the incorporation of this compound by a DNA polymerase.

Materials:

  • Thermocycler

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

  • Purified DNA polymerase

  • 5'-end labeled (e.g., with 32P or a fluorescent dye) DNA primer

  • DNA template with a known sequence

  • Reaction buffer specific to the DNA polymerase

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound

  • Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

Procedure:

  • Primer-Template Annealing:

    • Mix the labeled primer and template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup:

    • Prepare reaction mixtures on ice. For a typical 20 µL reaction, combine:

      • 2 µL of 10x polymerase reaction buffer

      • 2 µL of annealed primer-template (e.g., 100 nM final concentration)

      • Variable concentrations of this compound and the other three dNTPs

      • Nuclease-free water to a final volume of 19 µL

  • Initiation of Reaction:

    • Add 1 µL of DNA polymerase (e.g., 1-5 units) to each reaction tube.

    • Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reactions by adding an equal volume of stop/loading buffer.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the reaction products by denaturing PAGE.

    • Visualize the results using a phosphorimager or fluorescence scanner. The appearance of a band corresponding to the full-length product indicates successful incorporation and extension.

Primer_Extension_Workflow Start Start Anneal Anneal Labeled Primer to DNA Template Start->Anneal Setup_Reaction Set up Polymerase Reaction (with this compound) Anneal->Setup_Reaction Incubate Incubate at Optimal Temperature Setup_Reaction->Incubate Terminate Terminate Reaction with Stop/Loading Buffer Incubate->Terminate Denature Denature Samples Terminate->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Visualize Results (Phosphorimager/Scanner) PAGE->Visualize End End Visualize->End

Caption: Primer extension assay workflow.

DNA Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of a DNA duplex containing 5-fluorocytosine.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • Synthetic DNA oligonucleotides (one containing 5-fluorocytosine and its complement)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

  • Sample Preparation:

    • Anneal equimolar amounts of the complementary DNA strands in the melting buffer to form the duplex.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program a temperature ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Collection:

    • Place the DNA sample in the cuvette and load it into the spectrophotometer.

    • Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative plot (dA/dT vs. T).

Thermal_Melting_Workflow Start Start Prepare_Duplex Prepare DNA Duplex with 5-Fluorocytosine Start->Prepare_Duplex Setup_Spectro Set up UV-Vis Spectrophotometer with Temperature Control Prepare_Duplex->Setup_Spectro Run_Melt Run Temperature Ramp and Record Absorbance at 260 nm Setup_Spectro->Run_Melt Plot_Curve Plot Absorbance vs. Temperature Run_Melt->Plot_Curve Calculate_Tm Calculate Tm from the First Derivative Plot_Curve->Calculate_Tm End End Calculate_Tm->End

Caption: DNA thermal melting analysis workflow.

Steady-State Kinetic Assay of DNA Polymerase

This assay determines the Km and Vmax for the incorporation of this compound.

Materials:

  • Same as for the primer extension assay.

Procedure:

  • Primer-Template Annealing:

    • As described in the primer extension assay.

  • Reaction Setup:

    • Set up a series of reactions with a fixed concentration of DNA polymerase and primer-template, and varying concentrations of this compound.

    • Ensure that the reaction is in the initial velocity phase (typically <20% of the primer is extended). This may require optimizing the reaction time and enzyme concentration.

  • Reaction and Termination:

    • Initiate the reactions by adding the DNA polymerase.

    • Incubate for a short, fixed time.

    • Terminate the reactions as described previously.

  • Analysis:

    • Separate and quantify the extended primer using denaturing PAGE and phosphorimaging/fluorescence scanning.

    • Calculate the initial velocity (V0) for each substrate concentration.

    • Plot V0 versus the concentration of this compound.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effects of a precursor of this compound on cultured cells.

Materials:

  • 96-well cell culture plates

  • Cultured cells of interest

  • Cell culture medium

  • 5-fluoro-2'-deoxycytidine (or other precursor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the this compound precursor. Include untreated control wells.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability versus compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with This compound Precursor Seed_Cells->Treat_Cells Incubate_Cells Incubate for Desired Time Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Cellular cytotoxicity (MTT) assay workflow.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that functions by being incorporated into DNA during synthesis. Its mechanism of action is multifaceted, involving not only its role as a substrate for DNA polymerases but also its subsequent effects on DNA structure, DNA-protein interactions, and the induction of cellular stress responses. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize this important nucleotide analog.

References

chemical structure and properties of 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) is a synthetic analog of the natural deoxynucleotide, 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP). As a member of the fluoropyrimidine class of compounds, it holds significant interest in the fields of biochemistry, molecular biology, and medicinal chemistry. The substitution of a fluorine atom at the C5 position of the cytosine base imparts unique chemical and biological properties to the molecule. This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a fluorinated pyrimidine (B1678525) deoxynucleoside triphosphate.[1][2] Its structure consists of a 5-fluorocytosine (B48100) base linked to a 2'-deoxyribose sugar, which is in turn esterified with a triphosphate group at the 5' position.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₁₅FN₃O₁₃P₃[3]
Molecular Weight 485.15 g/mol [3]
IUPAC Name disodium;[[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate (B84403)N/A
SMILES String C1--INVALID-LINK--COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-]">C@@HN2C=C(C(=NC2=O)N)F.[Na+].[Na+]N/A
InChI Key UMHSKYATAFNLBB-KTJUJSQSSA-LN/A
Appearance Fine white powder (for the nucleoside precursor, 5-fluoro-2'-deoxycytidine)[4]
Aqueous Solubility Soluble in water (for the related compound 5-fluorouracil (B62378), 50 mg/mL)[5]
Stability The precursor, 5-fluoro-2'-deoxycytidine (B1672315), shows pH-dependent stability in aqueous solutions, with degradation being acid-catalyzed.[6][7] The triphosphate form is expected to be susceptible to hydrolysis of the phosphate linkages, particularly in acidic conditions.
pKa Data for the triphosphate is not readily available. The related precursor, 5-fluoro-2'-deoxycytidine, has documented dissociation constants.[4]

Biological and Biochemical Properties

Mechanism of Action

This compound primarily exerts its biological effects through its interaction with DNA synthesis and modification processes.

  • Substrate for DNA Polymerases: this compound can act as a substrate for various DNA polymerases, including Pwo polymerase.[2][8] This allows for its incorporation into newly synthesized DNA strands during replication or repair. The efficiency of incorporation can vary depending on the specific polymerase.

  • Inhibition of DNA Methylation: The precursor to this compound, 5-fluoro-2'-deoxycytidine (FdCyd), is a known inhibitor of DNA methyltransferases.[9] By incorporating into DNA, 5-fluorocytosine can covalently trap DNA methyltransferases, leading to a reduction in overall DNA methylation.

  • Induction of DNA Damage Response: Incorporation of 5-fluorocytosine into DNA can trigger the DNA damage response (DDR) pathway.[9] This can lead to cell cycle arrest, typically at the G2/M checkpoint, and the activation of DNA repair mechanisms. If the damage is extensive, it can lead to the induction of apoptosis.

Anticancer and Antiviral Potential

The biological activities of this compound and its precursors suggest potential applications as therapeutic agents.

  • Anticancer Activity: Fluoropyrimidines, such as 5-fluorouracil (5-FU), are widely used in cancer chemotherapy. The cytotoxic effects of these compounds are mediated through the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to replication stress and apoptosis.[10] The ability of this compound's precursor to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as an anticancer agent.[9]

  • Antiviral Activity: Modified nucleosides are a cornerstone of antiviral therapy. While specific data on the antiviral activity of this compound is limited, its structural similarity to other antiviral nucleoside analogs suggests it could be explored for this purpose.

Table 2: IC50 Values of Related Fluoropyrimidines in Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Reference(s)
5-Fluorouracil (5-FU)A43147.02 ± 0.65[6]
5-Fluorouracil (5-FU)HT2985.37 ± 1.81[6]
5-Fluorouracil (5-FU)HeLa43.34 ± 2.77[6]
5-Fluorouracil (5-FU)Esophageal Carcinoma Cell Lines1.00 to 39.81[11]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound from its corresponding nucleoside, 5-fluoro-2'-deoxycytidine, using a cascade of kinase enzymes.[12]

Materials:

  • 5-fluoro-2'-deoxycytidine (FdCyd)

  • ATP (Adenosine triphosphate)

  • Appropriate buffer (e.g., Tris-HCl)

  • Magnesium chloride (MgCl₂)

  • Nucleoside kinase (e.g., deoxycytidine kinase)

  • Nucleoside monophosphate kinase (NMPK)

  • Nucleoside diphosphate (B83284) kinase (NDPK)

  • Purified water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare a reaction mixture containing FdCyd, an excess of ATP, MgCl₂ in a suitable buffer.

  • Enzyme Addition: Add the three kinases (nucleoside kinase, NMPK, and NDPK) to the reaction mixture. The specific amounts of each enzyme should be optimized for efficient conversion.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for a sufficient period (e.g., 24-72 hours) to allow for the sequential phosphorylation of FdCyd to 5-fluoro-dCMP, then to 5-fluoro-dCDP, and finally to this compound.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Once the reaction is complete, the this compound can be purified from the reaction mixture using anion-exchange chromatography or reverse-phase HPLC.

HPLC Purification of this compound

This protocol provides a general guideline for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15][16]

Materials:

Procedure:

  • Sample Preparation: Dissolve the crude this compound in purified water or the initial mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (a low percentage of Mobile Phase B).

  • Injection: Inject the prepared sample onto the HPLC column.

  • Gradient Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The specific gradient profile will need to be optimized to achieve good separation of this compound from starting materials and byproducts.

  • Detection: Monitor the elution profile at a suitable wavelength for nucleotide detection (typically around 260-280 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Lyophilize or use a rotary evaporator to remove the mobile phase solvents from the collected fractions.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC.

DNA Polymerase Incorporation Assay

This protocol outlines a general method to assess the incorporation of this compound into a DNA strand by a DNA polymerase.[17][18][19][20][21]

Materials:

  • DNA template

  • Primer (fluorescently or radioactively labeled for detection)

  • DNA polymerase

  • Natural dNTPs (dATP, dGTP, dTTP)

  • This compound

  • Reaction buffer (specific to the polymerase)

  • Stop solution (e.g., EDTA-containing loading dye)

  • Denaturing polyacrylamide gel

Procedure:

  • Primer-Template Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C and then slowly cooling to room temperature.

  • Reaction Setup: In a microcentrifuge tube, set up the primer extension reaction containing the annealed primer-template, DNA polymerase, reaction buffer, and a mixture of dNTPs. In the experimental tube, replace dCTP with this compound. Include a control reaction with natural dCTP.

  • Initiation and Incubation: Initiate the reaction by adding the dNTP mixture and incubate at the optimal temperature for the DNA polymerase for a defined period.

  • Termination: Stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Denature the DNA products by heating and separate them on a denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA products using an appropriate method based on the primer label (e.g., autoradiography for radioactive labels, fluorescence scanning for fluorescent labels). The presence of a product of the expected full-length size in the reaction containing this compound indicates its successful incorporation.

Cell Viability (MTT) Assay

This protocol describes a general method to evaluate the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or its more cell-permeable precursor, 5-fluoro-2'-deoxycytidine)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-fluoro-2'-deoxycytidine for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

DNA Damage Response and Apoptosis Induction

The incorporation of 5-fluorocytosine into DNA can lead to replication stress and the activation of the DNA Damage Response (DDR) pathway, which can ultimately trigger apoptosis.

DNA_Damage_Response 5_FdC 5-Fluoro-2'- deoxycytidine 5_FdCTP This compound DNA_Incorporation Incorporation into DNA 5_FdCTP->DNA_Incorporation Replication_Stress Replication Stress DNA_Incorporation->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Apoptosis Apoptosis Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: DNA Damage and Apoptosis Pathway Induced by 5-Fluoro-2'-deoxycytidine.

Experimental Workflow for Evaluating this compound Activity

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.

Experimental_Workflow Start Start: 5-Fluoro-2'-deoxycytidine Synthesis Enzymatic or Chemical Synthesis of this compound Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization Purity_Check Purity Assessment (Analytical HPLC) Characterization->Purity_Check Biological_Assays Biological Evaluation Purity_Check->Biological_Assays Polymerase_Assay DNA Polymerase Incorporation Assay Biological_Assays->Polymerase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Biological_Assays->Cell_Viability_Assay Mechanism_Study Mechanism of Action Studies (Cell Cycle, Apoptosis) Biological_Assays->Mechanism_Study End End: Data Analysis & Conclusion Polymerase_Assay->End Cell_Viability_Assay->End Mechanism_Study->End

Caption: Workflow for Synthesis and Evaluation of this compound.

Conclusion

This compound is a valuable tool for researchers in various disciplines. Its ability to be incorporated into DNA allows for the site-specific introduction of a fluorine label, which can be used for structural and functional studies of DNA and DNA-protein interactions. Furthermore, the cytotoxic properties of its precursor, 5-fluoro-2'-deoxycytidine, and the broader class of fluoropyrimidines, underscore its potential in the development of novel anticancer and antiviral therapies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and application of this important molecule.

References

An In-depth Technical Guide to Fluorinated Deoxynucleotides: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated deoxynucleotides represent a pivotal class of molecules in medicinal chemistry and chemical biology. The strategic incorporation of fluorine atoms into deoxynucleotide structures dramatically alters their physicochemical properties, leading to enhanced metabolic stability, potent enzyme inhibition, and significant therapeutic efficacy.[1][2][3] The small van der Waals radius of fluorine (1.47 Å), comparable to that of a hydrogen atom (1.2 Å), allows it to act as a bioisostere of a hydroxyl group or hydrogen atom with minimal steric hindrance.[4][5] However, its high electronegativity profoundly influences the electronic distribution within the molecule, affecting properties like pKa, bond strength, and molecular conformation.[1][3] These unique characteristics have been exploited to develop a range of clinically significant antiviral and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of fluorinated deoxynucleotides, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Synthesis of Fluorinated Deoxynucleotides

The synthesis of fluorinated deoxynucleotides can be broadly categorized into two main strategies: the divergent approach (direct fluorination of a pre-formed nucleoside) and the convergent approach (coupling of a fluorinated sugar moiety with a nucleobase).[1]

  • Divergent Synthesis: This method involves the direct fluorination of an existing nucleoside. A common technique is the treatment of 2,2′-anhydro nucleosides with hydrogen fluoride (B91410) to produce 2′-fluoro-arabino-configured nucleosides.[6][7] Another widely used reagent is diethylaminosulfur trifluoride (DAST), which can replace a hydroxyl group with fluorine, typically with inversion of configuration.[2]

  • Convergent Synthesis: This approach involves the synthesis of a fluorinated sugar intermediate, which is then coupled with a desired nucleobase.[1][6] This method offers greater flexibility in modifying both the sugar and the base moieties. For instance, a key intermediate for the synthesis of 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl nucleosides can be synthesized from D-glucose derivatives.[7]

The choice of synthetic route depends on the desired stereochemistry and the position of the fluorine substitution. Following the synthesis of the fluorinated nucleoside, it is typically phosphorylated to the corresponding 5'-triphosphate, the active form that inhibits polymerases. This can be achieved through various chemical or enzymatic phosphorylation methods.

Mechanism of Action

The primary mechanism by which most fluorinated deoxynucleotides exert their therapeutic effect is through the inhibition of DNA or RNA polymerases.[2][8] This process generally involves the following steps:

  • Cellular Uptake and Anabolic Phosphorylation: Fluorinated deoxynucleoside analogs are transported into cells via nucleoside transporters.[2] Inside the cell, they are sequentially phosphorylated by host cell kinases to their active triphosphate form.[7][9] The initial phosphorylation is often the rate-limiting step.[7]

  • Competition with Natural Substrates: The fluorinated deoxynucleoside triphosphates (F-dNTPs) mimic natural deoxynucleoside triphosphates (dNTPs) and compete for the active site of viral or cellular polymerases.[9]

  • Incorporation and Chain Termination: Upon incorporation into the growing DNA or RNA strand, the fluorinated nucleotide can act as a chain terminator. The presence of the fluorine atom at the 2' or 3' position of the sugar ring can prevent the formation of the subsequent phosphodiester bond, thus halting nucleic acid elongation.[10] Some fluorinated nucleosides, despite having a 3'-hydroxyl group, can act as "de facto" terminators by inducing conformational changes in the polymerase that hinder translocation along the nucleic acid template.[11]

The following diagram illustrates the general mechanism of action of fluorinated deoxynucleotides as polymerase inhibitors.

Mechanism_of_Action cluster_cell Host Cell Fluorinated_Deoxynucleoside Fluorinated Deoxynucleoside (Pro-drug) Cell_Membrane Cell Membrane Fluorinated_Deoxynucleoside->Cell_Membrane Cellular_Kinases Cellular Kinases Cell_Membrane->Cellular_Kinases Uptake Active_Triphosphate Fluorinated Deoxynucleoside Triphosphate (F-dNTP) Cellular_Kinases->Active_Triphosphate Phosphorylation Viral_Polymerase Viral DNA/RNA Polymerase Active_Triphosphate->Viral_Polymerase Competes with natural dNTPs DNA_Elongation DNA/RNA Elongation Viral_Polymerase->DNA_Elongation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination Incorporation of F-dNTP Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition

Caption: General mechanism of action of fluorinated deoxynucleotides as polymerase inhibitors.

Key Fluorinated Deoxynucleotides in Research and Medicine

Numerous fluorinated deoxynucleotides have been developed and investigated for their therapeutic potential. The following sections detail some of the most prominent examples.

2'-Fluoro-2'-Deoxycytidine (2'-FdC)

2'-FdC is a broad-spectrum antiviral agent that has shown activity against a variety of viruses, including influenza viruses, bunyaviruses, and noroviruses.[9][12][13] Its antiviral effect stems from its conversion to the triphosphate form, which inhibits viral RNA-dependent RNA polymerase.

Quantitative Data for 2'-Fluoro-2'-Deoxycytidine (2'-FdC)

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Reference
Influenza A (H1N1)MDCKCPE3.2>100[13]
Influenza A (H3N2)MDCKCPE0.59>100[13]
Influenza A (H5N1)MDCKCPE1.4>100[13]
Influenza BMDCKCPE1.9>100[13]
La Crosse Virus (LACV)VeroCPE2.2-9.7>100[9]
Rift Valley Fever VirusVeroCPE2.2-9.7>100[9]
Heartland Virus-VYR0.9-[9]
SFTS Virus-VYR3.7-[9]
Murine Norovirus-1RAW264.7-20.921768[12]
SARS-CoV-2Vero CCL-81Fluorescent175.2>300[14][15]

CPE: Cytopathic Effect Inhibition Assay; VYR: Virus Yield Reduction Assay.

Clevudine (B1669172) (L-FMAU)

Clevudine, the L-enantiomer of 2'-fluoro-5-methyl-β-D-arabinofuranosyluracil (FMAU), is a potent inhibitor of the hepatitis B virus (HBV) polymerase.[16][17] It exhibits a long intracellular half-life and acts as a non-competitive inhibitor of the viral polymerase.[16][18]

Quantitative Data for Clevudine (L-FMAU)

VirusCell Line/ModelAssay TypeIC₅₀/EC₅₀ (µM)Reference
Hepatitis B Virus (HBV)Duck Hepatocytes-0.1[19]
Epstein-Barr Virus (EBV)--5.0[6]
Islatravir (4'-Ethynyl-2-fluoro-2'-deoxyadenosine, EFdA, MK-8591)

Islatravir is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for the treatment and prevention of HIV-1 infection.[1] It has an exceptionally low 50% effective concentration (EC₅₀) in the picomolar to low nanomolar range and is active against many drug-resistant HIV strains.[1][10]

Quantitative Data for Islatravir (EFdA)

Virus/StrainCell LineEC₅₀ (nM)Reference
HIV-1 (Wild Type)MT40.073[1]
HIV-2 (Wild Type)MT40.098[1]
HIV-1 (NL4-3)PBMC0.05[1]
HIV-2 (Group A)MAGIC-5A0.58 ± 0.13[10]
HIV-2 (Group B)MAGIC-5A0.55 ± 0.16[10]
HIV-1 (JR-CSF)PBMC0.25[20]
Gemcitabine (dFdC)

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a widely used chemotherapeutic agent for various cancers, including pancreatic, lung, breast, and ovarian cancers.[21] Its anticancer activity is mediated through the inhibition of DNA synthesis and ribonucleotide reductase.[2]

Pharmacokinetic Data for Gemcitabine

ParameterValueReference
Plasma Half-life (short infusion)42 - 94 minutes[11]
Plasma Half-life (long infusion)245 - 638 minutes[21]
Cellular UptakeNucleoside transporters[2]
MetabolismPhosphorylation to dFdCDP and dFdCTP[2]
DetoxificationDeamination to dFdU by cytidine (B196190) deaminase[2]
ExcretionPrimarily renal[22]
Oral Bioavailability~10%[11]
Clofarabine (B1669196)

Clofarabine is a second-generation purine (B94841) nucleoside analog approved for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL).[3][5]

Clinical Trial Data for Clofarabine in Pediatric Relapsed/Refractory ALL

Study/AnalysisNumber of PatientsTreatment RegimenComplete Remission (CR) RateOverall Remission (OR) RateMedian Overall Survival (OS)Reference
Phase II Study6152 mg/m² daily for 5 days11.5% (CR) + 8.2% (CRp)30%-[23]
Meta-analysis374 (pediatric)52 mg/m² monotherapy16%28%3.7 months[3][5]
Phase I/II Trial (with Cytarabine)2152 mg/m² + Cytarabine (B982)14%--[24]

CRp: Complete Remission without platelet recovery.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of fluorinated deoxynucleotides. Below are outlines of key experimental protocols.

In Vitro Antiviral Activity Assay (e.g., MTT Assay for Cell Viability)

This assay determines the concentration of a compound that inhibits virus-induced cell death (cytopathic effect, CPE).

Workflow for Antiviral MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of the test compound Seed_Cells->Add_Compound Infect_Cells Infect cells with virus Add_Compound->Infect_Cells Incubate Incubate for a defined period (e.g., 2-5 days) Infect_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer to dissolve formazan (B1609692) crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate Calculate EC₅₀ and CC₅₀ values Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for determining antiviral activity using an MTT assay.

Detailed Steps:

  • Cell Seeding: Plate host cells (e.g., Vero, MDCK, MT-4) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.[25][26]

  • Compound Addition: Prepare serial dilutions of the fluorinated deoxynucleotide in cell culture medium and add them to the wells. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus).

  • Virus Infection: Add a standardized amount of virus to the appropriate wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[25][27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25][26]

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol (B130326) or a detergent solution) to dissolve the formazan crystals.[27]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.

DNA/RNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the triphosphate form of a fluorinated deoxynucleotide to inhibit the activity of a purified polymerase.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a primed nucleic acid template, the purified polymerase (e.g., HIV reverse transcriptase, HCV NS5B polymerase), and a mixture of three natural dNTPs or NTPs, one of which is often radiolabeled or fluorescently labeled.

  • Inhibitor Addition: Add varying concentrations of the fluorinated deoxynucleoside triphosphate (F-dNTP) to the reaction mixtures.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or the template-primer and incubate at the optimal temperature for the polymerase.

  • Reaction Termination: Stop the reaction at specific time points by adding a quenching solution (e.g., EDTA).

  • Product Analysis: Separate the reaction products (extended primers) from the unincorporated nucleotides using methods like gel electrophoresis, filter binding assays, or chromatography.

  • Quantification and Analysis: Quantify the amount of product formed in the presence and absence of the inhibitor. Determine the IC₅₀ value, the concentration of the inhibitor that reduces the polymerase activity by 50%.

The following diagram illustrates the logical relationship in a polymerase inhibition assay.

Polymerase_Inhibition_Logic F_dNTP Fluorinated dNTP (Inhibitor) Binding Competitive Binding to Active Site F_dNTP->Binding Natural_dNTP Natural dNTP (Substrate) Natural_dNTP->Binding Polymerase Polymerase (Enzyme) Polymerase->Binding Template_Primer Template-Primer Template_Primer->Binding Incorporation Incorporation into Nucleic Acid Chain Binding->Incorporation If F-dNTP binds Elongation Successful Elongation Binding->Elongation If Natural dNTP binds Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Polymerase Activity Termination->Inhibition

References

The Genesis of a Modified Nucleotide: A Technical Guide to the Discovery and History of 5-Fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) is a synthetically modified pyrimidine (B1678525) nucleotide that has garnered significant interest in the fields of biochemistry and medicine. As an analogue of deoxycytidine triphosphate (dCTP), it serves as a valuable tool for studying DNA synthesis and has been explored for its potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key experimental findings related to this compound.

Historical Context and Discovery

The journey to the synthesis of this compound is rooted in the broader history of fluorinated pyrimidines, which began with the pioneering work of Charles Heidelberger and his colleagues in the 1950s. Their research led to the synthesis of 5-fluorouracil (B62378) (5-FU), a compound that demonstrated significant antitumor activity and laid the foundation for the development of other fluorinated nucleoside analogues.[1] The introduction of a fluorine atom at the C5 position of the pyrimidine ring was found to mimic the methyl group of thymine, leading to the inhibition of critical enzymatic pathways involved in DNA synthesis.

The first synthesis of a 2'-fluoro nucleoside was reported by Codington and colleagues.[2] This opened the door to a new class of modified nucleosides with altered chemical and biological properties. The development of 5-fluorodeoxycytidine (FdCyd) followed, with the understanding that it could act as a prodrug, being metabolized intracellularly to its active forms, including the triphosphate.[3] The rationale behind the synthesis of this compound was to create a direct precursor for incorporation into DNA, allowing for the study of its effects on DNA replication and its potential as a cytotoxic agent.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

The chemical synthesis of nucleoside triphosphates, including this compound, has traditionally followed methods developed by Yoshikawa and Ludwig-Eckstein.[1][4][5] These "one-pot" approaches are widely used for the phosphorylation of nucleosides.

A general and efficient method for preparing 2'-deoxynucleoside-5'-O-triphosphates from the corresponding nucleoside involves a "one-pot, three-step" strategy. This typically includes monophosphorylation of the nucleoside, reaction with pyrophosphate, and subsequent hydrolysis of the cyclic intermediate to yield the desired nucleoside triphosphate.[6][7]

Experimental Protocol (General Yoshikawa Method):

  • Monophosphorylation: The starting nucleoside, 5-fluoro-2'-deoxycytidine, is reacted with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. This selectively phosphorylates the 5'-hydroxyl group.

  • Reaction with Pyrophosphate: The resulting 5'-monophosphate is then reacted in situ with pyrophosphate to form a cyclic intermediate.

  • Hydrolysis: The cyclic intermediate is hydrolyzed to yield this compound.

  • Purification: The final product is typically purified using ion-exchange chromatography.

Enzymatic Synthesis

Enzymatic methods offer a highly specific and often more efficient route to nucleoside triphosphates under milder conditions. This compound can be synthesized from 5-fluorodeoxycytidine through a series of phosphorylation steps catalyzed by cellular kinases.[4]

Experimental Protocol (General Enzymatic Synthesis):

  • Initial Phosphorylation: 5-fluorodeoxycytidine is first phosphorylated to its 5'-monophosphate (5-fluoro-dCMP) by a nucleoside kinase, such as deoxycytidine kinase.

  • Second Phosphorylation: 5-fluoro-dCMP is then converted to its 5'-diphosphate (5-fluoro-dCDP) by a nucleoside monophosphate kinase.

  • Final Phosphorylation: Finally, 5-fluoro-dCDP is phosphorylated to this compound by a nucleoside diphosphate (B83284) kinase.

This enzymatic cascade can be performed in a "one-pot" reaction using a cocktail of the required kinases and a phosphate (B84403) donor like ATP.

Key Experiments and Quantitative Data

A pivotal study by Tanaka et al. in 1981 demonstrated that chemically synthesized this compound is an efficient substrate for DNA polymerases α and β from calf thymus.[4] This research provided crucial quantitative data on the interaction of this analogue with the DNA replication machinery.

Incorporation into DNA by DNA Polymerases

The study by Tanaka and colleagues showed that this compound could effectively replace dCTP in DNA synthesis reactions catalyzed by both DNA polymerase α and β. The incorporation of the fluorinated nucleotide supported the further elongation of the DNA chain.

Table 1: Kinetic Parameters of this compound with DNA Polymerases

NucleotideDNA PolymeraseApparent Km (µM)
This compoundα7.7
This compoundβ8.8

Data from Tanaka M, et al. Cancer Res. 1981.[4]

These Michaelis-Menten constants (Km) are comparable to those of the natural substrate, dCTP, indicating that this compound is a good substrate for these DNA polymerases.

Signaling Pathways and Experimental Workflows

Metabolic Activation of 5-Fluorodeoxycytidine

5-Fluorodeoxycytidine (FdCyd) acts as a prodrug that is metabolically activated within the cell to its triphosphate form, this compound. This intracellular conversion is a critical pathway for its biological activity.

Metabolic_Activation FdCyd 5-Fluorodeoxycytidine (FdCyd) FdCMP 5-Fluoro-dCMP FdCyd->FdCMP Deoxycytidine Kinase FdCDP 5-Fluoro-dCDP FdCMP->FdCDP Nucleoside Monophosphate Kinase FdCTP This compound FdCDP->FdCTP Nucleoside Diphosphate Kinase DNA Incorporation into DNA FdCTP->DNA DNA Polymerase

Caption: Metabolic activation of 5-fluorodeoxycytidine to this compound.

Experimental Workflow for DNA Polymerase Assay

The following diagram illustrates a general workflow for assaying the incorporation of this compound into DNA by a DNA polymerase.

DNA_Polymerase_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reaction Mixture: - Buffer - Template/Primer DNA - dNTPs (with or without this compound) - DNA Polymerase P2 Incubate at Optimal Temperature P1->P2 P3 Stop Reaction P2->P3 P4 Separate DNA Products (e.g., Gel Electrophoresis) P3->P4 P5 Quantify Incorporation (e.g., Autoradiography, Fluorescence) P4->P5

Caption: General workflow for a DNA polymerase assay with this compound.

Conclusion

The discovery and synthesis of this compound represent a significant advancement in the field of modified nucleotides. Stemming from the foundational work on fluorinated pyrimidines, this analogue has proven to be a valuable tool for probing the mechanisms of DNA replication. The ability of this compound to be efficiently incorporated into DNA by cellular polymerases underscores its potential for various research and therapeutic applications. This technical guide provides a comprehensive overview of its history, synthesis, and key experimental data to aid researchers and professionals in the ongoing exploration of this important molecule.

References

An In-depth Technical Guide to the Core Principles of 5-Fluoro-dCTP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the incorporation of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-FdCTP) into DNA. It details the enzymatic processes, cellular consequences, and key experimental methodologies relevant to the study of this modified nucleotide.

Core Principles of 5-FdCTP Incorporation

5-Fluoro-dCTP is a synthetic analog of the natural deoxynucleoside triphosphate, dCTP. The substitution of a hydrogen atom with a fluorine atom at the 5th position of the cytosine base introduces unique chemical properties that make it a valuable tool in molecular biology and a component of certain chemotherapeutic strategies.

Enzymatic Incorporation by DNA Polymerases

The central principle of 5-FdCTP utilization lies in its ability to be recognized and incorporated into a growing DNA strand by DNA polymerases during DNA replication or repair. Various DNA polymerases, including prokaryotic and eukaryotic enzymes, can catalyze this reaction. For instance, Pwo polymerase is one such enzyme capable of incorporating 5-FdCTP during primer extension reactions[1][2]. The incorporation generally follows the Watson-Crick base pairing rule, where 5-FdCTP is inserted opposite a guanine (B1146940) (G) residue in the template strand.

The efficiency of incorporation, however, can vary significantly depending on the specific DNA polymerase and the sequence context of the template DNA. The fluorine atom, being the most electronegative element, alters the electron distribution of the pyrimidine (B1678525) ring, which can influence the interactions within the active site of the polymerase.

Metabolic Activation from Prodrugs

In a cellular context, 5-FdCTP is often the activated metabolite of precursor nucleoside analogs, such as 5-fluorodeoxycytidine (FdCyd), or the widely used anticancer drug 5-fluorouracil (B62378) (5-FU). The metabolic activation of these prodrugs is a critical step for their cytotoxic effects.

The primary metabolic pathways leading to the formation of 5-FdCTP and the related cytotoxic metabolite, 5-fluoro-2'-deoxyuridine-5'-triphosphate (5-FdUTP), are outlined below:

  • From 5-Fluorodeoxycytidine (FdCyd): FdCyd can be phosphorylated by deoxycytidine kinase to 5-fluorodeoxycytidine monophosphate (5-FdCMP). Subsequent phosphorylations by other kinases lead to the formation of 5-FdCTP.

  • From 5-Fluorouracil (5-FU): 5-FU can be converted to 5-fluorodeoxyuridine (FUdR), which is then phosphorylated to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP can be further phosphorylated to 5-fluorodeoxyuridine diphosphate (B83284) (FdUDP) and then to 5-fluorodeoxyuridine triphosphate (FdUTP). FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349) nucleotides, leading to a depletion of dTTP and an increase in dUTP pools. This imbalance promotes the incorporation of both dUTP and the analog 5-FdUTP into DNA[3].

The interplay of these metabolic pathways is crucial in determining the ultimate cellular fate and the spectrum of DNA lesions induced.

Metabolic activation pathways of 5-FU and FdCyd.

Cellular Consequences of 5-Fluorocytosine (B48100) Incorporation

The incorporation of 5-fluorocytosine (5-FC) into the DNA backbone triggers a cascade of cellular events, primarily revolving around the induction of DNA damage and the subsequent activation of DNA damage response (DDR) pathways.

DNA Damage and Repair

Once incorporated, 5-FC can be recognized by the cell's DNA repair machinery. The primary pathway involved in the removal of uracil (B121893) and its analogs from DNA is Base Excision Repair (BER). Uracil DNA glycosylase (UDG) can excise the fluorinated base, creating an abasic (AP) site. This AP site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

However, if the incorporated 5-FC is not efficiently repaired, it can lead to the formation of DNA strand breaks, particularly during subsequent rounds of DNA replication. The stalling of replication forks at the site of the lesion can lead to the collapse of the fork and the generation of double-strand breaks (DSBs), which are highly cytotoxic lesions[3].

Activation of DNA Damage Response (DDR) Pathways

The presence of DNA lesions, such as AP sites and DSBs, activates a complex signaling network known as the DNA Damage Response (DDR). The two major kinase signaling cascades at the heart of the DDR are the ATM-Chk2 and ATR-Chk1 pathways[4].

  • ATR-Chk1 Pathway: This pathway is primarily activated by single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks. ATR, in conjunction with its partner ATRIP, recognizes RPA-coated ssDNA and phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk1. Activated Chk1 then phosphorylates downstream effectors to induce cell cycle arrest, promote DNA repair, and stabilize replication forks.

  • ATM-Chk2 Pathway: This pathway is predominantly activated by DSBs. The MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to DSBs, which in turn recruits and activates the ATM kinase. ATM then phosphorylates numerous substrates, including the checkpoint kinase Chk2 and the tumor suppressor p53. This signaling cascade leads to cell cycle arrest, apoptosis, or the initiation of DSB repair via pathways such as homologous recombination (HR) or non-homologous end joining (NHEJ).

The incorporation of fluoropyrimidines can activate both pathways, leading to a coordinated cellular response aimed at preserving genomic integrity.

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_atr ATR-Chk1 Pathway cluster_atm ATM-Chk2 Pathway cluster_response Cellular Response 5-FdCTP_incorp 5-FdCTP Incorporation DNA_lesion DNA Lesion (5-Fluorocytosine) 5-FdCTP_incorp->DNA_lesion Replication_stress Replication Stress (Stalled Forks) DNA_lesion->Replication_stress DSB Double-Strand Breaks (DSBs) Replication_stress->DSB ATR ATR Replication_stress->ATR activates ATM ATM DSB->ATM activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair ATM->ATR crosstalk Chk2 Chk2 ATM->Chk2 phosphorylates Apoptosis Apoptosis ATM->Apoptosis Chk2->Cell_Cycle_Arrest Chk2->DNA_Repair

DNA damage response to 5-FdCTP incorporation.

Quantitative Data on 5-FdCTP Incorporation and its Effects

Kinetic Parameters of 5-FdCTP Incorporation

The efficiency of 5-FdCTP incorporation by DNA polymerases can be quantitatively assessed by determining the kinetic parameters of the reaction, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the polymerase for the nucleotide, while a higher kcat value signifies a faster rate of incorporation. The catalytic efficiency is often expressed as the kcat/Km ratio.

DNA PolymeraseNucleotideKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Mammalian DNA Polymerase α5-Aza-dCTP3.0--[5]
Mammalian DNA Polymerase αdCTP2.0--[5]
Human DNA Polymerase νCorrect dNTP20--[6]
Human DNA Polymerase νIncorrect dNTP476--[6]

Note: Specific kinetic data for this compound is limited in the public domain. The data for 5-Aza-dCTP, a related analog, is provided for comparative purposes. The Vmax for 5-Aza-dCTP incorporation by DNA polymerase alpha was reported to be slightly lower than that for dCTP[5].

Effects on DNA Thermal Stability

The incorporation of modified nucleotides can alter the thermodynamic stability of the DNA duplex. The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is a common measure of this stability. Studies on related modified cytosines, such as 5-formylcytosine (B1664653) (5fC), have shown a destabilizing effect on the DNA double helix.

DNA ModificationChange in Melting Temperature (ΔTm)Reference
5-Formylcytosine (5fC)~ -2.0 °C[1][7]
5-Methylcytosine (B146107)~ +0.5 °C per methylation[8]

Experimental Protocols

Primer Extension Assay for 5-FdCTP Incorporation

This protocol allows for the qualitative and semi-quantitative analysis of 5-FdCTP incorporation into a DNA strand by a DNA polymerase.

Workflow:

Primer_Extension_Workflow Start Start Prepare_Reaction_Mix 1. Prepare Reaction Mix: - DNA Template - 5'-labeled Primer - DNA Polymerase - Reaction Buffer - dNTPs (with 5-FdCTP) Start->Prepare_Reaction_Mix End End Anneal_Primer 2. Anneal Primer to Template: - Heat to 95°C - Cool slowly Prepare_Reaction_Mix->Anneal_Primer Extension_Reaction 3. Initiate Extension: - Add DNA Polymerase - Incubate at optimal temperature Anneal_Primer->Extension_Reaction Stop_Reaction 4. Stop Reaction: - Add EDTA or formamide (B127407) loading buffer Extension_Reaction->Stop_Reaction Analyze_Products 5. Analyze Products: - Denaturing polyacrylamide gel electrophoresis - Autoradiography or fluorescence imaging Stop_Reaction->Analyze_Products Analyze_Products->End

Workflow for a primer extension assay.

Methodology:

  • Reaction Setup:

    • In a PCR tube, combine the following components:

      • DNA template (oligonucleotide with a known sequence)

      • 5'-radiolabeled or fluorescently labeled primer (complementary to the 3' end of the template)

      • Reaction buffer (specific to the DNA polymerase used)

      • A mixture of dNTPs, including 5-FdCTP and the other three natural dNTPs. The concentration of 5-FdCTP can be varied to assess its incorporation efficiency.

  • Primer Annealing:

    • Heat the reaction mixture to 95°C for 2-5 minutes to denature the template and primer.

    • Slowly cool the mixture to the annealing temperature of the primer (typically 5-10°C below the primer's Tm) to allow for hybridization.

  • Extension Reaction:

    • Add the DNA polymerase to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the chosen polymerase for a defined period (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., formamide loading buffer containing EDTA).

  • Product Analysis:

    • Denature the reaction products by heating to 95°C for 5 minutes.

    • Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled DNA fragments by autoradiography (for radiolabeled primers) or fluorescence imaging. The size of the extended product will indicate the position of incorporation of 5-FdCTP.

Quantification of 5-FdCTP Incorporation using HPLC-MS/MS

This method provides a highly sensitive and specific quantification of the amount of 5-fluorocytosine incorporated into genomic DNA.

Methodology:

  • Genomic DNA Extraction:

    • Isolate high-quality genomic DNA from cells or tissues of interest that have been treated with a 5-FdCTP precursor.

  • DNA Digestion:

    • Digest the genomic DNA to individual deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation:

    • Separate the resulting deoxynucleosides using high-performance liquid chromatography (HPLC). A C18 reversed-phase column is commonly used with a gradient of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection:

    • Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Set the mass spectrometer to detect the specific parent-to-daughter ion transitions for 5-fluorodeoxycytidine and the other natural deoxynucleosides.

  • Quantification:

    • Generate a standard curve using known concentrations of 5-fluorodeoxycytidine and the natural deoxynucleosides.

    • Determine the concentration of 5-fluorodeoxycytidine in the digested DNA sample by comparing its peak area to the standard curve.

    • The level of incorporation is typically expressed as the ratio of 5-fluorodeoxycytidine to total deoxycytidine or total deoxynucleosides.

Conclusion

The incorporation of this compound into DNA is a multifaceted process with significant implications for cellular function and therapeutic intervention. A thorough understanding of its enzymatic incorporation, the resulting cellular responses, and the methodologies for its study is essential for researchers in the fields of molecular biology, drug development, and cancer biology. This guide provides a foundational framework for these principles, highlighting the key mechanisms and experimental approaches that are central to advancing our knowledge of this important nucleotide analog.

References

5-Fluoro-dCTP as a Substrate for DNA Polymerase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) is a synthetic analog of the natural deoxynucleotide, 2'-deoxycytidine (B1670253) 5'-triphosphate (dCTP). The substitution of a hydrogen atom with fluorine at the 5th position of the cytosine base introduces unique chemical properties that make this compound a valuable tool in molecular biology, diagnostics, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound's role as a substrate for DNA polymerases, including quantitative data on its incorporation, detailed experimental protocols, and the cellular pathways it impacts.

Core Concepts: this compound as a DNA Polymerase Substrate

This compound can be utilized by various DNA polymerases as a substrate for the synthesis of DNA. The fluorine atom, being similar in size to a hydrogen atom, allows the modified nucleotide to fit within the active site of many DNA polymerases. However, the high electronegativity of fluorine can influence base pairing and stacking interactions, affecting the efficiency and fidelity of its incorporation compared to the natural dCTP.

The incorporation of this compound into a DNA strand can be utilized for several applications:

  • Introducing Modifications for Structural and Functional Studies: The fluorine atom can serve as a sensitive probe for NMR spectroscopy, allowing for detailed structural analysis of DNA and DNA-protein interactions.

  • Anticancer and Antiviral Therapy: As a fluorinated pyrimidine, this compound is related to the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Its incorporation into DNA can disrupt DNA replication and repair processes, leading to cytotoxicity in rapidly dividing cancer cells.[1][2] The L-configured dideoxynucleoside form of this compound has also been shown to be a substrate for several human DNA polymerases, acting as a chain terminator.[3]

  • Primer Extension (PEX) Reactions: this compound is a known substrate for polymerases such as Pwo polymerase in primer extension reactions, enabling the site-specific introduction of fluorine into DNA sequences.[4]

Quantitative Data: Incorporation of this compound by DNA Polymerases

The efficiency of this compound incorporation varies depending on the DNA polymerase. The Michaelis-Menten constant (Kₘ) is a key parameter that reflects the concentration of the substrate at which the enzyme reaches half of its maximum velocity, providing an indication of the substrate's binding affinity.

DNA PolymeraseSubstrateApparent Kₘ (µM)VₘₐₓkₖₐₜIncorporation Efficiency (kₖₐₜ/Kₘ)Reference
Calf Thymus DNA Polymerase α This compound7.7Data not availableData not availableData not available[5]
dCTP2.0Data not availableData not availableData not available[6]
Calf Thymus DNA Polymerase β This compound8.8Data not availableData not availableData not available[5]
dCTPData not availableData not availableData not availableData not available
Taq DNA Polymerase This compoundData not availableData not availableData not availableData not available
dCTPData not availableData not availableData not availableData not available
Pwo DNA Polymerase This compoundData not availableData not availableData not availableData not available
dCTPData not availableData not availableData not availableData not available

Note: Further research is required to populate the Vₘₐₓ, kₖₐₜ, and incorporation efficiency values for this compound with a broader range of DNA polymerases.

Experimental Protocols

DNA Polymerase Activity Assay using this compound (Primer Extension)

This protocol describes a method to assess the ability of a DNA polymerase to incorporate this compound into a growing DNA strand.

Materials:

  • Purified DNA polymerase (e.g., Pwo polymerase, Taq polymerase)

  • This compound solution

  • Natural dNTPs (dATP, dGTP, dTTP)

  • 5'-radiolabeled or fluorescently labeled DNA primer

  • Single-stranded DNA template with a sequence complementary to the primer and containing template guanines for this compound incorporation

  • Reaction buffer appropriate for the chosen DNA polymerase

  • Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Methodology:

  • Primer-Template Annealing: Mix the labeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the annealed primer-template, the appropriate reaction buffer, dATP, dGTP, dTTP, and varying concentrations of this compound. A control reaction with dCTP instead of this compound should be included.

  • Initiation of Reaction: Add the DNA polymerase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The presence of a longer product band in the lanes containing this compound indicates its incorporation. The intensity of the band can be quantified to assess the relative incorporation efficiency.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol outlines a method to determine the Kₘ and Vₘₐₓ of a DNA polymerase for this compound using a fluorescence-based assay.

Materials:

  • Purified DNA polymerase

  • This compound solutions of varying concentrations

  • Natural dNTPs (dATP, dGTP, dTTP)

  • Primer-template DNA substrate (as described above)

  • Reaction buffer

  • DNA intercalating dye (e.g., SYBR Green)

  • 96-well plate suitable for fluorescence measurements

  • Fluorescence plate reader

Methodology:

  • Reaction Setup: In a 96-well plate, set up a series of reactions, each containing the primer-template, reaction buffer, a fixed concentration of dATP, dGTP, and dTTP, and a varying concentration of this compound. Include a no-enzyme control.

  • Initiation of Reaction: Add the DNA polymerase to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature for the polymerase. Measure the fluorescence intensity at regular intervals over a set period. The increase in fluorescence corresponds to the synthesis of double-stranded DNA.

  • Data Analysis:

    • For each concentration of this compound, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence-versus-time plot.

    • Plot the initial velocities (V₀) against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Cellular Pathways and Mechanisms of Action

The biological effects of this compound are primarily linked to its impact on DNA synthesis and integrity. Once incorporated into the genome, it can trigger cellular stress responses and interfere with critical cellular processes.

Metabolic Activation and Incorporation into DNA

5-fluorodeoxycytidine, the nucleoside precursor to this compound, can be metabolized within the cell. It can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. This inhibition leads to a depletion of thymidine (B127349) triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA.[7][8] Alternatively, 5-fluorodeoxycytidine can be phosphorylated to this compound and directly incorporated into DNA by DNA polymerases.

Metabolic_Pathway cluster_0 Cellular Metabolism cluster_1 Impact on DNA Synthesis & Integrity FdC 5-Fluorodeoxycytidine FdCMP 5-FdCMP FdC->FdCMP Deoxycytidine Kinase FdU 5-Fluorodeoxyuridine FdC->FdU Cytidine Deaminase FdCDP 5-FdCDP FdCMP->FdCDP F_dCTP This compound FdCDP->F_dCTP DNA_Incorp_F_dCTP Incorporation into DNA (as 5-FCyt) F_dCTP->DNA_Incorp_F_dCTP DNA Polymerase FdUMP FdUMP FdU->FdUMP Thymidine Kinase FdUDP FdUDP FdUMP->FdUDP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Incorp_FdUTP Incorporation into DNA (as 5-FUra) FdUTP->DNA_Incorp_FdUTP DNA Polymerase DNA_Damage DNA Damage & Replication Stress DNA_Incorp_F_dCTP->DNA_Damage DNA_Incorp_FdUTP->DNA_Damage TS_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Metabolic activation of 5-fluorodeoxycytidine and its downstream cellular effects.

DNA Damage Response and Repair

The presence of 5-fluorocytosine (B48100) in the DNA template can stall DNA replication forks and activate DNA damage response (DDR) pathways.[9] Mismatch repair (MMR) pathways have been shown to recognize 5-fluorouracil when mispaired with guanine, leading to a G2 cell cycle arrest and cytotoxicity.[1][10] The incorporation of fluorinated pyrimidines can lead to the formation of alkali-labile sites and DNA double-strand breaks, further contributing to cell death.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a DNA polymerase kinetic assay, which can be adapted for studying the incorporation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Primer-Template Substrate D Set up Reactions in 96-well Plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare Reaction Master Mix (Buffer, dNTPs minus dCTP) C->D E Initiate Reaction with DNA Polymerase D->E F Incubate at Optimal Temperature E->F G Monitor Reaction Progress (e.g., Fluorescence) F->G H Calculate Initial Velocities (V₀) G->H I Plot V₀ vs. [this compound] H->I J Fit Data to Michaelis-Menten Equation I->J K Determine Km and Vmax J->K

Caption: A generalized workflow for determining the kinetic parameters of this compound incorporation.

Conclusion

This compound serves as a valuable substrate for DNA polymerases, enabling the site-specific introduction of fluorine into DNA for a variety of research and therapeutic applications. Understanding the kinetic parameters of its incorporation by different polymerases is crucial for optimizing its use. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the interaction of this compound with their polymerase of interest. Further investigation into the cellular consequences of its incorporation will continue to illuminate its potential as a therapeutic agent and a tool for studying DNA replication and repair.

References

Enzymatic Synthesis of 5-Fluoro-dCTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP), a crucial fluorinated pyrimidine (B1678525) analog used in various molecular biology applications, including DNA sequencing and as a substrate for DNA polymerases. Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical methods, providing high yields under mild reaction conditions. This document outlines the core principles, a detailed experimental protocol for a one-pot synthesis, quantitative data, and visual representations of the synthesis pathway and workflow.

Introduction to Enzymatic Synthesis of this compound

The enzymatic production of this compound from its precursor, 5-fluorodeoxycytidine, emulates the natural salvage pathway for nucleotide synthesis. This method relies on a cascade of phosphorylation events catalyzed by a series of specific kinases. The primary advantages of this biocatalytic approach over chemical synthesis include enhanced regio- and stereoselectivity, the avoidance of harsh chemicals and protection/deprotection steps, and the potential for high-purity products in "one-pot" reactions.[1]

The synthesis proceeds through three sequential phosphorylation steps:

  • Monophosphorylation: A nucleoside kinase, specifically a deoxycytidine kinase (dCK), transfers a phosphate (B84403) group from a donor, typically adenosine-5'-triphosphate (B57859) (ATP), to the 5'-hydroxyl group of 5-fluorodeoxycytidine, yielding 5-fluoro-dCMP.

  • Diphosphorylation: A nucleoside monophosphate kinase (NMPK) then converts 5-fluoro-dCMP to 5-fluoro-dCDP.

  • Triphosphorylation: Finally, a nucleoside diphosphate (B83284) kinase (NDPK) catalyzes the formation of the target molecule, this compound, from 5-fluoro-dCDP.

To drive the reaction towards the final product and maintain a high concentration of the phosphate donor, an ATP regeneration system is often incorporated into the one-pot synthesis.

One-Pot Multi-Enzyme Synthesis Strategy

A "one-pot" multi-enzyme cascade is a highly efficient method for the synthesis of this compound.[1] This approach involves combining the starting material, all necessary enzymes, the phosphate donor (ATP), and an ATP regeneration system in a single reaction vessel. This strategy minimizes substrate inhibition and product degradation by maintaining low concentrations of intermediates.

Key Enzymes and Their Roles

The successful synthesis of this compound relies on a carefully selected set of enzymes:

EnzymeAbbreviationRole
Deoxycytidine KinasedCKCatalyzes the initial phosphorylation of 5-fluorodeoxycytidine to 5-fluoro-dCMP.
Nucleoside Monophosphate KinaseNMPKPhosphorylates 5-fluoro-dCMP to 5-fluoro-dCDP.
Nucleoside Diphosphate KinaseNDPKCatalyzes the final phosphorylation of 5-fluoro-dCDP to this compound.
Pyruvate (B1213749) KinasePKServes as part of the ATP regeneration system, transferring a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP to regenerate ATP. It can also contribute to the final phosphorylation step.[1]
ATP Regeneration System

An ATP regeneration system is crucial for driving the phosphorylation cascade to completion and making the process more cost-effective. A common and efficient system utilizes pyruvate kinase (PK) and phosphoenolpyruvate (PEP). PK transfers the high-energy phosphate group from PEP to ADP, regenerating the ATP consumed in the phosphorylation steps.

Signaling Pathway for Enzymatic Synthesis of this compound

The enzymatic cascade for the synthesis of this compound is a linear pathway involving three sequential phosphorylation steps, coupled with an ATP regeneration cycle.

Enzymatic_Synthesis_of_5_Fluoro_dCTP 5-Fluorodeoxycytidine 5-Fluorodeoxycytidine 5-Fluoro-dCMP 5-Fluoro-dCMP 5-Fluorodeoxycytidine->5-Fluoro-dCMP dCK 5-Fluoro-dCDP 5-Fluoro-dCDP 5-Fluoro-dCMP->5-Fluoro-dCDP NMPK This compound This compound 5-Fluoro-dCDP->this compound NDPK ATP ATP ADP ADP ATP->ADP Phosphate Donation ADP->ATP Phosphate Transfer PEP PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK)

Caption: Enzymatic cascade for this compound synthesis with ATP regeneration.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a representative one-pot enzymatic synthesis of this compound from 5-fluorodeoxycytidine. The quantitative values are based on typical conditions for enzymatic nucleotide synthesis and may require optimization for specific enzymes and desired scales.

Materials and Reagents
  • 5-fluorodeoxycytidine

  • Deoxycytidine kinase (dCK)

  • Nucleoside monophosphate kinase (NMPK)

  • Nucleoside diphosphate kinase (NDPK)

  • Pyruvate kinase (PK)

  • Adenosine-5'-triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Reaction Setup

The following table provides a representative recipe for a 10 mL reaction volume.

ComponentStock ConcentrationVolume to AddFinal Concentration
Tris-HCl (pH 7.5)1 M1 mL100 mM
MgCl₂1 M100 µL10 mM
KCl1 M1 mL100 mM
5-fluorodeoxycytidine100 mM1 mL10 mM
ATP100 mM200 µL2 mM
PEP500 mM600 µL30 mM
dCK10 U/µL10 µL1 U/mL
NMPK10 U/µL10 µL1 U/mL
NDPK10 U/µL10 µL1 U/mL
PK200 U/µL5 µL1 U/mL
Deionized Water-Up to 10 mL-
Procedure
  • Prepare the reaction buffer by combining Tris-HCl, MgCl₂, and KCl in a sterile container.

  • Add 5-fluorodeoxycytidine, ATP, and PEP to the buffer and mix until fully dissolved.

  • Adjust the pH of the reaction mixture to 7.5 using HCl or NaOH if necessary.

  • Add the enzymes (dCK, NMPK, NDPK, and PK) to the reaction mixture.

  • Incubate the reaction at 37°C with gentle agitation for up to 72 hours. A similar synthesis for 5F-CTP showed a 78% yield after 72 hours.[1]

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached completion (i.e., the concentration of this compound is maximized and stable), terminate the reaction by heating to 95°C for 5 minutes to denature the enzymes.

  • Centrifuge the reaction mixture at high speed to pellet the denatured proteins.

  • Carefully collect the supernatant containing the crude this compound.

Purification

The crude this compound can be purified using anion-exchange chromatography, such as Fast Protein Liquid Chromatography (FPLC).

  • Equilibrate an anion-exchange column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Load the supernatant onto the column.

  • Wash the column with the low-salt buffer to remove unbound impurities.

  • Elute the bound nucleotides with a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Pool the pure fractions and desalt if necessary.

  • Lyophilize the final product to obtain a stable powder.

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis and purification of this compound.

Experimental_Workflow cluster_purification Purification start Start prep Prepare Reaction Mixture (Buffer, Substrates, ATP, PEP) start->prep ph_adjust Adjust pH to 7.5 prep->ph_adjust add_enzymes Add Kinases (dCK, NMPK, NDPK, PK) ph_adjust->add_enzymes incubation Incubate at 37°C (up to 72 hours) add_enzymes->incubation monitoring Monitor by HPLC incubation->monitoring termination Terminate Reaction (Heat Inactivation) incubation->termination Reaction Complete monitoring->incubation Continue Incubation centrifugation Centrifuge to Remove Denatured Proteins termination->centrifugation supernatant Collect Supernatant (Crude this compound) centrifugation->supernatant purification Anion-Exchange Chromatography (FPLC) supernatant->purification analysis Analyze Fractions by HPLC purification->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilize pooling->lyophilization end End (Pure this compound) lyophilization->end

Caption: General experimental workflow for the enzymatic synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymatic synthesis of this compound. These values are representative and may vary depending on the specific enzymes and reaction conditions used.

Reaction Components
ComponentRoleTypical Final Concentration
5-fluorodeoxycytidineStarting Substrate10 - 50 mM
ATPPhosphate Donor2 - 5 mM (with regeneration)
PEPATP Regeneration Substrate20 - 50 mM
MgCl₂Cofactor for Kinases5 - 20 mM
dCK, NMPK, NDPK, PKBiocatalysts0.1 - 2 U/mL
Reaction Conditions and Expected Yield
ParameterValueReference/Note
Temperature37 °COptimal for most kinases.
pH7.5Standard for kinase reactions.
Reaction Time24 - 72 hoursBased on similar NTP syntheses.[1]
Expected Yield> 70%Based on the 78% yield for 5F-CTP synthesis.[1]

Conclusion

The enzymatic synthesis of this compound via a one-pot, multi-enzyme cascade offers a robust and efficient method for producing this valuable nucleotide analog. By leveraging the high specificity of kinases and incorporating an ATP regeneration system, this approach provides high yields of a high-purity product under mild, environmentally friendly conditions. The detailed protocol and workflows provided in this guide serve as a comprehensive resource for researchers and professionals in drug development and molecular biology, enabling the effective in-house production of this compound for a wide range of applications. Further optimization of enzyme concentrations and reaction conditions can be performed to tailor the synthesis to specific laboratory needs and scales.

References

Methodological & Application

Application Notes and Protocols for Site-Directed Mutagenesis Using 5-Fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis is a cornerstone technique in molecular biology, enabling the precise alteration of genetic sequences to study protein function, engineer novel enzymes, and develop therapeutic agents. While numerous methods exist, the utilization of nucleotide analogs offers a powerful approach for introducing specific mutations. This document provides detailed application notes and protocols for the use of 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP), a fluorinated pyrimidine (B1678525) analog, in site-directed mutagenesis.

This compound can be enzymatically incorporated into DNA by various DNA polymerases, serving as a substitute for its natural counterpart, dCTP.[1] The presence of the fluorine atom at the C5 position of the cytosine base can induce mutations during subsequent rounds of DNA replication, providing a tool for targeted genetic modification. These application notes will delve into the mechanism of action, potential applications, and detailed protocols for employing this compound in mutagenesis studies.

Mechanism of Action

The mutagenic effect of this compound is rooted in the electrochemical properties of the fluorine atom. Once incorporated into the DNA strand opposite a guanine (B1146940) base, the 5-fluorocytosine (B48100) (5-FC) can undergo tautomerization or ionization more readily than cytosine. This altered base can then be misread by DNA polymerase during subsequent replication cycles, leading to the incorporation of a non-cognate base, most commonly resulting in a G-to-A transition. While the precise mutational spectrum of this compound is not extensively documented, studies on the related compound 5-fluorouracil (B62378) (5-FU) have shown it can induce a characteristic mutational pattern, suggesting that fluorinated pyrimidines can be potent mutagens.

The proposed mechanism involves the following steps:

  • Incorporation: During PCR-based site-directed mutagenesis, this compound is incorporated into the newly synthesized DNA strand opposite a guanine residue in the template.

  • Tautomerization/Ionization: The incorporated 5-fluorocytosine may exist in a rare tautomeric form (imino) or an ionized state that preferentially base-pairs with adenine (B156593) instead of guanine.

  • Mispairing in Subsequent Replication: In the next round of DNA replication, the DNA polymerase reads the 5-fluorocytosine in the template strand and incorrectly incorporates dATP opposite it.

  • Mutation Fixation: In subsequent rounds of amplification, the incorrectly incorporated adenine serves as a template for thymine, resulting in the fixation of a G-to-A transition at the target site.

Applications

The use of this compound in site-directed mutagenesis has several potential applications in research and drug development:

  • Structure-Function Studies: Introducing specific point mutations in a gene of interest to probe the role of individual amino acids in protein structure, stability, and enzymatic activity.

  • Enzyme Engineering: Modifying active sites or regulatory domains of enzymes to alter substrate specificity, enhance catalytic efficiency, or introduce novel functionalities.

  • Drug Target Validation: Creating cell lines with specific mutations in a drug target to study the mechanism of action of a compound and identify potential resistance mechanisms.

  • Studying DNA Repair Pathways: Utilizing the defined lesion introduced by 5-fluorocytosine to investigate the cellular mechanisms of DNA repair.

Quantitative Data Summary

Direct quantitative data on the mutagenesis efficiency and fidelity specifically for this compound is limited in the current literature. However, data from related halogenated nucleotide analogs can provide an estimation of its potential performance.

Parameter5-bromo-dUTP (as a proxy)Notes
Mispairing Frequency 2-4 fold higher than thymidineSuggests that halogenated pyrimidines have a higher propensity for mispairing compared to their natural counterparts. The electronegative fluorine atom in this compound is expected to have a similar or even more pronounced effect.
Predominant Mutation A:T → G:C transitionThis is due to the mispairing of 5-bromouracil (B15302) with guanine. For 5-fluorocytosine, the expected predominant mutation is a G:C → A:T transition due to mispairing with adenine.

It is important to note that the actual mutagenesis efficiency will be influenced by several factors, including the specific DNA polymerase used, the concentration of this compound, and the sequence context of the target site. Empirical optimization is recommended for each specific application.

Experimental Protocols

This section provides a detailed protocol for PCR-based site-directed mutagenesis using this compound.

Protocol 1: Whole Plasmid Amplification with this compound

This protocol is suitable for introducing single or multiple point mutations into a plasmid vector.

1. Primer Design:

  • Design two complementary mutagenic primers, 15-25 nucleotides in length.

  • The desired mutation site should be in the middle of the primers.

  • The primers should have a melting temperature (Tm) between 55°C and 65°C.

  • The primers should not have significant secondary structures or self-dimerization potential.

2. PCR Reaction Setup:

ComponentFinal Concentration25 µL Reaction
10X High-Fidelity PCR Buffer1X2.5 µL
dNTP Mix (10 mM each of dATP, dGTP, dTTP)200 µM each0.5 µL
This compound (10 mM)200 µM0.5 µL
Forward Primer (10 µM)0.4 µM1.0 µL
Reverse Primer (10 µM)0.4 µM1.0 µL
Template Plasmid DNA (10 ng/µL)10-50 ng1.0 - 5.0 µL
High-Fidelity DNA Polymerase (e.g., Pfu, Q5)1-2 units0.5 µL
Nuclease-Free Waterto 25 µL

3. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec
Annealing55-65°C30 sec18-25
Extension72°C1 min/kb of plasmid
Final Extension72°C5 min1
Hold4°C

4. DpnI Digestion of Template DNA:

  • Add 1 µL of DpnI restriction enzyme (10-20 units) directly to the PCR reaction mixture.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

5. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 1-5 µL of the DpnI-treated PCR product.

  • Follow the manufacturer's protocol for transformation (e.g., heat shock).

  • Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin).

  • Incubate overnight at 37°C.

6. Analysis of Mutants:

  • Pick individual colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mutagenesis Mutagenesis cluster_analysis Analysis primer_design 1. Primer Design pcr 3. PCR with this compound primer_design->pcr template_prep 2. Template Plasmid Prep template_prep->pcr dpni 4. DpnI Digestion pcr->dpni transformation 5. Transformation dpni->transformation sequencing 6. Sequencing transformation->sequencing

Caption: PCR-based site-directed mutagenesis workflow using this compound.

Proposed Mutagenesis Mechanism

mutagenesis_mechanism cluster_round1 Round 1: Incorporation cluster_round2 Round 2: Mispairing cluster_round3 Round 3: Mutation Fixation template1 Template DNA (Guanine) incorporation DNA Polymerase + This compound template1->incorporation product1 Incorporated 5-FC incorporation->product1 template2 Template with 5-FC mispairing DNA Polymerase + dNTPs template2->mispairing product2 Mispairing with Adenine mispairing->product2 template3 Template with Adenine fixation DNA Polymerase + dNTPs template3->fixation product3 G:C to A:T Transition fixation->product3

Caption: Proposed mechanism of G:C to A:T transition by this compound.

Troubleshooting

ProblemPossible CauseRecommendation
No or low PCR product Inefficient primersVerify primer design (Tm, secondary structures).
Suboptimal PCR conditionsOptimize annealing temperature and extension time.
Low template concentrationIncrease the amount of template DNA.
Inhibition by this compoundTitrate the concentration of this compound.
High background of parental plasmid Incomplete DpnI digestionIncrease DpnI incubation time or use more enzyme.
Template plasmid from a dam- strainEnsure the template plasmid was isolated from a dam+ E. coli strain.
No mutations observed Low mutagenesis efficiencyIncrease the number of PCR cycles (up to 25).
Incorrect primer designEnsure the mutation is in the center of the primers.
Polymerase fidelity too highUse a high-fidelity polymerase that is known to accept modified nucleotides.

Conclusion

The use of this compound in site-directed mutagenesis presents a valuable method for introducing specific point mutations. While further research is needed to fully quantify its efficiency and mutational spectrum, the principles outlined in these application notes provide a solid foundation for its successful implementation. By following the detailed protocols and considering the potential variables, researchers can effectively harness the mutagenic properties of this nucleotide analog for a wide range of applications in molecular biology and drug discovery.

References

Application Notes and Protocols for the Enzymatic Synthesis of 5-Fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) is a crucial molecule in biomedical research and drug development. As a fluorinated analog of deoxycytidine triphosphate, it serves as a valuable probe for studying DNA structure and function, a building block for the synthesis of modified nucleic acids, and a precursor for antiviral and anticancer nucleoside analogs. This document provides a detailed protocol for the efficient one-pot enzymatic synthesis of this compound from its precursor, 5-fluorodeoxycytidine (FdCyd). This method offers high specificity and yield under mild reaction conditions, avoiding the use of harsh chemicals often associated with traditional chemical synthesis.

The enzymatic synthesis mimics the cellular salvage pathway, employing a cascade of three key enzymes: deoxycytidine kinase (dCK), UMP/CMP kinase, and nucleoside diphosphate (B83284) kinase (NDPK). The process begins with the phosphorylation of 5-fluorodeoxycytidine to its monophosphate form by dCK. Subsequently, UMP/CMP kinase catalyzes the formation of the diphosphate, which is finally converted to the desired triphosphate by NDPK. A critical aspect of this protocol is the inclusion of tetrahydrouridine (B1681287) (THU), a cytidine (B196190) deaminase inhibitor, to prevent the deamination of 5-fluorodeoxycytidine to 5-fluorodeoxyuridine, an undesired side reaction.[1][2]

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
5-Fluorodeoxycytidine (FdCyd)Sigma-AldrichF0503
Deoxycytidine Kinase (dCK), human, recombinantProSpecENZ-345
UMP/CMP Kinase, human, recombinantNovus BiologicalsNBP1-72498
Nucleoside Diphosphate Kinase (NDPK), yeastSigma-AldrichN0379
Adenosine 5'-triphosphate (ATP), sodium saltSigma-AldrichA7699
Phosphoenolpyruvate (PEP), monopotassium saltSigma-AldrichP7127
Pyruvate Kinase (PK)Sigma-AldrichP9136
Tetrahydrouridine (THU)Sigma-AldrichT4525
Tris-HCl buffer, 1 M, pH 7.5Thermo Fisher Scientific15567027
Magnesium Chloride (MgCl₂), 1 M solutionThermo Fisher ScientificAM9530G
Dithiothreitol (DTT), 1 M solutionThermo Fisher ScientificR0861
Hydrochloric Acid (HCl)Sigma-AldrichH1758
Sodium Hydroxide (NaOH)Sigma-AldrichS8045
HPLC Grade WaterThermo Fisher ScientificW6-4
Acetonitrile, HPLC GradeThermo Fisher ScientificA998-4
Triethylammonium acetate (B1210297) (TEAA) buffer, 2 MSigma-Aldrich90357
Strong Anion Exchange (SAX) HPLC columnWatersWAT044355

Experimental Protocol

This protocol describes a one-pot enzymatic synthesis of this compound.

1. Preparation of Reaction Buffer:

  • Prepare a 10X reaction buffer containing:

    • 500 mM Tris-HCl, pH 7.5

    • 100 mM MgCl₂

    • 50 mM DTT

  • Store the 10X reaction buffer at -20°C.

2. One-Pot Synthesis Reaction Setup:

  • In a sterile microcentrifuge tube, combine the following reagents in the specified order at room temperature:

ComponentStock ConcentrationVolume (µL) for 1 mL reactionFinal Concentration
HPLC Grade Water-Up to 1000-
10X Reaction Buffer10X1001X
5-Fluorodeoxycytidine (FdCyd)100 mM10010 mM
Tetrahydrouridine (THU)10 mM20200 µM
Adenosine 5'-triphosphate (ATP)100 mM20020 mM
Phosphoenolpyruvate (PEP)500 mM10050 mM
Pyruvate Kinase (PK)1000 U/mL1010 U/mL
Deoxycytidine Kinase (dCK)1 mg/mL (~100 U/mg)101 U/mL
UMP/CMP Kinase1 mg/mL (~50 U/mg)201 U/mL
Nucleoside Diphosphate Kinase (NDPK)1 mg/mL (~800 U/mg)2.52 U/mL
  • Gently mix the reaction components by pipetting.

3. Incubation:

  • Incubate the reaction mixture at 37°C for 4-6 hours.

  • The progress of the reaction can be monitored by taking small aliquots (e.g., 10 µL) at different time points and analyzing them by HPLC.

4. Reaction Termination:

  • Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzymes.

  • Centrifuge the tube at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the synthesized this compound to a new tube.

5. Purification by HPLC:

  • The crude product can be purified using a strong anion exchange (SAX) HPLC column.

  • HPLC Conditions:

    • Column: Strong Anion Exchange (SAX) column (e.g., Waters Spherisorb 5 µm SAX, 4.6 x 250 mm).

    • Mobile Phase A: 50 mM Ammonium Bicarbonate, pH 8.5.

    • Mobile Phase B: 1 M Ammonium Bicarbonate, pH 8.5.

    • Gradient:

      • 0-5 min: 0% B

      • 5-30 min: 0-100% B (linear gradient)

      • 30-35 min: 100% B

      • 35-40 min: 100-0% B (linear gradient)

      • 40-45 min: 0% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified this compound as a solid.

6. Quantification and Storage:

  • Resuspend the lyophilized product in a known volume of water.

  • Determine the concentration using a spectrophotometer, assuming the molar extinction coefficient of this compound is similar to that of dCTP (ε₂₇₁ = 9.1 x 10³ M⁻¹cm⁻¹ at pH 7.0).

  • Store the purified this compound solution at -80°C.

Data Summary

The following table summarizes the key quantitative data for the enzymatic synthesis of this compound. Expected yields are based on similar enzymatic synthesis of nucleotide analogs.[1]

ParameterValue
Substrates
5-Fluorodeoxycytidine (FdCyd)10 mM
Adenosine 5'-triphosphate (ATP)20 mM
Phosphoenolpyruvate (PEP)50 mM
Enzymes
Deoxycytidine Kinase (dCK)1 U/mL
UMP/CMP Kinase1 U/mL
Nucleoside Diphosphate Kinase (NDPK)2 U/mL
Pyruvate Kinase (PK)10 U/mL
Inhibitor
Tetrahydrouridine (THU)200 µM
Reaction Conditions
Temperature37°C
Reaction Time4-6 hours
pH7.5
Expected Yield 70-85%
Purification
MethodStrong Anion Exchange HPLC
Purity>95%

Visualizations

Enzymatic Synthesis Pathway of this compound

The following diagram illustrates the multi-step enzymatic conversion of 5-fluorodeoxycytidine to this compound.

Enzymatic_Synthesis_of_5_Fluoro_dCTP FdCyd 5-Fluorodeoxycytidine FdCMP 5-Fluoro-dCMP FdCyd->FdCMP Phosphorylation FdCDP 5-Fluoro-dCDP FdCMP->FdCDP Phosphorylation FdCTP This compound FdCDP->FdCTP Phosphorylation ATP1 ATP dCK Deoxycytidine Kinase (dCK) ATP1->dCK ADP1 ADP ATP2 ATP UMPCMPK UMP/CMP Kinase ATP2->UMPCMPK ADP2 ADP ATP3 ATP NDPK Nucleoside Diphosphate Kinase (NDPK) ATP3->NDPK ADP3 ADP dCK->ADP1 UMPCMPK->ADP2 NDPK->ADP3 Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Product prep_reagents Prepare Reagents and Buffers reaction_setup Set up One-Pot Reaction Mixture prep_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation termination Terminate Reaction (Heat Inactivation) incubation->termination centrifugation Centrifuge to Remove Precipitate termination->centrifugation hplc Purify by Anion Exchange HPLC centrifugation->hplc lyophilization Lyophilize Fractions hplc->lyophilization quant_store Quantify and Store Purified this compound lyophilization->quant_store

References

Application Notes and Protocols for Primer Extension Assay Using 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primer extension assay is a robust technique used to map the 5' ends of RNA transcripts, identify transcription start sites, and analyze the length of specific DNA or RNA molecules. This method relies on the enzymatic extension of a labeled primer that is annealed to a target nucleic acid template. The resulting extended product's length, determined by gel electrophoresis, corresponds to the distance from the primer binding site to the 5' end of the template.

The incorporation of modified nucleotides, such as 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP), into the nascent DNA strand offers a powerful tool for various molecular biology applications. This compound is a fluorinated pyrimidine (B1678525) analog that can be incorporated into DNA by certain DNA polymerases.[1] The presence of the fluorine atom can introduce unique properties to the DNA, making it useful for studies of protein-DNA interactions, as a tool for selection in directed evolution, or for the development of therapeutic oligonucleotides.

These application notes provide a detailed protocol for performing a primer extension assay using this compound, with a focus on the use of Pwo DNA polymerase, which has been shown to be effective in incorporating modified nucleotides.[2][3]

Key Principles

The primer extension assay involves the following key steps:

  • Primer Design and Labeling: A short, single-stranded DNA oligonucleotide (primer) complementary to a known sequence within the target nucleic acid is synthesized. For detection, the primer is typically labeled at its 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Annealing: The labeled primer is mixed with the target nucleic acid (RNA or denatured DNA) and annealed to its complementary sequence.

  • Primer Extension: A DNA polymerase, along with a mixture of deoxynucleoside triphosphates (dNTPs), including this compound, is added to the primer-template hybrid. The polymerase extends the primer, synthesizing a complementary DNA strand that terminates at the 5' end of the template.

  • Product Analysis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The size of the extended product is determined by comparing its migration to a DNA sequencing ladder or size standards run on the same gel.

Experimental Workflow

PrimerExtensionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Primer_Design 1. Design & Synthesize Fluorescently Labeled Primer Annealing 3. Anneal Primer to Template Primer_Design->Annealing Template_Prep 2. Prepare RNA/DNA Template Template_Prep->Annealing Extension 4. Primer Extension with Pwo Polymerase & This compound Annealing->Extension PAGE 5. Denaturing PAGE Extension->PAGE Detection 6. Fluorescent Detection PAGE->Detection Data_Analysis 7. Data Analysis Detection->Data_Analysis

Caption: Workflow of the primer extension assay using a fluorescently labeled primer and this compound.

Materials and Reagents

Reagents for Primer Labeling (Fluorescent)
  • 5'-amino-modified oligonucleotide primer

  • Fluorescent dye with an N-hydroxysuccinimide (NHS) ester (e.g., Cy3 or Cy5)

  • Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

  • Ethanol (B145695)

  • Nuclease-free water

Reagents for Primer Extension Reaction
  • Fluorescently labeled primer

  • RNA or single-stranded DNA template

  • Pwo DNA Polymerase[2]

  • 10X Pwo Buffer with MgSO₄[4]

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound solution

  • Nuclease-free water

Reagents for Gel Electrophoresis
  • Acrylamide/Bis-acrylamide solution (e.g., 40%, 19:1 or 29:1)[5]

  • Urea[6][7]

  • 10X TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% (w/v)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Formamide (B127407) loading dye[5]

Experimental Protocols

Protocol 1: 5' End-Labeling of Primer with a Fluorescent Dye
  • Resuspend the 5'-amino-modified primer in nuclease-free water to a final concentration of 100 µM.

  • In a microcentrifuge tube, combine the following:

    • 5'-amino-modified primer: 1 nmol

    • Labeling buffer (0.1 M sodium carbonate/bicarbonate, pH 9.0): 10 µL

    • NHS-ester fluorescent dye (dissolved in DMSO): 50 nmol (50-fold molar excess)

    • Nuclease-free water to a final volume of 100 µL.

  • Incubate the reaction in the dark at room temperature for 2-4 hours, or overnight.

  • Precipitate the labeled primer by adding 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2).

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully remove the supernatant and wash the pellet with 70% ethanol.

  • Air-dry the pellet and resuspend it in an appropriate volume of nuclease-free water.

  • Determine the concentration and labeling efficiency of the primer using a spectrophotometer.

Protocol 2: Primer Extension Reaction with this compound

This protocol is a starting point and should be optimized for each specific primer-template system.

  • Annealing Reaction: In a sterile PCR tube, combine the following:

    • Fluorescently labeled primer: 1 pmol

    • RNA template (10-50 µg total RNA) or ssDNA template (0.1-1 pmol)

    • Nuclease-free water to a final volume of 10 µL.

  • Heat the mixture to 65°C for 5 minutes to denature any secondary structures in the template.

  • Allow the mixture to cool slowly to the optimal annealing temperature for your primer (typically 5-10°C below the primer's melting temperature) and incubate for 30-60 minutes.

  • Extension Reaction: Prepare a master mix for the extension reaction. For a single 20 µL reaction, combine the following on ice:

    • 10X Pwo Buffer with MgSO₄: 2 µL

    • dNTP mix (10 mM each of dATP, dGTP, dTTP): 0.4 µL (final concentration 200 µM each)

    • This compound (1 mM): 1 µL (final concentration 50 µM; this should be optimized)

    • Pwo DNA Polymerase (2.5 U/µL): 0.5 µL (1.25 Units)

    • Nuclease-free water: 6.1 µL

  • Add 10 µL of the extension master mix to the 10 µL annealing reaction.

  • Incubate at the optimal temperature for Pwo DNA polymerase (typically 72°C) for 30-60 minutes.

  • Stop the reaction by adding 20 µL of formamide loading dye.

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
  • Prepare a denaturing polyacrylamide gel (e.g., 6-12% acrylamide) containing 7-8 M urea (B33335) in 1X TBE buffer.[6][7]

  • Assemble the electrophoresis apparatus and pre-run the gel for 30-60 minutes at a constant power to heat the gel to approximately 50-55°C.[8]

  • Denature the primer extension reaction products (mixed with formamide loading dye) and a DNA sequencing ladder or size standards by heating at 95°C for 5 minutes, then snap-cool on ice.[5]

  • Load the samples onto the gel.

  • Run the gel at a constant power that maintains a temperature of 50-55°C until the tracking dye has migrated to the desired position.

  • For fluorescently labeled products, the gel can be imaged directly using a fluorescence gel scanner.

Data Presentation and Analysis

The results of the primer extension assay can be quantified by measuring the intensity of the bands corresponding to the extended products.[9][10][11][12] This allows for the relative quantification of the target nucleic acid under different experimental conditions.

Table 1: Recommended Reagent Concentrations for Primer Extension with Pwo Polymerase

ReagentRecommended Starting ConcentrationOptimization Range
Fluorescently Labeled Primer0.05 µM0.01 - 0.5 µM
dNTPs (dATP, dGTP, dTTP)200 µM each50 - 500 µM each
This compound50 µM10 - 200 µM
MgSO₄2 mM1 - 5 mM
Pwo DNA Polymerase1.25 Units / 20 µL reaction0.5 - 2.5 Units

Table 2: Example of Quantitative Analysis of this compound Incorporation

Note: The following data is illustrative and should be determined empirically for your specific experimental setup.

DNA PolymeraseNucleotideApparent Km (µM)Vmax (relative to dCTP)Incorporation Efficiency (Vmax/Km)
PwodCTP5.01.00.20
PwoThis compound15.00.70.05
Klenow FragmentdCTP10.01.00.10
Klenow FragmentThis compound30.00.50.02

This table provides a template for presenting quantitative data on the incorporation of this compound compared to its natural counterpart, dCTP, by different DNA polymerases.

Troubleshooting

Table 3: Common Problems and Solutions in Primer Extension Assays

ProblemPossible CauseRecommended Solution
No or weak signal Inefficient primer annealingOptimize annealing temperature and time.
RNA/DNA template degradationUse high-quality, intact template. Work in an RNase/DNase-free environment.
Inactive polymeraseUse a fresh aliquot of enzyme.
Suboptimal reaction conditionsTitrate concentrations of MgSO₄, dNTPs, and this compound.
Multiple bands Non-specific primer annealingIncrease annealing temperature. Redesign primer for higher specificity.
Premature termination by polymeraseOptimize reaction temperature. Use a more processive polymerase if necessary.
RNA secondary structureIncrease reaction temperature or add secondary structure destabilizers (e.g., DMSO, betaine).
Smearing of bands Gel electrophoresis issuesEnsure complete denaturation of samples. Maintain a constant, elevated temperature during the gel run.

Logical Relationships in Troubleshooting

TroubleshootingLogic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution No_Signal No or Weak Signal Annealing_Issue Inefficient/Non-specific Annealing No_Signal->Annealing_Issue Template_Issue Template Degradation/ Secondary Structure No_Signal->Template_Issue Enzyme_Issue Inactive/Inefficient Polymerase No_Signal->Enzyme_Issue Reaction_Issue Suboptimal Reaction Conditions No_Signal->Reaction_Issue Multiple_Bands Multiple Bands Multiple_Bands->Annealing_Issue Multiple_Bands->Template_Issue Optimize_Annealing Optimize Annealing Temperature/Time Annealing_Issue->Optimize_Annealing New_Primer Redesign Primer Annealing_Issue->New_Primer Check_Template Verify Template Integrity Template_Issue->Check_Template Add_Destabilizers Add DMSO/Betaine Template_Issue->Add_Destabilizers New_Enzyme Use Fresh Enzyme Enzyme_Issue->New_Enzyme Titrate_Reagents Titrate MgSO4, dNTPs, This compound Reaction_Issue->Titrate_Reagents

Caption: Troubleshooting logic for common issues in primer extension assays.

Conclusion

The primer extension assay using this compound is a versatile technique for site-specific modification of DNA and for studying the properties of fluorinated nucleic acids. The protocol provided here, utilizing Pwo DNA polymerase and fluorescently labeled primers, offers a robust and non-radioactive method for these investigations. Successful implementation of this assay requires careful optimization of reaction conditions, particularly the concentrations of the modified nucleotide and magnesium. With proper execution and analysis, this technique can provide valuable insights for researchers in various fields of molecular biology and drug development.

References

Application Notes and Protocols for Labeling DNA with 5-fluoro-dCTP for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of fluorine atoms into DNA is a powerful tool for studying protein-DNA interactions. The fluorine-19 (¹⁹F) nucleus serves as a sensitive, background-free Nuclear Magnetic Resonance (NMR) probe to investigate conformational changes, binding interfaces, and dynamics of these crucial biological complexes. This document provides detailed application notes and protocols for the enzymatic and chemical synthesis of DNA labeled with 5-fluoro-dCTP (5-F-dCTP), its purification, and its application in protein binding studies using ¹⁹F NMR spectroscopy.

Introduction

Understanding the intricate interactions between proteins and DNA is fundamental to deciphering the mechanisms of gene regulation, DNA replication and repair, and the action of many therapeutic agents. The introduction of a fluorine label, specifically by incorporating 5-fluorodeoxycytidine triphosphate (5-F-dCTP), offers a minimally perturbative probe for high-resolution studies by ¹⁹F NMR. The high sensitivity of the ¹⁹F nucleus to its local chemical environment allows for the detection of subtle changes upon protein binding, providing valuable insights into the binding affinity, kinetics, and structural consequences of the interaction.[1][2] The small size of the fluorine atom ensures that the labeled DNA closely mimics its native counterpart, with minimal disruption to the DNA structure and its interaction with binding partners.[3][4]

This guide details two primary methods for incorporating 5-F-dCTP into DNA: enzymatic incorporation via Polymerase Chain Reaction (PCR) or primer extension, and solid-phase chemical synthesis. Furthermore, it provides protocols for the purification of the labeled DNA and its use in ¹⁹F NMR titration experiments to quantitatively assess protein-DNA binding.

Data Presentation

Quantitative Parameters for this compound Incorporation and Interaction Studies

The following tables summarize key quantitative data relevant to the use of this compound in protein binding studies.

Table 1: Kinetic Parameters for Enzymatic Incorporation of this compound

DNA PolymeraseApparent K_m (µM) for 5-F-dCTPApparent K_m (µM) for dCTPReference
Calf Thymus DNA Polymerase α7.7~2.0[5][6]
Calf Thymus DNA Polymerase β8.8Not Reported[5]
E. coli DNA Polymerase ISubstrateNot Reported[7][8]
Pwo PolymeraseSubstrateNot Reported[9][10]

This table demonstrates that this compound is an efficient substrate for various DNA polymerases, with Michaelis-Menten constants (K_m) comparable to the natural dCTP, indicating its suitability for enzymatic incorporation.

Table 2: Representative ¹⁹F NMR Data for Protein-DNA Binding Titration

Protein:DNA Molar Ratio¹⁹F Chemical Shift (ppm)Linewidth (Hz)Calculated Dissociation Constant (K_d)
0:1 (DNA only)-165.0050\multirow{5}{*}{Example: 150 µM[11]}
0.5:1-165.2575
1:1-165.50100
2:1-165.70120
5:1 (Saturated)-165.85130

This table provides an example of the type of data obtained from a ¹⁹F NMR titration experiment. The change in chemical shift and line broadening upon addition of a protein to the this compound labeled DNA can be used to calculate the dissociation constant (K_d), a measure of binding affinity.[11][12]

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA with this compound using PCR

This protocol describes the incorporation of this compound into a specific DNA fragment using the Polymerase Chain Reaction (PCR).

Materials:

  • DNA template containing the target sequence

  • Forward and reverse primers

  • High-fidelity DNA polymerase tolerant of modified nucleotides (e.g., Pwo polymerase, Calf Thymus DNA Polymerase α/β, or E. coli DNA Polymerase I)[5][7][9]

  • 5X Polymerase Reaction Buffer

  • dNTP mix (dATP, dGTP, dTTP, dCTP) at 10 mM each

  • This compound solution (10 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, assemble the following components in a PCR tube. For multiple reactions, prepare a master mix.

ComponentVolume (for 50 µL reaction)Final Concentration
5X Polymerase Reaction Buffer10 µL1X
10 mM dNTP mix (without dCTP)1 µL200 µM each
10 mM dCTP0.5 µL100 µM
10 mM this compound0.5 µL100 µM
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
DNA Template1-10 ngAs required
DNA Polymerase1 µL1-2.5 units
Nuclease-free waterUp to 50 µL
  • PCR Cycling: Transfer the PCR tubes to a thermocycler and perform the following cycling program:

StepTemperature (°C)TimeNumber of Cycles
Initial Denaturation952 min1
Denaturation9530 sec\multirow{3}{}{30-35}
Annealing55-6530 sec
Extension721 min/kb
Final Extension725 min1
Hold4
  • Verification of Amplification: Analyze a small aliquot (5 µL) of the PCR product on an agarose (B213101) gel to confirm successful amplification and the correct product size.

Protocol 2: Solid-Phase Synthesis of this compound Labeled Oligonucleotides

This protocol outlines the incorporation of 5-fluoro-2'-deoxycytidine (B1672315) as a phosphoramidite (B1245037) during standard solid-phase oligonucleotide synthesis.[13][14][15][16]

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dG, dT)

  • 5-fluoro-2'-deoxycytidine phosphoramidite

  • Activator solution (e.g., tetrazole or 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Acetonitrile (synthesis grade)

Procedure: The synthesis follows the standard automated cycles of deblocking, coupling, capping, and oxidation.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with the deblocking solution.

  • Coupling: The 5-fluoro-2'-deoxycytidine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Iteration: The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in the cleavage and deprotection solution.

Protocol 3: Purification of this compound Labeled DNA

Purification is crucial to remove unincorporated nucleotides, primers, and polymerase.

Method 1: Spin Column Purification [17][18][19][20]

This is a rapid method for purifying PCR products.

  • Follow the manufacturer's protocol for a commercial PCR purification spin column kit.

  • Typically, the PCR reaction is mixed with a high-salt binding buffer and applied to a silica (B1680970) membrane column.

  • The DNA binds to the silica, while contaminants are washed away with an ethanol-containing wash buffer.

  • The purified DNA is then eluted in a low-salt elution buffer or nuclease-free water.

Method 2: Ethanol (B145695) Precipitation [21]

This method is suitable for concentrating the labeled DNA.

  • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the PCR product.

  • Add 2.5 volumes of cold 100% ethanol and mix well.

  • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with cold 70% ethanol and centrifuge for 10 minutes.

  • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or NMR buffer).

Protocol 4: Protein-DNA Binding Analysis by ¹⁹F NMR Titration

This protocol describes how to determine the binding affinity of a protein to the this compound labeled DNA using ¹⁹F NMR.[11][12][22]

Materials:

  • Purified this compound labeled DNA

  • Purified protein of interest

  • NMR buffer (e.g., 20 mM Phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound labeled DNA at a known concentration (e.g., 20-50 µM) in the NMR buffer.

    • Prepare a concentrated stock solution of the protein in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the DNA sample alone. This is the reference spectrum.

    • Add increasing amounts of the protein stock solution to the DNA sample, creating a series of samples with increasing protein:DNA molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).

    • Acquire a 1D ¹⁹F NMR spectrum for each titration point after allowing the sample to equilibrate.

  • Data Analysis:

    • Process the spectra to measure the chemical shift and linewidth of the ¹⁹F signal at each titration point.

    • Plot the change in chemical shift (Δδ) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (K_d).

Visualizations

Experimental Workflow

G Workflow for Protein-DNA Binding Studies using 5-F-dCTP Labeled DNA cluster_0 DNA Labeling Enzymatic Labeling (PCR) Enzymatic Labeling (PCR) Purification Purification Enzymatic Labeling (PCR)->Purification Solid-Phase Synthesis Solid-Phase Synthesis Solid-Phase Synthesis->Purification ¹⁹F NMR Titration ¹⁹F NMR Titration Purification->¹⁹F NMR Titration Data Analysis Data Analysis ¹⁹F NMR Titration->Data Analysis Binding Affinity (Kd) Binding Affinity (Kd) Data Analysis->Binding Affinity (Kd)

Caption: Overall experimental workflow.

Signaling Pathway Example: Gene Regulation by a Repressor Protein

G Gene Regulation by Lac Repressor Lac Repressor Lac Repressor Repressor-Operator Complex Repressor-Operator Complex Lac Repressor->Repressor-Operator Complex Binds Operator DNA (¹⁹F Labeled) Operator DNA (¹⁹F Labeled) Operator DNA (¹⁹F Labeled)->Repressor-Operator Complex No Transcription No Transcription Repressor-Operator Complex->No Transcription Blocks RNA Polymerase RNA Polymerase Gene Transcription Gene Transcription RNA Polymerase->Gene Transcription Initiates (in absence of repressor) RNA Polymerase->No Transcription

Caption: Lac Repressor-Operator binding.[23][24][25]

By following these protocols and utilizing the principles outlined in these application notes, researchers can effectively employ this compound labeled DNA to gain valuable insights into the quantitative and structural aspects of protein-DNA interactions.

References

Application Notes and Protocols for In Vivo Incorporation of 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-dCTP (5-F-dCTP) is a synthetic analog of deoxycytidine triphosphate (dCTP) that can be incorporated into DNA during replication. This incorporation provides a powerful tool for various research and therapeutic applications, including the study of DNA synthesis, repair mechanisms, and as an anti-cancer agent. Due to the charged nature of triphosphates, direct in vivo administration of 5-F-dCTP is challenging. The most effective method for achieving in vivo incorporation is through the systemic administration of its nucleoside precursor, 5-fluorodeoxycytidine (FdCyd). Once inside the cell, FdCyd is phosphorylated by cellular kinases to its active triphosphate form, 5-F-dCTP, which is then utilized by DNA polymerases.

These application notes provide detailed protocols for the in vivo administration of FdCyd to achieve incorporation of 5-fluorodeoxycytidine into genomic DNA, followed by methods for the quantification of this incorporation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Activation Pathway

The metabolic activation of FdCyd to 5-F-dCTP is a critical step for its incorporation into DNA. A significant challenge in the in vivo application of FdCyd is its rapid deamination by cytidine (B196190) deaminase (CDA) to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), which can then be further metabolized. To enhance the bioavailability of FdCyd and increase its conversion to 5-F-dCTP, it is often co-administered with a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU).

FdCyd 5-Fluorodeoxycytidine (FdCyd) (Administered) CDA Cytidine Deaminase (CDA) FdCyd->CDA Deamination (Inhibited by THU) dCK Deoxycytidine Kinase (dCK) FdCyd->dCK Phosphorylation THU Tetrahydrouridine (THU) (CDA Inhibitor) THU->CDA FdUrd 5-Fluoro-2'-deoxyuridine (FdUrd) CDA->FdUrd FdCMP 5-Fluoro-dCMP dCK->FdCMP dCMPK dCMP Kinase FdCMP->dCMPK Phosphorylation FdCDP 5-Fluoro-dCDP dCMPK->FdCDP NDPK Nucleoside Diphosphate Kinase (NDPK) FdCDP->NDPK Phosphorylation FdCTP This compound NDPK->FdCTP DNAPol DNA Polymerase FdCTP->DNAPol DNA Incorporation into DNA DNAPol->DNA

Caption: Metabolic activation of 5-fluorodeoxycytidine (FdCyd) to this compound and its incorporation into DNA.

Quantitative Data on FdCyd Pharmacokinetics and DNA Incorporation

The following tables summarize key quantitative data related to the pharmacokinetics of FdCyd in mice and the extent of its incorporation into DNA. These values can serve as a reference for experimental design.

Table 1: Pharmacokinetic Parameters of 5-Fluorodeoxycytidine (FdCyd) in Mice [1]

ParameterFdCyd i.v. (20 mg/kg)FdCyd i.v. (20 mg/kg) + THU i.v. (20 mg/kg)FdCyd p.o. (20 mg/kg)FdCyd p.o. (20 mg/kg) + THU i.v. (20 mg/kg)
Half-life (t½) 10 min73 min--
Clearance (CL) 2.1 mL/min0.4 mL/min--
Volume of Distribution (Vd) ~30 mL~30 mL--
Oral Bioavailability --4.3%80.7%

Table 2: Incorporation of 5-Fluorodeoxycytidine into DNA of MCF-7 Cells [2]

Treatment (24h)FdCyd Incorporation (pmol/mg DNA)
1 µM FdCyd 15.5 ± 2.1
1 µM FdCyd + 10 µM Tetrahydrouridine 25.3 ± 3.4
1 µM FdCyd + 100 µM Deoxyuridine 30.1 ± 4.0

Note: In vivo data for tissue-specific incorporation levels is limited and will vary depending on the animal model, dose, and duration of treatment. The data from cell culture provides an estimate of the achievable incorporation.

Experimental Protocols

Protocol 1: In Vivo Administration of 5-Fluorodeoxycytidine (FdCyd) in Mice

This protocol describes the intraperitoneal (IP) administration of FdCyd, with or without the cytidine deaminase inhibitor tetrahydrouridine (THU), for the purpose of labeling newly synthesized DNA.

Materials:

  • 5-Fluorodeoxycytidine (FdCyd)

  • Tetrahydrouridine (THU) (optional, but recommended)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

  • Appropriate mouse strain (e.g., BALB/c or C57BL/6)

Procedure:

  • Preparation of Dosing Solutions:

    • FdCyd Solution: Dissolve FdCyd in sterile PBS to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse with an injection volume of 200 µL). Ensure complete dissolution. Prepare fresh on the day of use.

    • THU Solution (Optional): Dissolve THU in sterile PBS to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose).

    • Combined Solution (Optional): If administering together, FdCyd and THU can be co-formulated in the same PBS solution.

  • Animal Dosing:

    • Weigh each mouse accurately to calculate the precise injection volume.

    • If using THU, administer the THU solution via IP injection 30-60 minutes prior to FdCyd administration to allow for systemic distribution and inhibition of CDA.

    • Administer the FdCyd solution via IP injection.

    • The typical dosage of FdCyd for DNA labeling studies can range from 20 to 100 mg/kg. The optimal dose and time course for incorporation should be determined empirically for each experimental model.

  • Tissue Collection:

    • At the desired time point after FdCyd administration (e.g., 2, 6, 12, or 24 hours), euthanize the mice using a humane, approved method.

    • Immediately dissect the tissues of interest (e.g., liver, spleen, tumor) and either snap-freeze them in liquid nitrogen or proceed directly to DNA extraction.

    • Store frozen tissues at -80°C until further processing.

start Start prep_sol Prepare Dosing Solutions (FdCyd +/- THU in PBS) start->prep_sol weigh Weigh Mouse prep_sol->weigh inject_thu IP Injection of THU (optional, 30-60 min prior) weigh->inject_thu inject_fdcyd IP Injection of FdCyd weigh->inject_fdcyd Without THU inject_thu->inject_fdcyd wait Incubation Period (e.g., 2-24 hours) inject_fdcyd->wait euthanize Euthanize Mouse wait->euthanize dissect Dissect Tissues of Interest euthanize->dissect store Snap-freeze and Store at -80°C dissect->store end End store->end

Caption: Workflow for in vivo administration of FdCyd in mice.

Protocol 2: Genomic DNA Extraction from Animal Tissues

This protocol outlines a standard method for extracting high-quality genomic DNA from frozen animal tissues, suitable for subsequent LC-MS/MS analysis.

Materials:

  • Frozen animal tissue (~20-30 mg)

  • Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM EDTA, 0.2% SDS, 200 mM NaCl)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (B130326) (100%, ice-cold)

  • Ethanol (B145695) (70%, ice-cold)

  • Nuclease-free water

  • Microcentrifuge and tubes

Procedure:

  • Tissue Homogenization and Lysis:

    • Place a small piece of frozen tissue (20-30 mg) in a 1.5 mL microcentrifuge tube.

    • Add 500 µL of Lysis Buffer and 10 µL of Proteinase K.

    • Incubate at 55°C overnight with gentle agitation until the tissue is completely lysed.

  • RNase Treatment:

    • Add 5 µL of RNase A to the lysate and incubate at 37°C for 30 minutes.

  • Phenol-Chloroform Extraction:

    • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol to the lysate.

    • Mix by inverting the tube for 5 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Extraction:

    • Add an equal volume (500 µL) of chloroform:isoamyl alcohol.

    • Mix and centrifuge as in step 3.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inverting the tube until a white DNA precipitate is visible.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • DNA Washing and Resuspension:

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Discard the ethanol and air-dry the pellet for 10-15 minutes.

    • Resuspend the DNA in an appropriate volume (e.g., 50-100 µL) of nuclease-free water.

  • DNA Quantification and Quality Control:

    • Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~1.8 is indicative of pure DNA.

    • Store the purified DNA at -20°C.

Protocol 3: Quantification of 5-Fluorodeoxycytidine in Genomic DNA by LC-MS/MS

This protocol describes the enzymatic digestion of genomic DNA to individual nucleosides and the subsequent quantification of 5-fluorodeoxycytidine using LC-MS/MS.

Materials:

  • Purified genomic DNA

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium acetate (B1210297) buffer

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 5-Fluorodeoxycytidine standard

  • Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-deoxycytidine)

  • LC-MS/MS system with a C18 column

Procedure:

  • Enzymatic Digestion of DNA:

    • In a microcentrifuge tube, combine 10 µg of genomic DNA, 1 µL of Nuclease P1 (1 U/µL), and the appropriate buffer.

    • Incubate at 37°C for 2 hours.

    • Add 1 µL of Alkaline Phosphatase (1 U/µL) and continue to incubate at 37°C for another 2 hours.

    • Spike the digested sample with the internal standard.

    • Filter the sample through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the nucleosides (e.g., 0-5% B over 5 min, then a wash and re-equilibration).

      • Flow Rate: 0.2-0.4 mL/min

      • Injection Volume: 5-10 µL

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for 5-fluorodeoxycytidine and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the 5-fluorodeoxycytidine standard.

    • Calculate the ratio of the peak area of 5-fluorodeoxycytidine to the peak area of the internal standard in both the standards and the samples.

    • Determine the concentration of 5-fluorodeoxycytidine in the samples by interpolating from the standard curve.

    • Express the final result as pmol of 5-fluorodeoxycytidine per µg of DNA.

start Start dna_extraction Genomic DNA Extraction (Protocol 2) start->dna_extraction digestion Enzymatic Digestion to Nucleosides dna_extraction->digestion lc_separation LC Separation (C18 column) digestion->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for quantification of 5-fluorodeoxycytidine in DNA.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the in vivo incorporation and quantification of this compound via its nucleoside precursor, FdCyd. The successful implementation of these methods will enable researchers to explore the diverse applications of this modified nucleotide in various biological systems. It is crucial to optimize parameters such as dosage, timing, and analytical conditions for each specific experimental model to ensure accurate and reproducible results. The co-administration of a cytidine deaminase inhibitor like tetrahydrouridine is highly recommended to enhance the efficacy of FdCyd in vivo.

References

Application Notes: SELEX Protocol Using 5-Fluoro-dCTP for Aptamer Selection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aptamers are short, single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of target molecules, from small ions to large proteins and even whole cells, with high affinity and specificity.[1][2] They are generated through an in vitro selection process called Systematic Evolution of Ligands by EXponential enrichment (SELEX).[1][3] This process involves iterative rounds of binding, partitioning, and amplification of an initial diverse oligonucleotide library to isolate sequences with the desired binding properties.[3][4]

Standard DNA aptamers, however, can be susceptible to degradation by nucleases, which limits their therapeutic and diagnostic applications.[5][6] To overcome this limitation, chemically modified nucleotides can be incorporated into the aptamer sequence. The use of 5-fluoro-dCTP (5-fluoro-2'-deoxycytidine triphosphate) during the SELEX process is a key strategy to enhance aptamer stability and, in some cases, improve binding affinity.[7][8] This modification at the C5 position of the pyrimidine (B1678525) ring can increase resistance to nucleases and augment the structural diversity of the aptamer library.[5][7]

Rationale for Using this compound

Incorporating this compound into the SELEX workflow offers several distinct advantages:

  • Enhanced Nuclease Resistance: The phosphodiester backbone of natural DNA is a primary target for nucleases.[5] Modifications to the nucleotide bases can sterically hinder nuclease access and recognition, thereby increasing the aptamer's half-life in biological fluids.[5][9] While many modifications can improve stability, fluorine substitutions are particularly effective.[7][8]

  • Improved Binding Affinity: The introduction of functional groups like fluorine can create new contact points between the aptamer and its target.[2][10] These additional interactions, such as hydrophobic or electrostatic interactions, can lead to tighter and more specific binding, resulting in aptamers with lower dissociation constants (Kd).[2] For instance, 2'-fluoro modified aptamers have been shown to exhibit significantly increased binding affinities compared to their unmodified counterparts.[7][8]

  • Expanded Structural Diversity: The inclusion of modified bases expands the chemical diversity of the oligonucleotide library beyond the four standard bases.[5] This increased diversity enhances the probability of identifying aptamers with unique three-dimensional structures capable of binding to challenging targets or specific epitopes.[10]

  • "Select-for-Function" Approach: Incorporating the modification during the selection process ensures that the resulting aptamer's structure and function are inherently dependent on the modified nucleotide. This is often preferable to post-SELEX modification, which can sometimes disrupt the aptamer's folded structure and diminish its binding capabilities.[5]

Quantitative Data

The following table summarizes representative data on the impact of fluoro-modifications on aptamer properties. Note that much of the available literature focuses on 2'-fluoro modifications, which serve as a strong proxy for the benefits conferred by fluorine substitution in general.

PropertyUnmodified AptamerFluoro-Modified AptamerFold ImprovementReference(s)
Binding Affinity (Kd) ~10-100 nM~0.1-10 nM~4 to 100-fold[8]
Nuclease Resistance Half-life of ~1 min in serumUp to 7-fold higher resistance~7-fold[5][8]

Experimental Workflow & Signaling Pathway Diagrams

SELEX_Workflow_5_Fluoro_dCTP cluster_0 SELEX Cycle (Iterative) cluster_1 Post-SELEX Analysis lib Initial ssDNA Library (Randomized Region) bind Incubation with Target lib->bind part Partitioning (Remove Unbound Strands) bind->part elute Elution of Bound ssDNA part->elute amp PCR Amplification (with this compound) elute->amp ssDNA ssDNA Generation amp->ssDNA ssDNA->bind Next Round seq Sequencing of Enriched Pool ssDNA->seq After 8-15 Rounds char Aptamer Synthesis & Characterization seq->char

Caption: SELEX workflow incorporating this compound during PCR amplification.

Aptamer_Advantages_Diagram cluster_unmodified Unmodified DNA Aptamer cluster_modified This compound Modified Aptamer unmod_apt Aptamer (A,T,C,G) nuclease_unmod Nuclease unmod_apt->nuclease_unmod Degradation target_unmod Target Protein unmod_apt->target_unmod Standard Binding mod_apt Aptamer (A,T,5FC,G) nuclease_mod Nuclease mod_apt->nuclease_mod Resistance target_mod Target Protein mod_apt->target_mod Enhanced Binding

Caption: Comparison of unmodified vs. This compound modified aptamers.

Detailed Experimental Protocols

This protocol outlines the selection of this compound-modified DNA aptamers against a protein target.

1. Materials and Reagents

  • SELEX Library: ssDNA library with a central random region (e.g., 40 nt) flanked by constant regions for primer annealing. (e.g., 5'-[Constant Region 1]-[N40]-[Constant Region 2]-3')

  • Primers: Forward and Reverse primers complementary to the constant regions. The reverse primer may be biotinylated for ssDNA generation.

  • Modified Nucleotide: this compound solution.

  • Standard dNTPs: dATP, dGTP, dTTP.

  • DNA Polymerase: A high-fidelity polymerase tolerant of modified nucleotides (e.g., KOD DNA polymerase or specific variants of Taq polymerase).[7]

  • Target Protein: Biotinylated target protein for immobilization or native protein for other partitioning methods.

  • Buffers:

    • Binding Buffer (e.g., PBS with 5 mM MgCl2, 0.01% Tween-20)

    • Washing Buffer (same as Binding Buffer)

    • Elution Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 2 mM EDTA, 7 M Urea, pH 7.5)

  • Partitioning Matrix: Streptavidin-coated magnetic beads.

  • DNA Purification Kits: PCR purification kit, Gel extraction kit.

  • Other Reagents: Nuclease-free water, TE buffer, loading dye, reagents for agarose (B213101) or polyacrylamide gel electrophoresis (PAGE).[11]

2. SELEX Library Preparation

  • Resuspend the lyophilized ssDNA library in nuclease-free water or TE buffer to a stock concentration of 100 µM.

  • To promote proper folding, prepare a working solution of the library (e.g., 1 µM in Binding Buffer).

  • Heat the solution at 95°C for 5 minutes to denature any secondary structures.[12]

  • Allow the library to cool slowly to room temperature for at least 30 minutes to facilitate the formation of stable tertiary structures.[12]

3. The SELEX Cycle (Rounds 1-15)

3.1. Binding and Incubation (Round 1)

  • Immobilize the biotinylated target protein on streptavidin-coated magnetic beads according to the manufacturer's protocol.

  • Wash the beads twice with Binding Buffer to remove any unbound protein.

  • Add the folded ssDNA library (e.g., 1 nmol for the first round) to the target-coated beads.

  • Incubate the mixture at a controlled temperature (e.g., 37°C or room temperature) for 30-60 minutes with gentle rotation to allow binding.

3.2. Partitioning (Washing)

  • Separate the magnetic beads from the solution using a magnetic stand. Discard the supernatant containing unbound DNA sequences.

  • Wash the beads 3-5 times with 500 µL of Washing Buffer. This step is critical for removing non-specifically bound sequences.

    • Stringency Note: In subsequent rounds, increase the number of washes or incubation time in wash buffer to increase selection pressure and isolate high-affinity binders.[5]

3.3. Elution

  • To elute the bound aptamer candidates, resuspend the beads in 50-100 µL of Elution Buffer.

  • Heat the suspension at 95°C for 10 minutes to denature the aptamer-protein complexes.

  • Quickly place the tube on the magnetic stand and transfer the supernatant containing the eluted ssDNA to a new tube.

  • Purify and concentrate the eluted DNA using a suitable method like ethanol (B145695) precipitation.

3.4. PCR Amplification with this compound

  • Set up a PCR reaction using the eluted ssDNA as a template. A typical 50 µL reaction includes:

    • Template: 5-10 µL of eluted ssDNA

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM, potentially biotinylated): 1 µL

    • dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL

    • This compound (10 mM): 1 µL

    • DNA Polymerase Buffer: 5 µL

    • DNA Polymerase: 1 µL

    • Nuclease-free water: to 50 µL

  • Perform PCR with an optimized number of cycles (e.g., 15-25 cycles) to avoid over-amplification and the accumulation of PCR artifacts.[5] A typical thermocycling profile is:

    • Initial Denaturation: 95°C for 2 min

    • Cycles (15-25x):

      • Denaturation: 95°C for 30 sec

      • Annealing: 55-65°C for 30 sec

      • Extension: 72°C for 30 sec

    • Final Extension: 72°C for 5 min

  • Analyze the PCR product on a 2-3% agarose gel to confirm successful amplification. Purify the dsDNA product using a PCR purification kit.

3.5. ssDNA Generation

If a biotinylated reverse primer was used:

  • Incubate the purified dsDNA with streptavidin-coated magnetic beads to capture the biotinylated antisense strand.

  • Denature the duplex by adding 100 µL of a fresh NaOH solution (e.g., 0.15 M) and incubating for 10 minutes.

  • Separate the beads, and collect the supernatant containing the non-biotinylated, this compound-containing sense strand.

  • Neutralize the solution immediately with a corresponding amount of HCl and buffer (e.g., Tris-HCl).

  • This regenerated ssDNA pool is used as the input for the next round of SELEX, starting from the binding step (3.1).

4. Monitoring Selection Progress

  • Binding Assays: Periodically (e.g., every 2-3 rounds), perform a binding assay (e.g., filter binding or electrophoretic mobility shift assay) with the enriched pool to assess its affinity for the target.

  • Quantitative PCR (qPCR): Track the enrichment of target-binding sequences by comparing the amount of DNA recovered after selection against a negative control (beads without target).[13]

5. Sequencing and Aptamer Characterization

  • After 8-15 rounds, or once significant enrichment is observed, clone the final PCR product into a suitable vector and send for Sanger sequencing.

  • Alternatively, use high-throughput sequencing (HTS) to analyze the enriched pool, which provides a more comprehensive view of the selected aptamer families.

  • Synthesize individual candidate aptamers containing the this compound modification.

  • Characterize the binding affinity (Kd) of each candidate using methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST).

  • Assess the nuclease resistance of the final modified aptamers by incubating them in serum or with specific nucleases and analyzing degradation over time via gel electrophoresis.[14]

References

5-Fluoro-dCTP: A Versatile Probe for Elucidating DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-dCTP (5-F-dCTP) is a fluorinated analog of deoxycytidine triphosphate that serves as a powerful tool for investigating the intricate interactions between DNA and proteins. By incorporating a fluorine atom at the 5th position of the cytosine base, researchers can introduce a sensitive biophysical probe into a DNA molecule without significantly perturbing its overall structure and function. The unique properties of the fluorine atom, particularly its high sensitivity in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, make this compound an invaluable reagent for detailed structural and dynamic studies of DNA-protein complexes. These studies are crucial for understanding fundamental biological processes such as DNA replication, transcription, and repair, and for the development of novel therapeutic agents that target these interactions.

This document provides detailed application notes and experimental protocols for the use of this compound in studying DNA-protein interactions, intended for researchers, scientists, and professionals in the field of drug development.

Key Applications

The incorporation of this compound into DNA enables a range of biophysical and structural biology techniques to probe DNA-protein interactions with high precision.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine-19 nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift anisotropy.[1][2] The chemical shift of the fluorine label is highly sensitive to its local environment, providing detailed information about conformational changes in the DNA upon protein binding.[3]

  • X-ray Crystallography: The fluorine atom is heavier than hydrogen and has a distinct electron density, which can aid in the phasing of X-ray diffraction data and provide an additional landmark for accurate structure determination of DNA-protein complexes.[4][5]

  • Fluorescence-Based Assays: While not inherently fluorescent, DNA containing 5-fluorocytosine (B48100) can be used in conjunction with fluorescently labeled components in assays such as fluorescence anisotropy to quantify binding affinities. The fluorinated nucleotide helps to ensure that the DNA conformation is minimally perturbed.

Data Presentation: Quantitative Analysis of DNA-Protein Interactions

The use of this compound in various biophysical assays allows for the quantitative determination of binding affinities (dissociation constants, Kd) between DNA and proteins. The following table summarizes representative quantitative data from studies utilizing fluorinated nucleic acid analogs to study these interactions.

ProteinDNA Sequence/StructureMethodKd (µM)Reference
HhaI Methylasepoly(dG-dC) with ~80% 5-FdCydEnzyme kinetics0.003 (Ki)[6]
Cold shock protein B (BsCspB)dT4 (single-stranded DNA)¹⁹F NMR Spectroscopy6.5 ± 1.0[7]

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound into DNA via Primer Extension

This protocol describes the site-specific incorporation of this compound into a DNA strand using a primer extension reaction catalyzed by a suitable DNA polymerase. Pwo DNA polymerase has been shown to effectively incorporate this compound.[8]

Materials:

  • This compound (≥95% purity)

  • Natural dNTPs (dATP, dGTP, dTTP)

  • DNA template

  • Primer (complementary to the 3' end of the template)

  • Pwo DNA Polymerase and corresponding reaction buffer

  • Nuclease-free water

  • Thermocycler

  • DNA purification kit

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a sterile PCR tube. For a standard 50 µL reaction:

    • 5 µL of 10x Pwo DNA Polymerase Buffer

    • 1 µL of 10 mM dATP

    • 1 µL of 10 mM dGTP

    • 1 µL of 10 mM dTTP

    • 1 µL of 10 mM this compound

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • 1 µL of DNA template (1-10 ng)

    • 1 µL of Pwo DNA Polymerase (1-2.5 units)

    • Nuclease-free water to a final volume of 50 µL

  • Thermocycling: Place the reaction tube in a thermocycler and perform the following program:

    • Initial Denaturation: 95°C for 2 minutes

    • 25-30 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute/kb of product length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Purification: Purify the this compound labeled DNA product using a standard DNA purification kit to remove unincorporated nucleotides, primers, and enzyme.

  • Verification: Confirm the successful incorporation and purity of the product by gel electrophoresis.

Protocol 2: ¹⁹F NMR Spectroscopy of a this compound Labeled DNA-Protein Complex

This protocol outlines the general steps for acquiring ¹⁹F NMR spectra to study the interaction between a this compound labeled DNA and a binding protein.

Materials:

  • Purified this compound labeled DNA

  • Purified DNA-binding protein

  • NMR buffer (e.g., 20 mM potassium phosphate, 100 mM KCl, pH 7.0)

  • D₂O for locking

  • NMR spectrometer with a fluorine probe

  • External reference standard (e.g., trifluoroacetic acid)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized this compound labeled DNA in the NMR buffer to a final concentration of 50-100 µM.[9]

    • Add D₂O to a final concentration of 10% for the lock signal.

    • Transfer the sample to an NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the free DNA to establish the chemical shift of the fluorine label in the unbound state.

    • Typical acquisition parameters on a 400-600 MHz spectrometer might include: a 90° pulse, a spectral width of ~90 kHz, an acquisition time of 0.5-1 s, a relaxation delay of 1-2 s, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[1][9]

  • Titration with Protein:

    • Add small aliquots of a concentrated stock solution of the binding protein to the NMR tube containing the labeled DNA.

    • After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire a 1D ¹⁹F NMR spectrum at each titration point.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Monitor changes in the chemical shift, line width, and intensity of the ¹⁹F signal as a function of protein concentration.

    • These changes provide information about the binding event, including the binding affinity (Kd) and potential conformational changes in the DNA.

Protocol 3: X-ray Crystallography of a this compound Labeled DNA-Protein Complex

This protocol provides a general framework for the crystallization of a complex between a this compound labeled DNA and a protein. Crystallization conditions are highly specific to the complex and require extensive screening.

Materials:

  • Purified this compound labeled DNA

  • Purified DNA-binding protein

  • Crystallization screening kits

  • Crystallization plates (sitting or hanging drop)

  • Microscope for crystal visualization

Procedure:

  • Complex Formation:

    • Mix the purified this compound labeled DNA and the binding protein in a suitable buffer. A slight molar excess of the DNA (e.g., 1:1.2 protein to DNA ratio) is often beneficial.[5]

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the sitting or hanging drop vapor diffusion method.

    • Use a variety of commercial crystallization screens that cover a wide range of precipitants, salts, and pH values. Protein-DNA complexes often crystallize under mildly acidic conditions.[5]

    • The drops typically consist of 1 µL of the protein-DNA complex solution mixed with 1 µL of the reservoir solution.

  • Crystal Optimization:

    • Monitor the crystallization plates regularly for the appearance of crystals.

    • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, salt, and buffer pH to improve crystal size and quality.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and determine the three-dimensional structure of the complex. The fluorine atom can serve as an anomalous scatterer to aid in phasing.

Visualizations

Experimental Workflow for Studying DNA-Protein Interactions using this compound

experimental_workflow cluster_prep Preparation of Labeled DNA cluster_analysis Biophysical Analysis cluster_results Results start This compound incorporation Enzymatic Incorporation (Primer Extension / PCR) start->incorporation purification_dna Purification of Labeled DNA incorporation->purification_dna complex Formation of DNA-Protein Complex purification_dna->complex nmr 19F NMR Spectroscopy complex->nmr xray X-ray Crystallography complex->xray fluorescence Fluorescence Assay complex->fluorescence data Binding Affinity (Kd) Conformational Changes 3D Structure nmr->data xray->data fluorescence->data

Caption: Workflow for DNA-Protein Interaction Studies.

Logical Relationship of this compound in Probing DNA Conformation

logical_relationship cluster_interaction Interaction cluster_detection Detection dna Native DNA binding Protein Binding dna->binding protein DNA-Binding Protein protein->binding fdctp_dna This compound Labeled DNA fdctp_dna->binding conformational_change DNA Conformational Change binding->conformational_change nmr_shift 19F NMR Chemical Shift Change conformational_change->nmr_shift Reports on

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 5-fluoro-dCTP Incorporation in PCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the incorporation of 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) in PCR applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PCR?

This compound is a modified deoxycytidine triphosphate. The fluorine atom at the 5th position of the cytosine base can introduce unique properties to the resulting DNA, such as altered protein-DNA interactions or increased stability. It is often used in applications like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) and for the development of therapeutic or diagnostic oligonucleotides.

Q2: Why am I seeing low or no incorporation of this compound in my PCR?

Low incorporation of modified nucleotides like this compound can be attributed to several factors.[1] The modification on the nucleotide can interfere with the DNA polymerase's ability to efficiently incorporate it into the growing DNA strand.[2] Key factors include the choice of DNA polymerase, the concentration of magnesium chloride (MgCl2), the ratio of this compound to natural dCTP, and the PCR cycling conditions.[1][3]

Q3: Which DNA polymerase is best for incorporating this compound?

The choice of DNA polymerase is critical for the successful incorporation of modified nucleotides.[4] While standard Taq polymerase can incorporate some modified dNTPs, high-fidelity polymerases from the B family, such as Pwo polymerase, are often more efficient.[5] It is recommended to screen several DNA polymerases to find the one that works best for your specific template and primer set. Some polymerases have been specifically engineered for better acceptance of modified nucleotides.[4]

Q4: Can I completely replace dCTP with this compound in my reaction?

Complete substitution of a modified dNTP for its natural counterpart often leads to PCR inhibition and low or no product formation.[2] It is generally recommended to use a mix of the modified and natural dNTP, and to experimentally determine the optimal ratio.[6]

Q5: How does MgCl2 concentration affect the incorporation of this compound?

Magnesium chloride concentration is a critical parameter in any PCR reaction, and its optimization is especially important when using modified nucleotides.[3][7] MgCl2 is a cofactor for the DNA polymerase and also affects primer annealing and template denaturation.[8] An optimal MgCl2 concentration, typically between 1.5 mM and 4.5 mM, is necessary for efficient amplification.[9] When using modified dNTPs, a titration of MgCl2 is highly recommended to find the optimal concentration for your specific reaction.[1]

Troubleshooting Guides

Guide 1: No or Low PCR Product Yield

If you are observing little to no PCR product when using this compound, follow this troubleshooting guide.

Step 1: Verify PCR Components and Setup

  • Positive Control: Set up a control reaction using only natural dNTPs to ensure that your primers, template, and polymerase are working correctly under standard conditions.

  • Reagent Integrity: Ensure that all reagents, especially the dNTPs and this compound, have not undergone excessive freeze-thaw cycles.[10]

Step 2: Optimize the DNA Polymerase

Different DNA polymerases exhibit varying efficiencies in incorporating modified nucleotides.[4] It is advisable to test a panel of polymerases.

Experimental Protocol: Polymerase Screening

  • Reaction Setup: Prepare separate PCR reactions for each polymerase you are testing. Use the manufacturer's recommended buffer and protocol for each enzyme.

  • dNTP Mix: Start with a 1:3 ratio of this compound to dCTP (e.g., 50 µM this compound and 150 µM dCTP), keeping the total dNTP concentration at the standard recommended level (e.g., 200 µM each of dATP, dGTP, dTTP, and the dCTP/5-fluoro-dCTP mix).

  • Cycling Conditions: Use the cycling conditions recommended for each polymerase.

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to compare the yield.

Table 1: Hypothetical Polymerase Screening Results

DNA PolymeraseFamilyRelative Yield with this compoundNotes
Taq PolymeraseALowMay show some incorporation, but often inefficiently.
Pwo PolymeraseBHighKnown to be efficient with some modified nucleotides.[5]
KlenTaq PolymeraseAMediumHas been studied for incorporation of modified nucleotides.[2][11]
High-Fidelity Polymerase XBHighOften a good starting point for modified nucleotides.
High-Fidelity Polymerase YBVery LowMay not be suitable for this specific modification.

Step 3: Optimize the Ratio of this compound to dCTP

The ratio of the modified to the natural nucleotide is a critical factor.[6] A titration is necessary to find the optimal balance between incorporation and PCR efficiency.

Experimental Protocol: this compound:dCTP Ratio Titration

  • Reaction Setup: Prepare a series of PCR reactions with varying ratios of this compound to dCTP. Keep the total concentration of cytosine triphosphates constant.

  • Analysis: Analyze the PCR products on an agarose gel.

Table 2: Hypothetical this compound:dCTP Ratio Titration

Ratio (this compound:dCTP)Total [dCTP + this compound] (µM)PCR Product Yield
0:1 (Control)200+++
1:3200++
1:1200+
3:1200+/-
1:0200-

Step 4: Optimize MgCl2 Concentration

The optimal MgCl2 concentration can shift when using modified dNTPs.[3]

Experimental Protocol: MgCl2 Titration

  • Reaction Setup: Set up a series of PCR reactions with a range of MgCl2 concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM).

  • Analysis: Run the products on an agarose gel to identify the concentration that gives the highest yield.

Table 3: Hypothetical MgCl2 Titration Results

MgCl2 Concentration (mM)PCR Product Yield (with this compound)
1.5+
2.0++
2.5+++
3.0++
3.5+

Step 5: Optimize PCR Cycling Conditions

  • Annealing Temperature: An incorrect annealing temperature can lead to low or no product.[12] Perform a gradient PCR to determine the optimal annealing temperature for your primers with the modified nucleotide.

  • Extension Time: Modified nucleotides can slow down the polymerase.[4] Try increasing the extension time (e.g., from 1 min/kb to 1.5-2 min/kb).

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Polymerase Optimization cluster_step3 Step 3: Nucleotide Ratio cluster_step4 Step 4: Reaction Components cluster_step5 Step 5: Cycling Conditions cluster_end Start Low or No PCR Product Positive_Control Run Positive Control (no this compound) Start->Positive_Control Reagent_Check Check Reagent Integrity Positive_Control->Reagent_Check If control works Polymerase_Screen Screen Different DNA Polymerases Reagent_Check->Polymerase_Screen Ratio_Titration Titrate this compound:dCTP Ratio Polymerase_Screen->Ratio_Titration Select best polymerase Mg_Titration Titrate MgCl2 Concentration Ratio_Titration->Mg_Titration Select best ratio Annealing_Temp Optimize Annealing Temperature (Gradient PCR) Mg_Titration->Annealing_Temp Select best [Mg2+] Extension_Time Increase Extension Time Annealing_Temp->Extension_Time Success Successful Incorporation Extension_Time->Success

Troubleshooting workflow for low this compound incorporation.
Guide 2: Non-specific PCR Products or Primer-Dimers

If you are observing non-specific bands or a significant amount of primer-dimers, consider the following.

Step 1: Optimize Annealing Temperature

A low annealing temperature can lead to non-specific primer binding. Use a gradient PCR to find the optimal annealing temperature.

Step 2: Adjust Primer Concentration

High primer concentrations can promote the formation of primer-dimers. Try reducing the primer concentration in your reaction.

Step 3: Use a Hot-Start DNA Polymerase

Hot-start polymerases remain inactive during the reaction setup, which can significantly reduce non-specific amplification and primer-dimer formation that may occur at lower temperatures.[4]

Step 4: Optimize MgCl2 Concentration

Excessive MgCl2 can also lead to non-specific amplification.[9] If you are seeing non-specific products, try reducing the MgCl2 concentration.

Logical Relationship of Parameters

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Observed Outcomes Polymerase DNA Polymerase Yield PCR Product Yield Polymerase->Yield affects efficiency Incorporation 5-F-dCTP Incorporation Polymerase->Incorporation determines acceptance Mg_Conc [MgCl2] Mg_Conc->Yield cofactor Specificity Specificity (No off-target bands) Mg_Conc->Specificity stabilizes binding dNTP_Ratio 5-F-dCTP:dCTP Ratio dNTP_Ratio->Yield can be inhibitory dNTP_Ratio->Incorporation Annealing_Temp Annealing Temp. Annealing_Temp->Yield Annealing_Temp->Specificity critical for Extension_Time Extension Time Extension_Time->Yield allows completion Yield->Incorporation Specificity->Incorporation

Interplay of key parameters in this compound PCR.

References

Technical Support Center: Optimizing 5-fluoro-dCTP Concentration for DNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 5-fluoro-dCTP with DNA polymerases. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a PCR or other polymerase-based assay?

A1: As a starting point, it is recommended to substitute this compound (5-F-dCTP) for dCTP at a concentration within the typical range for natural dNTPs, which is between 50 µM and 200 µM of each nucleotide. The optimal concentration will be dependent on the specific DNA polymerase used and the application. For high-fidelity polymerases, it is often beneficial to start at the lower end of this range to minimize potential impacts on fidelity.

Q2: Can I completely replace dCTP with this compound in my reaction?

A2: While complete replacement is possible for some applications, it may not always be optimal. The efficiency of incorporation of 5-F-dCTP can be lower than that of dCTP for some DNA polymerases. It is often recommended to test a range of ratios of 5-F-dCTP to dCTP to find the optimal balance for your specific experiment, considering both the desired level of fluorine incorporation and the overall yield and fidelity of the product. For some applications, a 1:1 to 1:3 ratio of 5-F-dCTP to dCTP can be a good starting point.

Q3: Which types of DNA polymerases are known to be compatible with this compound?

A3: Pwo DNA polymerase has been reported to catalyze the incorporation of this compound.[1][2][3] Generally, high-fidelity proofreading polymerases (Family B type) may exhibit different incorporation efficiencies and fidelities with modified nucleotides compared to non-proofreading polymerases like Taq (Family A type). It is crucial to empirically test the compatibility and efficiency of your specific DNA polymerase with 5-F-dCTP.

Q4: How does the concentration of this compound affect the fidelity of the DNA polymerase?

A4: High concentrations of modified nucleotides, including 5-F-dCTP, can potentially decrease the fidelity of DNA polymerases. This is because the modification can alter the geometry of the nucleotide, which may affect the polymerase's ability to accurately select the correct base. To maintain high fidelity, it is advisable to use the lowest effective concentration of 5-F-dCTP and ensure that the concentrations of all dNTPs in the reaction are balanced.

Q5: What adjustments to the reaction buffer, such as Mg²⁺ concentration, should I consider when using this compound?

A5: The optimal magnesium concentration can be critical for DNA polymerase activity and is often dependent on the total dNTP concentration. Since 5-F-dCTP, like natural dNTPs, chelates Mg²⁺ ions, you may need to adjust the Mg²⁺ concentration, especially when using high concentrations of the modified nucleotide. It is recommended to perform a Mg²⁺ titration (e.g., in 0.2–1 mM increments) to determine the optimal concentration for your specific reaction conditions.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no PCR product yield Inhibitory concentration of 5-F-dCTP: High concentrations of modified nucleotides can inhibit some DNA polymerases.- Perform a gradient titration of 5-F-dCTP concentration to find the optimal range.- Try partially substituting dCTP with 5-F-dCTP instead of a complete replacement.
Suboptimal Mg²⁺ concentration: The presence of 5-F-dCTP may alter the requirement for free Mg²⁺.- Perform a Mg²⁺ concentration gradient experiment (e.g., 1.5 mM to 4.0 mM) to re-optimize.
Incompatible DNA polymerase: The chosen polymerase may not efficiently incorporate 5-F-dCTP.- Test different DNA polymerases, including those known to be more accommodating of modified nucleotides (e.g., Pwo polymerase).[1][2][3]
Non-specific PCR products (smear or extra bands) High concentration of 5-F-dCTP or total dNTPs: Excess nucleotides can promote mispriming.- Reduce the concentration of 5-F-dCTP and/or the other dNTPs.- Ensure all dNTPs are at equimolar concentrations.
Suboptimal annealing temperature: The presence of modified nucleotides might affect primer annealing.- Perform a temperature gradient PCR to determine the optimal annealing temperature.
High error rate in sequenced product Low fidelity of the polymerase with the modified nucleotide: 5-F-dCTP may be incorporated with lower accuracy.- Use a high-fidelity DNA polymerase with proofreading activity.- Lower the concentration of 5-F-dCTP to the minimum required for your application.- Ensure balanced concentrations of all dNTPs.
Suboptimal reaction conditions: High Mg²⁺ or dNTP concentrations can decrease fidelity.- Re-optimize Mg²⁺ and dNTP concentrations.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using Gradient PCR

This protocol allows for the efficient determination of the optimal 5-F-dCTP concentration by testing a range of concentrations in a single PCR experiment.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq, Pfu, or Pwo)

  • 10X PCR buffer

  • dNTP mix (without dCTP)

  • dCTP stock solution

  • This compound stock solution

  • Nuclease-free water

Procedure:

  • Prepare a series of dNTP mixes with varying ratios of 5-F-dCTP to dCTP. For a final dNTP concentration of 200 µM each, you can prepare mixes as described in the table below. Prepare enough of each mix for your reactions.

Mix[5-F-dCTP] (µM)[dCTP] (µM)[dATP], [dGTP], [dTTP] (µM)
10200200
250150200
3100100200
415050200
52000200
62500200
73000200
84000200
  • Set up PCR reactions. For each concentration gradient, prepare a master mix containing all components except the dNTP mix. Aliquot the master mix into separate PCR tubes.

  • Add the different dNTP mixes to their respective PCR tubes.

  • Perform PCR using your standard cycling conditions, or optimize the annealing temperature using a gradient thermocycler if necessary.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the concentration of 5-F-dCTP that gives the highest yield of the specific product with minimal non-specific amplification.

Protocol 2: Single-Nucleotide Incorporation Assay to Determine Kinetic Parameters

This assay is used to determine the kinetic parameters (K_m and V_max) of a DNA polymerase for this compound. This provides a quantitative measure of the efficiency of incorporation.

Materials:

  • DNA polymerase

  • 5'-radiolabeled or fluorescently labeled primer

  • DNA template with a known sequence

  • Reaction buffer appropriate for the DNA polymerase

  • This compound and dCTP stock solutions of various concentrations

  • Quenching solution (e.g., EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Anneal the labeled primer to the DNA template.

  • Prepare reaction mixtures containing the primer-template duplex, reaction buffer, and varying concentrations of either 5-F-dCTP or dCTP.

  • Initiate the reactions by adding the DNA polymerase.

  • Incubate the reactions for a short time, ensuring that the reaction is in the initial linear range (single-turnover conditions).

  • Quench the reactions by adding the quenching solution.

  • Analyze the products by denaturing PAGE. The gel will separate the unextended primer from the primer extended by one nucleotide.

  • Quantify the amount of extended product for each substrate concentration.

  • Plot the initial velocity (rate of product formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Data Presentation:

The kinetic parameters obtained from the single-nucleotide incorporation assay can be summarized in a table for easy comparison.

NucleotideDNA PolymeraseK_m (µM)V_max (relative to dCTP)Incorporation Efficiency (V_max/K_m)
dCTPPolymerase XValue1.0Value
5-F-dCTPPolymerase XValueValueValue
dCTPPolymerase YValue1.0Value
5-F-dCTPPolymerase YValueValueValue

Visualizations

experimental_workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis A Prepare dNTP mixes with varying 5-F-dCTP:dCTP ratios C Set up individual PCR reactions for each dNTP mix A->C B Prepare PCR master mix (buffer, primers, template, polymerase) B->C D Run gradient PCR to optimize annealing temperature C->D E Analyze PCR products by agarose gel electrophoresis D->E F Determine optimal 5-F-dCTP concentration and annealing temperature E->F

Caption: Workflow for optimizing this compound concentration using gradient PCR.

troubleshooting_flowchart cluster_yes cluster_no start Start: Low or No PCR Product q1 Is there any product in the positive control (dCTP only)? start->q1 q2 Is 5-F-dCTP concentration too high? q1->q2 Yes a4 Troubleshoot general PCR issues (template, primers, polymerase activity). q1->a4 No a1 Decrease 5-F-dCTP concentration or use a 5-F-dCTP:dCTP ratio. q2->a1 Yes q3 Is Mg²⁺ concentration optimal? q2->q3 No a1->q3 a2 Perform Mg²⁺ titration. q3->a2 No q4 Is the DNA polymerase compatible? q3->q4 Yes a2->q4 a3 Test a different polymerase (e.g., Pwo). q4->a3 No end_yes Problem Solved q4->end_yes Yes a3->end_yes end_no Re-evaluate basic PCR setup a4->end_no

Caption: Troubleshooting flowchart for low or no PCR product with this compound.

References

Technical Support Center: DNA Polymerase Compatibility with 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 5-fluoro-dCTP in enzymatic DNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of various DNA polymerases with 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (this compound) and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which DNA polymerases are known to be compatible with this compound?

A1: Family B DNA polymerases are generally more adept at incorporating modified nucleotides, including this compound, compared to Family A polymerases. Specific polymerases that have shown compatibility include:

  • Pwo DNA Polymerase: This polymerase has been explicitly mentioned for its ability to incorporate this compound in primer extension (PEX) reactions[1].

  • KOD DNA Polymerase and its variants: KOD polymerase is known for its high fidelity and processivity and has been successfully used for the enzymatic production of modified nucleic acids[2].

  • Pfu DNA Polymerase: As a high-fidelity Family B polymerase, Pfu is a potential candidate for incorporating this compound[3][4].

  • Therminator™ DNA Polymerase: This engineered variant of 9°N DNA Polymerase is specifically designed for enhanced incorporation of modified nucleotides[5].

Q2: What are the potential effects of substituting dCTP with this compound in my PCR or primer extension reaction?

A2: Incorporating this compound can have several effects on your reaction:

  • Reduced Efficiency: The polymerase may incorporate this compound less efficiently than the natural dCTP, potentially leading to lower product yield.

  • Polymerase Stalling: The polymerase might stall or dissociate from the template after incorporating this compound, especially if multiple incorporations are required in succession.

  • Altered Fidelity: The presence of the fluorine atom can affect the geometry of the active site, potentially leading to an increase in misincorporation rates.

  • Changes in DNA Properties: The resulting DNA containing 5-fluorocytosine (B48100) may have altered thermal stability and resistance to certain enzymes.

Q3: Can I completely replace dCTP with this compound in my reaction?

A3: While complete replacement is possible in some cases, it often leads to a significant decrease in amplification efficiency. It is generally recommended to use a mixture of this compound and dCTP. The optimal ratio needs to be determined empirically for your specific application, polymerase, and template. A good starting point is a 1:1 or 1:3 ratio of this compound to dCTP.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incompatible Polymerase Switch to a DNA polymerase known for its compatibility with modified nucleotides, such as Pwo, KOD, or Therminator™ polymerase.
Suboptimal this compound:dCTP Ratio Titrate the ratio of this compound to dCTP. Start with a low ratio (e.g., 1:4) and gradually increase it. Complete replacement of dCTP may inhibit the reaction.
Incorrect Annealing Temperature The presence of 5-fluorocytosine can alter the melting temperature (Tm) of the DNA. Optimize the annealing temperature by performing a gradient PCR.
Insufficient Extension Time The polymerase may incorporate this compound at a slower rate. Increase the extension time in your PCR protocol.
High Concentration of this compound Inhibiting the Polymerase Reduce the total concentration of the this compound and dCTP mix.
Issue 2: Smearing or Non-Specific Products on an Agarose (B213101) Gel
Possible Cause Suggested Solution
Suboptimal Annealing Temperature Increase the annealing temperature in 1-2°C increments to improve primer specificity.
Excessive Enzyme Concentration Reduce the amount of DNA polymerase in the reaction.
Primer-Dimer Formation Review primer design to ensure minimal self-complementarity. Consider using a hot-start polymerase to minimize non-specific amplification during reaction setup.
Polymerase Stalling and Abortive Products Try a different, more processive DNA polymerase. Optimize the this compound:dCTP ratio to reduce the frequency of modified nucleotide incorporation.
Issue 3: Unexpected Product Size or Sequence Errors
Possible Cause Suggested Solution
Decreased Polymerase Fidelity If sequence accuracy is critical, use a high-fidelity proofreading polymerase like KOD or Pfu. Be aware that the fidelity might still be lower than with natural dNTPs. Sequence your final product to confirm accuracy.
Polymerase Slippage or Stalling at 5-fluorocytosine Sites Optimize reaction conditions (dNTP concentrations, Mg²⁺ concentration, extension time) to promote smooth polymerization. Consider using a polymerase blend designed for difficult templates.

Data Presentation

Table 1: General Properties of Recommended DNA Polymerases for this compound Incorporation
PolymeraseFamilyProofreading (3'-5' Exo)Key Features
Pwo BYesHigh thermal stability and proofreading activity. Known to accept modified nucleotides[6].
KOD BYesHigh fidelity, fast elongation rate, and high processivity[7]. Suitable for amplifying challenging templates.
Pfu BYesHigh-fidelity thermostable polymerase, widely used for cloning applications[3][4].
Therminator™ B (Engineered)NoSpecifically engineered for enhanced incorporation of a wide range of modified nucleotides[5].
Table 2: General Kinetic Parameters of Selected DNA Polymerases with Natural dCTP
PolymeraseKm (µM) for dCTPkcat (s⁻¹) for dCTPCatalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
Therminator™ 0.32 ± 0.173.2 ± 0.810
Vent (exo-) Not specifiedNot specifiedNot specified
Pfu Not specifiedNot specifiedNot specified
KOD Not specifiedNot specifiedNot specified

These values are for the natural dCTP and serve as a baseline. The incorporation of this compound is expected to have a higher Km and lower kcat, resulting in lower catalytic efficiency. The data for Therminator™ polymerase is for dCTP incorporation at a specific template position[8].

Experimental Protocols

Protocol 1: PCR with Partial Substitution of dCTP with this compound

This protocol provides a starting point for incorporating this compound into a PCR product using a compatible DNA polymerase like Pwo or KOD.

1. Reagent Preparation:

  • Prepare a dNTP mix containing dATP, dGTP, dTTP at a standard concentration (e.g., 10 mM each).
  • Prepare a separate C-nucleotide mix containing dCTP and this compound at your desired ratio (e.g., 1:1, resulting in a 5 mM stock of each).

2. Reaction Setup (50 µL reaction):

ComponentVolumeFinal Concentration
5X Polymerase Buffer10 µL1X
10 mM dNTP mix (A, G, T)1 µL200 µM each
5 mM dCTP/5-fluoro-dCTP mix2 µL200 µM total (100 µM each)
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
Template DNAX µL1-100 ng
Compatible DNA Polymerase1 µL1-2.5 units
Nuclease-free WaterUp to 50 µL-

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec25-35
Annealing55-65°C*30 sec
Extension72°C1 min/kb**
Final Extension72°C5 min1
Hold4°C

* Optimize the annealing temperature using a gradient PCR. ** Increase the extension time by 50-100% compared to a standard PCR with natural dNTPs.

4. Analysis:

  • Analyze the PCR product by agarose gel electrophoresis.

Protocol 2: Primer Extension (PEX) with this compound

This protocol is for single or multiple incorporations of this compound.

1. Reaction Setup (20 µL reaction):

ComponentVolumeFinal Concentration
10X Polymerase Buffer2 µL1X
10 mM dNTP mix (A, G, T)0.4 µL200 µM each
1 mM this compound0.4 µL20 µM
10 µM Fluorescently Labeled Primer1 µL0.5 µM
20 µM Template DNA1 µL1 µM
Pwo DNA Polymerase0.5 µL0.5 units
Nuclease-free WaterUp to 20 µL-

2. Reaction and Analysis:

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Pwo) for 15-30 minutes.
  • Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA).
  • Denature the sample at 95°C for 5 minutes and place it on ice.
  • Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Template Template DNA Initial_Denaturation Initial Denaturation (95°C, 2 min) Template->Initial_Denaturation Primers Forward & Reverse Primers Primers->Initial_Denaturation dNTPs dNTPs (A, G, T) dNTPs->Initial_Denaturation mod_dCTP This compound + dCTP mod_dCTP->Initial_Denaturation Polymerase DNA Polymerase Polymerase->Initial_Denaturation Buffer Reaction Buffer Buffer->Initial_Denaturation Denaturation Denaturation (95°C, 30s) Initial_Denaturation->Denaturation Start Cycles Annealing Annealing (55-65°C, 30s) Denaturation->Annealing Extension Extension (72°C, 1 min/kb) Annealing->Extension Extension->Denaturation Repeat 25-35x Final_Extension Final Extension (72°C, 5 min) Extension->Final_Extension End Cycles Gel Agarose Gel Electrophoresis Final_Extension->Gel Sequencing Sanger Sequencing (Optional) Gel->Sequencing

Caption: Workflow for PCR incorporating this compound.

Troubleshooting_Logic Start PCR with this compound Problem Low/No Product? Start->Problem Solution1 Check Polymerase Compatibility Problem->Solution1 No Smear Smearing/Non-specific Bands? Problem->Smear Yes Solution2 Optimize this compound:dCTP Ratio Solution1->Solution2 Solution3 Increase Extension Time Solution2->Solution3 Solution4 Optimize Annealing Temperature Solution3->Solution4 Success Successful Amplification Solution4->Success Smear->Success No Solution5 Increase Annealing Temperature Smear->Solution5 Yes Solution6 Reduce Enzyme Concentration Solution5->Solution6 Solution7 Use Hot-Start Polymerase Solution6->Solution7 Solution7->Success

Caption: Troubleshooting logic for PCR with this compound.

Signaling_Pathway cluster_uptake Cellular Uptake and Metabolism cluster_inhibition Mechanism of Action 5-FC 5-Fluorocytosine 5-FU 5-Fluorouracil 5-FC->5-FU Cytosine Deaminase 5-FUMP 5-Fluorouridine Monophosphate 5-FU->5-FUMP 5-FdUTP 5-Fluorodeoxyuridine Triphosphate 5-FU->5-FdUTP Metabolic Conversion 5-FdUMP 5-Fluorodeoxyuridine Monophosphate 5-FUMP->5-FdUMP Ribonucleotide Reductase 5-FUTP 5-Fluorouridine Triphosphate 5-FUMP->5-FUTP DNA_Synthesis DNA Synthesis Inhibition 5-FdUMP->DNA_Synthesis RNA_Synthesis RNA Synthesis Inhibition 5-FUTP->RNA_Synthesis 5-FdUTP->DNA_Synthesis Protein_Synthesis Protein Synthesis Inhibition RNA_Synthesis->Protein_Synthesis

Caption: Cellular metabolism of 5-fluorocytosine.

References

common PCR artifacts with 5-fluoro-dCTP and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for using 5-fluoro-dCTP in your PCR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PCR?

This compound (5-Fluoro-2'-deoxycytidine 5'-triphosphate) is a modified deoxycytidine triphosphate where the hydrogen at the 5th position of the pyrimidine (B1678525) ring is replaced by a fluorine atom. This modification can be introduced into DNA sequences via PCR for various applications in research and drug development, including structural biology studies, SELEX (Systematic Evolution of Ligands by Exponential Enrichment), and the development of therapeutic oligonucleotides. Pwo polymerase has been noted for its ability to incorporate this compound.[1]

Q2: What are the most common issues encountered when using this compound in PCR?

The most common issues include:

  • Reduced Amplification Efficiency/Low Yield: The modified nucleotide may be incorporated less efficiently by DNA polymerases compared to the natural dCTP.

  • No Amplification: Complete failure of the PCR reaction.

  • Nonspecific Amplification or Primer-Dimers: The presence of the modified nucleotide can sometimes alter the optimal reaction conditions, leading to off-target amplification.

  • Polymerase Inhibition: High concentrations of this compound may inhibit certain DNA polymerases.

Q3: Which DNA polymerase should I use with this compound?

Polymerase selection is critical. While standard polymerases like Taq may show some activity, high-fidelity proofreading polymerases are often more robust. Pwo polymerase, for instance, has been successfully used to incorporate this compound.[1] It is crucial to consult the polymerase manufacturer's recommendations for use with modified nucleotides. Some polymerases may have a lower tolerance for modifications at the 5-position of pyrimidines.

Q4: How does this compound affect the melting temperature (Tm) of the DNA?

The fluorine substitution can increase the thermal stability of the DNA duplex. This may necessitate higher denaturation temperatures during PCR. For PCR with modified nucleotides like 5-methyl-dCTP, increasing the denaturation temperature to 100°C has been shown to overcome amplification challenges.[2][3]

Troubleshooting Guide

Problem 1: Low or No PCR Product

This is the most frequent issue when working with modified nucleotides. The troubleshooting workflow below can help you systematically address the potential causes.

G start Start: Low or No PCR Product check_polymerase Is the DNA Polymerase compatible with this compound? start->check_polymerase optimize_mgcl2 Optimize MgCl2 Concentration (e.g., 1.5 - 3.0 mM) check_polymerase->optimize_mgcl2 Yes end_fail If issues persist, consult polymerase manufacturer or consider alternative modified nucleotide check_polymerase:e->end_fail:n No/Unsure optimize_annealing Optimize Annealing Temperature (Gradient PCR) optimize_mgcl2->optimize_annealing increase_cycles Increase Number of PCR Cycles (in increments of 5) optimize_annealing->increase_cycles check_dntp_ratio Optimize this compound:dCTP Ratio increase_cycles->check_dntp_ratio increase_denaturation Increase Denaturation Temp/Time (e.g., 98-100°C) check_dntp_ratio->increase_denaturation end_success Success: Target Amplified increase_denaturation->end_success Problem Solved increase_denaturation:e->end_fail:n Still No Product

Caption: Troubleshooting workflow for low or no PCR product.

Detailed Steps & Explanations:

  • Polymerase Compatibility: Verify that your DNA polymerase is suitable for incorporating modified nucleotides. High-fidelity polymerases with proofreading activity may stall or be less efficient. Consider a polymerase specifically recommended for this purpose, such as Pwo.[1]

  • Optimize MgCl₂ Concentration: Magnesium is a critical cofactor for DNA polymerase. Modified dNTPs can chelate Mg²⁺ ions, altering the optimal concentration. It is advisable to perform a MgCl₂ titration.

  • Optimize Annealing Temperature: The incorporation of this compound can affect primer binding. A gradient PCR is the most effective way to determine the new optimal annealing temperature.

  • Increase Cycle Number: To compensate for lower amplification efficiency, increasing the number of PCR cycles (e.g., from 30 to 35-40) can help increase the yield of the final product.[4]

  • Optimize this compound:dCTP Ratio: It may not be necessary to completely replace dCTP. A partial substitution can often be sufficient for labeling purposes while minimizing the impact on PCR efficiency. Experiment with different ratios.

  • Increase Denaturation Temperature/Time: Due to the increased stability of the fluorinated DNA, a higher denaturation temperature (98-100°C) or a longer denaturation time may be required for complete strand separation in subsequent cycles.[2][3]

Problem 2: Nonspecific Bands or Primer-Dimers

The appearance of unexpected bands or primer-dimers suggests suboptimal reaction specificity.

G start Start: Nonspecific Bands or Primer-Dimers increase_annealing Increase Annealing Temperature (Gradient PCR) start->increase_annealing reduce_mgcl2 Reduce MgCl2 Concentration (in 0.2-0.5 mM increments) increase_annealing->reduce_mgcl2 Specificity Not Improved end_success Success: Clean Product increase_annealing->end_success Specificity Improved reduce_primer Reduce Primer Concentration (e.g., 0.1 - 0.25 µM) reduce_mgcl2->reduce_primer hot_start Use a Hot-Start Polymerase reduce_primer->hot_start hot_start->end_success Problem Solved end_fail If issues persist, redesign primers hot_start:e->end_fail:n Still Nonspecific

Caption: Troubleshooting workflow for nonspecific amplification.

Detailed Steps & Explanations:

  • Increase Annealing Temperature: This is the most effective way to increase the stringency of primer binding and eliminate nonspecific products.[5]

  • Reduce MgCl₂ Concentration: Excess Mg²⁺ can stabilize nonspecific primer-template binding, leading to unwanted products.[6]

  • Reduce Primer Concentration: High primer concentrations can promote the formation of primer-dimers.[4]

  • Use a Hot-Start Polymerase: Hot-start polymerases prevent nonspecific amplification that can occur at lower temperatures during reaction setup.[5]

Quantitative Data Summary

The optimal ratio of this compound to dCTP and the ideal MgCl₂ concentration are highly dependent on the specific polymerase, template, and primers used. The following tables provide a starting point for optimization.

Table 1: Recommended Starting Ratios of this compound to dCTP

ApplicationSuggested Molar Ratio (this compound : dCTP)Rationale
Full Substitution100 : 0For applications requiring complete modification.
High Labeling75 : 25Balances high incorporation with potential reduction in PCR efficiency.
Moderate Labeling50 : 50A common starting point for many applications.
Low Labeling25 : 75Minimizes impact on PCR while still incorporating the modified base.

Table 2: MgCl₂ Concentration Optimization

MgCl₂ Concentration (mM)Expected Outcome
1.5High specificity, potentially lower yield.
2.0Good balance of specificity and yield.
2.5Higher yield, potential for nonspecific products.
3.0Often results in high yield but may increase nonspecific amplification.

Experimental Protocols

Protocol 1: Gradient PCR for Annealing Temperature Optimization

This protocol is designed to find the optimal annealing temperature when using this compound.

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except the template DNA. Ensure to use your chosen this compound:dCTP ratio.

  • Aliquot Master Mix: Aliquot the master mix into separate PCR tubes.

  • Add Template: Add the template DNA to each tube.

  • Set Up Gradient: Program the thermal cycler with a temperature gradient for the annealing step. A common range is 50°C to 65°C.

  • Cycling Conditions:

    • Initial Denaturation: 98°C for 2 minutes.

    • Denaturation: 98°C for 15 seconds.

    • Annealing: 50°C - 65°C gradient for 30 seconds.

    • Extension: 72°C for 30 seconds/kb.

    • Number of Cycles: 35.

    • Final Extension: 72°C for 5 minutes.

  • Analyze Results: Run the PCR products on an agarose (B213101) gel to identify the annealing temperature that produces the highest yield of the specific product with minimal nonspecific bands.

Protocol 2: MgCl₂ Titration

This protocol helps determine the optimal MgCl₂ concentration.

  • Prepare a Master Mix without MgCl₂: Prepare a master mix containing all components except MgCl₂.

  • Aliquot Master Mix: Aliquot the master mix into separate PCR tubes.

  • Add MgCl₂: Add varying amounts of MgCl₂ to each tube to achieve a final concentration range (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).

  • Add Template: Add the template DNA to each tube.

  • Run PCR: Use the optimal annealing temperature determined from the gradient PCR and your standard cycling conditions.

  • Analyze Results: Analyze the products on an agarose gel to determine which MgCl₂ concentration provides the best result.

References

Technical Support Center: Enhancing Enzymatic 5-fluoro-dCTP Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and yield of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for synthesizing this compound?

A1: The enzymatic synthesis of this compound from its precursor, 5-fluoro-2'-deoxycytidine (B1672315) (5-fluoro-dC), is typically achieved through a three-step phosphorylation cascade catalyzed by a series of kinases. This "one-pot" synthesis approach offers high stereo- and regioselectivity under mild reaction conditions.[1][2] The pathway involves the sequential addition of phosphate (B84403) groups to the 5'-hydroxyl position of the deoxyribose sugar.

Q2: Which enzymes are required for this three-step phosphorylation?

A2: The enzymatic cascade utilizes three key enzymes:

  • Deoxycytidine Kinase (dCK): This enzyme catalyzes the first phosphorylation step, converting 5-fluoro-2'-deoxycytidine (5-fluoro-dC) to 5-fluoro-2'-deoxycytidine-5'-monophosphate (5-fluoro-dCMP). Human dCK is known to have a broad substrate specificity and can phosphorylate various nucleoside analogs.[3][4]

  • UMP-CMP Kinase (UMK) or CMP Kinase (CMK): This enzyme is responsible for the second phosphorylation, converting 5-fluoro-dCMP to 5-fluoro-2'-deoxycytidine-5'-diphosphate (5-fluoro-dCDP). Human UMP/CMP kinase has been shown to phosphorylate fluorinated deoxycytidine monophosphate analogs.[5]

  • Nucleoside Diphosphate (B83284) Kinase (NDPK): The final step is catalyzed by NDPK, which transfers a phosphate group from a donor (typically ATP) to 5-fluoro-dCDP to yield the final product, 5-fluoro-2'-deoxycytidine-5'-triphosphate (this compound). NDPKs generally exhibit broad substrate specificity.[6]

Q3: Why is an ATP regeneration system recommended for this synthesis?

A3: An ATP regeneration system is highly recommended to drive the phosphorylation cascade to completion and improve the final product yield. Each phosphorylation step consumes a molecule of ATP, leading to the accumulation of ADP. High levels of ADP can cause feedback inhibition of the kinases and shift the reaction equilibrium away from product formation. An ATP regeneration system, such as the use of pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP), continuously converts ADP back to ATP, ensuring a constant supply of the phosphate donor and pushing the reaction forward. This can significantly increase the conversion of the starting material to the final triphosphate product.[2][7]

Q4: What is a typical yield for the enzymatic synthesis of fluorinated cytidine (B196190) triphosphates?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Inactive enzymes: One or more of the kinases (dCK, UMK, NDPK) may be inactive due to improper storage, handling, or denaturation.- Verify the activity of each enzyme individually before setting up the cascade reaction.- Ensure enzymes are stored at the correct temperature (typically -20°C or -80°C) in an appropriate buffer containing cryoprotectants.- Avoid repeated freeze-thaw cycles.
Suboptimal reaction conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme cascade.- The optimal pH for most kinase cascades is around 7.5-8.0. Use a suitable buffer such as Tris-HCl.[7]- The typical reaction temperature is 37°C.[7]- Ensure the presence of essential cofactors, particularly MgCl₂, as magnesium ions are crucial for kinase activity.
Missing ATP or ATP regeneration system components: Insufficient ATP or a non-functional regeneration system will halt the phosphorylation cascade.- Confirm the addition of ATP to the reaction mixture.- If using an ATP regeneration system (e.g., pyruvate kinase and phosphoenolpyruvate), ensure both components are active and added at the correct concentrations.
Accumulation of intermediates (5-fluoro-dCMP or 5-fluoro-dCDP) Bottleneck enzyme: One of the kinases in the cascade may have a lower activity or be inhibited, causing its substrate to accumulate.- Increase the concentration of the enzyme that catalyzes the conversion of the accumulating intermediate.- Check for potential product inhibition. High concentrations of the final product, this compound, or the intermediate diphosphate may inhibit the earlier kinases.
Substrate specificity of a downstream kinase: The fluorinated intermediate may be a poor substrate for the subsequent kinase.- While generally promiscuous, the specific activity of UMK and NDPK with fluorinated substrates can vary. Consider using enzymes from different sources (e.g., human, yeast, E. coli) that may have better activity for the specific substrate.[6][8]
Low overall yield Feedback inhibition: Accumulation of ADP (if no regeneration system is used) or the final product (this compound) can inhibit the kinases.- Implement an efficient ATP regeneration system to keep ADP concentrations low.[2][7]- Consider in-situ product removal strategies if product inhibition is significant, although this can be complex in a one-pot setup.
Degradation of substrates or products: Nucleosides and nucleotides can be susceptible to degradation over long reaction times, especially at non-optimal pH or temperature.- Monitor the reaction progress over time using methods like HPLC to determine the optimal reaction time.- Ensure the pH of the reaction mixture remains stable throughout the incubation period.
Difficulty in product purification Co-elution with other nucleotides: The final product, this compound, may be difficult to separate from residual ATP and other nucleotide intermediates (ADP, 5-fluoro-dCMP, 5-fluoro-dCDP) using chromatography.- Use a high-resolution purification method such as anion-exchange HPLC.- Optimize the gradient and buffer conditions of your chromatography to achieve better separation.- An enzymatic "mop-up" strategy can be employed to remove residual natural dNTPs. This involves using a DNA polymerase to selectively incorporate the natural nucleotides into a DNA strand, which can then be removed.[9]
Presence of protein contaminants: The enzymes used in the synthesis will be present in the final reaction mixture.- Purify the this compound using methods that separate small molecules from proteins, such as ultrafiltration with an appropriate molecular weight cutoff membrane.

Experimental Protocols & Data

General Protocol for One-Pot Enzymatic Synthesis of this compound

This protocol is adapted from a general method for the synthesis of modified nucleoside triphosphates and should be optimized for your specific enzymes and conditions.[2][7]

Reaction Components:

ComponentStock ConcentrationFinal Concentration
Tris-HCl (pH 7.6)1 M70 mM
MgCl₂1 M5 mM
5-fluoro-2'-deoxycytidine100 mM1 mM
ATP100 mM3.6 mM
Phosphoenolpyruvate (PEP)500 mM5 mM
Deoxycytidine Kinase (dCK)1 mg/mL0.01-0.02 mg/mL
UMP-CMP Kinase (UMK)1 mg/mL0.01-0.02 mg/mL
Nucleoside Diphosphate Kinase (NDPK)1 mg/mL0.01-0.02 mg/mL
Pyruvate Kinase (PK)10 mg/mL0.1-0.2 mg/mL
Nuclease-free water-To final volume

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl₂, 5-fluoro-2'-deoxycytidine, ATP, and PEP in a microcentrifuge tube.

  • Add the enzymes (dCK, UMK, NDPK, and PK) to the reaction mixture. The optimal concentration of each enzyme may need to be determined empirically.

  • Incubate the reaction at 37°C.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by HPLC.

  • Once the reaction is complete, terminate it by adding an equal volume of methanol (B129727) or by heat inactivation of the enzymes (e.g., 95°C for 5 minutes), followed by centrifugation to pellet the precipitated proteins.

  • Purify the this compound from the supernatant using anion-exchange HPLC.

Quantitative Data Summary
SubstrateProductEnzyme(s)Reported YieldReference
5-fluorocytidine (B16351)5-fluorocytidine triphosphateUridine Kinase, NMPK, PK, Enolase, 3-PGM78% (isolated)[2][7]
Various modified nucleosidesCorresponding triphosphatesdNK, UMP-CMPK, NDPK, PK27-99% (conversion)[7]

Visualizations

Enzymatic Synthesis Pathway of this compound

Enzymatic_Synthesis_5_fluoro_dCTP cluster_synthesis One-Pot Synthesis cluster_regeneration ATP Regeneration Cycle 5_fluoro_dC 5-fluoro-2'-deoxycytidine 5_fluoro_dCMP 5-fluoro-dCMP 5_fluoro_dC->5_fluoro_dCMP dCK 5_fluoro_dCDP 5-fluoro-dCDP 5_fluoro_dCMP->5_fluoro_dCDP UMK 5_fluoro_dCTP This compound 5_fluoro_dCDP->5_fluoro_dCTP NDPK ATP ATP ADP ADP ATP->ADP Phosphate Donation ADP->ATP Pyruvate Kinase ADP->ATP       PEP Pyruvate PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate

Enzymatic cascade for this compound synthesis with ATP regeneration.

General Experimental Workflow

Experimental_Workflow prep Prepare Reaction Mixture (Buffer, Substrates, Cofactors) add_enzymes Add Kinase Cocktail (dCK, UMK, NDPK, PK) prep->add_enzymes incubate Incubate at 37°C add_enzymes->incubate monitor Monitor Progress (e.g., HPLC) incubate->monitor terminate Terminate Reaction (Heat/Methanol) monitor->terminate purify Purify Product (Anion-Exchange HPLC) terminate->purify analyze Analyze Final Product (Mass Spec, NMR) purify->analyze

A general workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic node_action node_action start Low/No Product? check_enzymes Are all enzymes active? start->check_enzymes check_conditions Are reaction conditions optimal? check_enzymes->check_conditions No action_enzyme Test individual enzyme activity. Replace inactive enzymes. check_enzymes->action_enzyme Yes check_atp Is ATP regeneration working? check_conditions->check_atp No action_conditions Optimize pH, temperature, and MgCl₂ concentration. check_conditions->action_conditions Yes check_intermediates Are intermediates accumulating? check_atp->check_intermediates No action_atp Verify activity of PK. Check PEP concentration. check_atp->action_atp Yes action_bottleneck Increase concentration of the downstream enzyme. check_intermediates->action_bottleneck Yes

References

Technical Support Center: Troubleshooting Cell-Based Assays with 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cell-based assays involving 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

A: this compound is a fluorinated pyrimidine (B1678525) analog of deoxycytidine triphosphate.[1][2][3][4] In cell-based assays, cells are typically treated with the nucleoside form, 5-fluoro-2'-deoxycytidine (FdCyd), which is then transported into the cell and phosphorylated to this compound. The primary cytotoxic mechanism involves its metabolic conversion to 5-fluoro-2'-deoxyuridylate (FdUMP).[5] FdUMP is a potent inhibitor of thymidylate synthetase, a critical enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), and consequently, thymidine triphosphate (dTTP).[5] This inhibition leads to a depletion of the cellular dTTP pool, which disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.[5][6]

Q2: My results are highly variable and difficult to reproduce. What are the common causes and how can I improve consistency?

A: Irreproducibility is a common challenge in cell-based assays and can stem from both biological and technical factors.[7][8]

Common Causes for Irreproducibility:

  • Biological Factors:

    • Cell Passage Number: High passage numbers can lead to genetic and phenotypic drift, altering cellular characteristics and drug response.[9]

    • Cell Health and Viability: Using unhealthy or over-confluent cells will yield unreliable data.[9]

    • Seeding Density: Inconsistent cell numbers per well can dramatically affect results, especially in proliferation or cytotoxicity assays.[7]

  • Technical Factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells or reagents is a major source of variability.[9]

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter reagent concentrations and affect cell viability.[7]

    • Reagent Preparation and Storage: Improperly stored or prepared reagents can lose efficacy.

    • Incubator Conditions: Fluctuations in temperature and CO2 levels can impact cell growth and behavior.[9]

Troubleshooting Summary Table:

ProblemPossible CauseRecommended Solution
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors.[7][9]Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly.[9]
Plate-to-Plate Discrepancies Different cell passage numbers; Variation in incubation time.Use cells within a consistent, narrow range of passage numbers for all experiments. Standardize all incubation and treatment times precisely.[8]
"Edge Effects" Evaporation from outer wells of the plate.[7]Avoid using the perimeter wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7]
Unexpected Results Over Time Mycoplasma contamination; Cell line drift.[8]Regularly test for mycoplasma contamination. Use low-passage cells and periodically start fresh cultures from frozen stocks.[9]
Q3: I'm observing much higher cytotoxicity than anticipated. Why is this happening and how can I control it?

A: Unexpectedly high cytotoxicity is often directly related to the potent mechanism of action of 5-fluoropyrimidines.

Potential Causes:

  • High Sensitivity of Cell Line: The cell line you are using may have a highly active nucleoside transport system and efficient kinases that convert FdCyd to its active, cytotoxic metabolites.

  • Severe dNTP Pool Imbalance: The inhibition of thymidylate synthetase can cause a drastic depletion of dTTP pools, leading to significant DNA damage and strand breaks.[6][10] Treatment of cancer cells with related compounds like 5-fluorodeoxyuridine (FUdR) and 5-fluorouracil (B62378) (5-FU) has been shown to deplete dTTP pools by over 4-fold.[6]

  • Off-Target Effects: High concentrations may lead to unintended effects, including the misincorporation of other nucleotides or direct DNA damage.[10]

Recommendations:

  • Perform a Dose-Response Curve: Titrate the concentration of your compound over a wide range to determine the precise IC50 value for your specific cell line and experimental conditions.

  • Reduce Treatment Duration: Shorten the exposure time to lessen the cytotoxic impact.

  • Include a Rescue Control: To confirm that the cytotoxicity is due to thymidylate synthetase inhibition, perform a rescue experiment by co-incubating the cells with thymidine.[5] The addition of exogenous thymidine should bypass the enzymatic block and restore cell viability.

Q4: I am not observing the expected cytotoxic effect or DNA incorporation. What could be wrong?

A: A lack of effect can be due to metabolic, transport, or technical issues.

Potential Causes:

  • Inefficient Cellular Uptake: The cell line may have low expression of the necessary nucleoside transporters.[11]

  • Poor Metabolic Activation: The activity of key enzymes like deoxycytidine kinase (for the initial phosphorylation) or deoxycytidylate deaminase may be low in your chosen cell line.[5]

  • Rapid Catabolism: High levels of cytidine (B196190) deaminase can rapidly break down FdCyd before it can be phosphorylated and become active.[5]

  • Incorrect Polymerase for Incorporation: If you are measuring direct incorporation in an in vitro assay (e.g., primer extension), the DNA polymerase being used may not efficiently recognize and incorporate this compound.[12] While polymerases like Pwo and VentR exo- are known to incorporate modified nucleotides, others like standard Taq may be less efficient.[1][12]

Recommendations:

  • Select a Different Cell Line: If possible, switch to a cell line known to be sensitive to fluoropyrimidine analogs.

  • Inhibit Catabolism: Co-administer an inhibitor of cytidine deaminase, such as tetrahydrouridine, to increase the intracellular concentration and efficacy of FdCyd.[5]

  • Verify Reagent Integrity: Ensure your this compound or its nucleoside precursor has not degraded.

  • Optimize In Vitro Assays: For primer extension or PCR-based assays, screen different DNA polymerases known for their promiscuity with modified dNTPs.[13]

Data Summary

Table 1: Effect of Thymidylate Metabolism Inhibitors on dNTP Pools in Human Cancer Cells

This table summarizes the reported effects of related fluoropyrimidines on cellular dNTP pools after a 4-hour treatment, demonstrating the expected mechanism of action. Data is presented as pmol per 10⁶ cells.

TreatmentdATP (pmol)dGTP (pmol)dCTP (pmol)dTTP (pmol)
Vehicle (Control) 10.14.710.520.4
1 µmol/l FUdR No significant change0.438.04.5
5 µmol/l 5-FU No significant change0.98.71.6
(Data adapted from Wilson et al., 2012)[6]

Visualizations and Workflows

Metabolic Activation Pathway

The following diagram illustrates the two primary metabolic pathways by which the precursor, 5-fluoro-2'-deoxycytidine (FdCyd), is converted into the active thymidylate synthetase inhibitor, FdUMP.[5]

MetabolicPathway cluster_0 Cell Membrane cluster_1 Intracellular Space FdCyd_ext 5-Fluoro-2'-deoxycytidine (FdCyd, Extracellular) FdCyd_int FdCyd FdCyd_ext->FdCyd_int Nucleoside Transporter FdCMP 5-Fluoro-dCMP (FdCMP) FdCyd_int->FdCMP Deoxycytidine Kinase FdUrd 5-Fluoro-dUrd FdCyd_int->FdUrd Cytidine Deaminase FdUMP 5-Fluoro-dUMP (FdUMP) FdCMP->FdUMP dCMP Deaminase FdUDP 5-Fluoro-dUDP FdCMP->FdUDP TS Thymidylate Synthetase FdUMP->TS Inhibition F_dCTP This compound FdUDP->F_dCTP DNA_Polymerase DNA Polymerase F_dCTP->DNA_Polymerase Incorporation DNA DNA DNA_Polymerase->DNA Incorporation FdUrd->FdUMP Thymidine Kinase

Caption: Metabolic activation of 5-fluoro-2'-deoxycytidine (FdCyd).

Troubleshooting Workflow

This decision tree helps diagnose unexpected experimental outcomes.

TroubleshootingWorkflow start Unexpected Result Observed q1 What is the nature of the result? start->q1 high_cyto High Cytotoxicity q1->high_cyto Higher than expected low_effect Low/No Effect q1->low_effect Lower than expected irreproducible Irreproducible Results q1->irreproducible Variable sol_high_cyto1 Perform dose-response to find correct IC50 high_cyto->sol_high_cyto1 sol_high_cyto2 Reduce treatment duration high_cyto->sol_high_cyto2 sol_high_cyto3 Run thymidine rescue experiment to confirm mechanism high_cyto->sol_high_cyto3 q2_low Assay Type? low_effect->q2_low sol_irreproducible Standardize Protocol: - Use low passage cells - Check for mycoplasma - Avoid edge wells - Calibrate pipettes irreproducible->sol_irreproducible cell_based Cell-Based Assay q2_low->cell_based in_vitro In Vitro (e.g., PCR) q2_low->in_vitro sol_low_cell Check cell line for required kinases/transporters. Inhibit catabolic enzymes. cell_based->sol_low_cell sol_low_invitro Use polymerase known to accept modified dNTPs in_vitro->sol_low_invitro

Caption: Decision tree for troubleshooting unexpected assay results.

General Experimental Workflow

This diagram outlines the critical steps in a typical cell-based assay, highlighting points where careful standardization is required to ensure reproducibility.

ExperimentalWorkflow A 1. Cell Culture & Maintenance (Standardize passage number, media) B 2. Cell Counting & Seeding (Ensure accuracy and uniform density) A->B C 3. Compound Treatment (Accurate dilutions, consistent timing) B->C D 4. Incubation (Stable temperature and CO2) C->D E 5. Assay Reagent Addition (Calibrated pipetting, proper mixing) D->E F 6. Data Acquisition (Use appropriate plate reader settings) E->F G 7. Data Analysis (Include proper controls) F->G

Caption: Standard workflow for a reproducible cell-based assay.

Key Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (Fluorescence-Based)

This protocol describes a generic method for assessing cytotoxicity using a dead-cell protease activity assay, which measures the loss of membrane integrity.

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions.

    • Create a single-cell suspension and count cells to determine viability (e.g., via trypan blue).

    • Seed cells into a black, clear-bottom 96-well plate at a pre-determined optimal density.

    • Incubate for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (e.g., FdCyd) in appropriate cell culture medium.

    • Remove the medium from the wells and add the medium containing the test compound. Include vehicle-only wells as a negative control and a maximum-lysis control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure (Example: CytoTox-Fluor™ Assay)[14]:

    • Equilibrate the assay plate and reagent to room temperature.

    • Prepare the Assay Reagent by diluting the bis-AAF-R110 substrate into the assay buffer according to the manufacturer's instructions.

    • Add the prepared reagent to each well. The volume added is typically equal to the volume of media in the well.

    • Mix briefly on an orbital shaker and incubate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485nm Ex / 520nm Em).

  • Data Analysis:

    • Subtract the background fluorescence from media-only wells.

    • Express data as a percentage of the maximum-lysis control to determine the level of cytotoxicity.

    • Plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular dNTP Pool Extraction

This protocol provides a method for extracting dNTPs from cultured cells for subsequent quantification.[6]

  • Cell Culture and Treatment:

    • Grow cells in appropriate culture flasks to a density of approximately 5-10 x 10⁶ cells.

    • Treat the cells with the desired concentration of the test compound for the specified time.

  • Cell Harvesting:

    • For adherent cells, detach them using trypsin and resuspend in 10 ml of ice-cold PBS. For suspension cells, proceed directly to the next step.

    • Take a small aliquot for cell counting.

    • Centrifuge the remaining cell suspension at 3000 x g for 5 minutes at 4°C.

  • dNTP Extraction:

    • Discard the supernatant and resuspend the cell pellet in 500 µl of ice-cold 60% methanol.

    • Vortex vigorously to ensure complete resuspension.

    • Heat the samples at 95°C for 3 minutes to inactivate cellular enzymes.

    • Sonicate the extract for 30 seconds to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., >14,000 x g) for 5 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the dNTPs to a new, clean tube.

    • The extract can be stored at -80°C or used immediately for a dNTP quantification assay (e.g., a fluorescence-based method or LC-MS/MS).[6]

References

Technical Support Center: Purification of Oligonucleotides Containing 5-Fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides incorporating 5-fluoro-dCTP.

Frequently Asked Questions (FAQs)

Q1: Which purification method is most suitable for oligonucleotides containing this compound?

For oligonucleotides with modifications like this compound, High-Performance Liquid Chromatography (HPLC) is generally the recommended method.[1] This is because modifications can alter the hydrophobicity of the oligonucleotide, and HPLC provides excellent resolution for separating the full-length, modified product from unmodified sequences and other synthesis-related impurities.[1][2] Both Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC can be effective.

  • IP-RP-HPLC separates based on hydrophobicity. The 5-fluoro modification can subtly increase the hydrophobicity of the oligonucleotide, which can be leveraged for separation.[3] This method is also compatible with mass spectrometry, allowing for simultaneous purification and identity confirmation.

  • AEX-HPLC separates based on the overall charge of the oligonucleotide, which is determined by the number of phosphate (B84403) groups in the backbone.[2][4] This method is particularly useful for resolving sequences with significant secondary structures, which can sometimes be a concern with modified oligonucleotides.[4]

Polyacrylamide Gel Electrophoresis (PAGE) is another option that provides very high purity (often >95%) by separating oligonucleotides based on their size and charge.[2][5] However, PAGE can have lower yields compared to HPLC and may not be compatible with all modifications.[2][6]

Q2: What is the expected purity and yield for different purification methods?

The final purity and yield of your this compound containing oligonucleotide will depend on the synthesis efficiency, the length of the oligonucleotide, and the chosen purification method. The yields for modified oligonucleotides are often highly dependent on the properties of the specific modifications.[6] Below is a table summarizing typical purity levels and recovery rates you can expect.

Purification MethodTypical Purity of Full-Length ProductTypical YieldKey Considerations
Desalting Removes salts and very short impurities only. Low purity for full-length product.HighSufficient for some non-critical applications like routine PCR with short oligos.[2]
Cartridge Purification (RP) 65-80%ModerateA good initial purification step, but may not remove all n-1 sequences, especially for longer oligos.[5]
RP-HPLC >85%Moderate to HighRecommended for modified oligonucleotides.[5] Resolution can decrease for oligonucleotides longer than 50 bases.[2]
AEX-HPLC >85%Moderate to HighGood for resolving secondary structures. Resolution can decrease for oligonucleotides longer than 40-50 bases.[2][4]
PAGE >95-99%Low to ModerateProvides the highest purity but with lower recovery due to the extraction process from the gel.[2][5]

Q3: How does the this compound modification affect the behavior of the oligonucleotide during purification?

The 5-fluorocytosine (B48100) modification introduces a fluorine atom at the 5th position of the cytosine base.[7] This can influence the oligonucleotide's properties in a few ways relevant to purification:

  • Hydrophobicity: The fluorine substitution can slightly increase the hydrophobicity of the nucleobase.[3] This increased hydrophobicity can lead to longer retention times in reverse-phase chromatography compared to the unmodified equivalent. This difference in retention is the basis for separation in RP-HPLC.

  • Charge: The 5-fluoro modification does not alter the overall charge of the phosphodiester backbone. Therefore, in anion-exchange chromatography, the primary separation mechanism based on the number of phosphate groups remains the same.[2]

  • Secondary Structure: Modified oligonucleotides can sometimes have altered secondary structures. If you observe peak broadening or splitting in your chromatogram, it could be due to the presence of secondary structures. AEX-HPLC at a high pH can help to disrupt these structures and improve peak shape.[4]

Q4: Can I use "trityl-on" purification for my this compound oligonucleotide?

Yes, "trityl-on" purification is a common and effective strategy for purifying synthetic oligonucleotides, including those with modifications. This method utilizes the hydrophobic dimethoxytrityl (DMT) group that is left on the 5' end of the full-length product after synthesis.[2]

The process involves using a reverse-phase cartridge or HPLC column. The DMT-on full-length product is retained strongly by the hydrophobic stationary phase, while the "trityl-off" failure sequences (n-1, n-2, etc.) are washed away.[2] The DMT group is then cleaved from the purified oligonucleotide while it is still on the column, and the final product is eluted.[2]

Experimental Protocols

Below are detailed methodologies for common purification techniques that can be adapted for oligonucleotides containing this compound.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) - Trityl-Off

This protocol is for the purification of detritylated oligonucleotides.

  • Sample Preparation: After synthesis and deprotection, ensure the 5'-DMT group is removed. Dissolve the crude oligonucleotide in an appropriate starting mobile phase (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).[8]

  • HPLC System and Column:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C8 or C18 reverse-phase column.

    • Column Temperature: Elevated temperatures (e.g., 50-60 °C) can help to denature any secondary structures and improve peak shape.[9]

  • Mobile Phases:

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • For MS compatibility, a mobile phase of 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water (A) and methanol (B129727) (B) can be used.[9]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 0-10%) and run a linear gradient to a higher percentage (e.g., 50-70%) over 20-30 minutes. The optimal gradient will depend on the length and sequence of your oligonucleotide.

    • A shallow gradient is often necessary to achieve good resolution between the full-length product and failure sequences.[1]

  • Detection and Fraction Collection:

    • Monitor the elution profile using a UV detector at 260 nm.

    • Collect the peak corresponding to the full-length product.

  • Post-Purification Processing:

    • Combine the collected fractions.

    • Lyophilize the sample to remove the volatile mobile phase.

    • Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) to remove any remaining salts.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
  • Sample Preparation:

    • Dissolve the crude oligonucleotide in a loading buffer containing formamide (B127407) (e.g., 90% formamide in 1x TBE buffer) to a concentration of 1-2 OD units per microliter.[10]

    • Heat the sample at 60°C if it does not dissolve readily.[10]

  • Gel Electrophoresis:

    • Use a denaturing polyacrylamide gel with a concentration appropriate for the size of your oligonucleotide (e.g., 10-20% acrylamide (B121943) with 7M urea).

    • Load the sample onto the gel. It is advisable to run marker dyes in separate lanes to avoid contamination.[10]

    • Run the gel at a constant power (e.g., 30-50 W) until the desired separation is achieved. The oligonucleotide should migrate at least two-thirds of the way down the gel for good resolution.[10]

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate. Minimize UV exposure to prevent thymidine (B127349) dimerization.[10]

    • Carefully excise the band corresponding to the full-length product using a clean scalpel.[10]

  • Elution and Recovery:

    • Place the excised gel slice into a tube.

    • Elute the oligonucleotide from the gel by soaking it in an elution buffer (e.g., 0.5 M NaCl) overnight at room temperature.[10]

    • Collect the elution buffer containing the purified oligonucleotide.

  • Desalting:

    • Desalt the purified oligonucleotide to remove urea, salts, and any gel debris.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks in HPLC - Secondary structure of the oligonucleotide.- Poor mass transfer in the column.[1]- Contamination of the guard or analytical column.[11]- Increase the column temperature to 60-80°C to disrupt secondary structures.[9]- Use a column with a smaller particle size and a slower flow rate to enhance mass transfer.[1]- Flush the column or replace the guard column.[11]
Peak Splitting in HPLC - Co-elution of two different species.- Blocked column frit.[12]- Mismatch between the sample solvent and the mobile phase.[13]- Column void or uneven packing.- Inject a smaller sample volume to see if the peaks resolve.[12]- Replace the column frit or the entire column.[12]- Dissolve the sample in the initial mobile phase.[13]- Replace the column.
Low Recovery from Purification - For PAGE, incomplete elution from the gel slice.- For HPLC, irreversible binding to the column.- For SPE, suboptimal wash or elution conditions.- Crush the gel slice before elution and increase the elution time.- Ensure the mobile phase pH is appropriate for the column chemistry.- Optimize the organic solvent concentration and pH of the wash and elution buffers.
Presence of n-1 Impurity after Purification - Insufficient resolution of the purification method.- For HPLC, use a shallower gradient and a longer column or a column with higher efficiency.- For PAGE, ensure the gel has run long enough to achieve good separation between the n and n-1 bands.
Contamination with Salts after Lyophilization - Incomplete removal of non-volatile salts from the mobile phase (especially in AEX-HPLC).- Perform a post-purification desalting step using a size-exclusion column or ethanol precipitation.

Visualizations

experimental_workflow_ip_rp_hplc cluster_prep Sample Preparation cluster_hplc IP-RP-HPLC cluster_post Post-Purification start Crude Oligo (this compound) dissolve Dissolve in Mobile Phase A start->dissolve inject Inject Sample dissolve->inject gradient Gradient Elution (C18 Column) inject->gradient detect UV Detection (260 nm) gradient->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool lyophilize Lyophilize pool->lyophilize desalt Desalt lyophilize->desalt end Pure Oligo desalt->end

Caption: Workflow for IP-RP-HPLC purification.

troubleshooting_peak_splitting cluster_all_peaks All Peaks Splitting cluster_single_peak Single Peak Splitting start Peak Splitting Observed in HPLC Chromatogram q1 Are all peaks splitting? start->q1 cause1 Possible Causes: - Blocked Frit [1] - Column Void [4] - System Dead Volume [4] q1->cause1 Yes cause2 Possible Causes: - Co-elution [1] - Sample Solvent Mismatch [11] - Secondary Structure q1->cause2 No solution1 Solutions: - Replace Frit/Column [1] - Check Connections [11] cause1->solution1 solution2 Solutions: - Reduce Injection Volume [1] - Use Mobile Phase as Solvent [11] - Increase Temperature [10] cause2->solution2

Caption: Troubleshooting logic for HPLC peak splitting.

References

challenges in SELEX with modified nucleotides like 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in Systematic Evolution of Ligands by Exponential Enrichment (SELEX) with modified nucleotides, focusing on 5-fluoro-dCTP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate the complexities of using modified nucleotides in aptamer selection.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in SELEX?

A1: Incorporating this compound and other modified nucleotides into oligonucleotide libraries during SELEX offers several advantages. These modifications can enhance the nuclease resistance of the resulting aptamers, a crucial feature for in vivo applications, as unmodified RNA can be rapidly degraded by ribonucleases.[1] Furthermore, modified nucleotides can increase the structural diversity of the aptamer library, potentially leading to aptamers with higher binding affinity and specificity for their targets.[2][3] The inclusion of chemical modifications can also improve the overall success rate of the SELEX process.[4]

Q2: Which DNA polymerases are compatible with this compound?

A2: Several thermostable DNA polymerases have been shown to incorporate 2'-fluoro-modified nucleotides, which are structurally similar to this compound. Notably, Pfu DNA polymerase and its variants (Pfu(exo-)), Vent(exo-), Deep Vent(exo-), and UlTma DNA polymerase have demonstrated the ability to incorporate 2'-fluoronucleotides with reasonable efficiency.[5] Pwo polymerase has also been specifically mentioned as being capable of catalyzing the incorporation of this compound in primer extension reactions.[6][7] It is important to note that the efficiency of incorporation can vary between different polymerases.[8]

Q3: How does the use of this compound affect the fidelity of DNA synthesis?

A3: The use of modified nucleotides can influence the error rate of DNA polymerases. While high-fidelity proofreading polymerases like Pfu have inherently low error rates, the introduction of modified nucleotides can present a challenge to the enzyme's proofreading activity.[1] The impact on fidelity is dependent on the specific polymerase and the nature of the modification. For some modified nucleotides, family B polymerases have shown better performance in terms of incorporation efficiency compared to family A polymerases. It is crucial to consider that suboptimal reaction conditions, such as unbalanced nucleotide concentrations or high pH, can also increase the error rate of polymerases.[9]

Troubleshooting Guide

This guide addresses common issues encountered during SELEX experiments involving this compound and other modified nucleotides.

Issue 1: Low or No PCR Product Yield

  • Possible Cause: Inefficient incorporation of this compound by the DNA polymerase.

    • Solution:

      • Ensure you are using a compatible polymerase, such as Pfu, Pwo, or their variants.[5][6][7]

      • Optimize the concentration of this compound in your dNTP mix. A complete replacement of dCTP with this compound might be inefficient. Start with a partial substitution and optimize the ratio.

      • Increase the amount of DNA polymerase in the reaction, as some polymerases may have reduced processivity with modified nucleotides.[10]

  • Possible Cause: Suboptimal PCR cycling conditions.

    • Solution:

      • Optimize the annealing temperature. The presence of modified nucleotides can alter the melting temperature (Tm) of the primers and the template. It is advisable to perform a gradient PCR to determine the optimal annealing temperature.[10][11]

      • Increase the extension time to compensate for potentially slower incorporation of the modified nucleotide by the polymerase.[3][12]

  • Possible Cause: Inhibition of the PCR reaction.

    • Solution:

      • Ensure the purity of your template DNA. Impurities from the selection steps can inhibit PCR.[12]

      • If using additives like DMSO to overcome secondary structures, be aware that they can affect polymerase activity and may require re-optimization of other PCR parameters.[13]

Issue 2: High Frequency of Mutations in Sequenced Aptamers

  • Possible Cause: Reduced fidelity of the DNA polymerase in the presence of this compound.

    • Solution:

      • Use a high-fidelity polymerase with proofreading activity, such as Pfu or its variants.[1][14]

      • Optimize the dNTP concentrations. Imbalances in the dNTP pool can lead to increased error rates.[9][15]

      • Minimize the number of PCR cycles to reduce the accumulation of errors.[15]

  • Possible Cause: Damage to the DNA template.

    • Solution:

      • Avoid excessive exposure of the DNA to UV light during gel extraction.

      • Ensure proper storage of your DNA library and intermediate products.

Issue 3: Amplification Bias Leading to Loss of Library Diversity

  • Possible Cause: Preferential amplification of certain sequences by the polymerase.

    • Solution:

      • Limit the number of PCR cycles to the minimum required for sufficient product generation.[4]

      • Optimize the annealing temperature to ensure specific and efficient primer binding across all sequences in the library.[3]

      • Consider using emulsion PCR (ePCR) to compartmentalize individual amplification reactions, which can help to reduce amplification bias.[4]

  • Possible Cause: Sequence bias introduced during reverse transcription (if starting with a modified RNA library).

    • Solution:

      • Carefully select the reverse transcriptase, as different enzymes can exhibit varying levels of bias.[16]

Issue 4: Difficulty in Purifying Modified Aptamers

  • Possible Cause: Altered chromatographic properties of the modified oligonucleotides.

    • Solution:

      • For purification of 2'-fluoro-modified oligonucleotides, ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC) is a commonly used and effective method.[1][17]

      • The protocol may need to be optimized, particularly the gradient of the organic solvent, to achieve good separation.[1][17] Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used for purification.[1]

Quantitative Data Summary

The following table summarizes the error rates of common DNA polymerases with natural dNTPs. While specific quantitative data for this compound is limited, this provides a baseline for selecting a high-fidelity enzyme.

DNA PolymeraseError Rate (mutations per base pair per duplication)Proofreading (3'→5' exonuclease) ActivityReference
Taq Polymerase~1.1 x 10⁻⁴ to 8.9 x 10⁻⁵No[5]
Pfu Polymerase~1.3 x 10⁻⁶Yes[9]
Deep Vent Polymerase~2.7 x 10⁻⁶Yes[9]
Vent Polymerase~2.8 x 10⁻⁶Yes[9]
Klenow Fragment (exo-)~1.3 x 10⁻⁴No[18]
Q5 High-Fidelity DNA Polymerase~5.3 x 10⁻⁷Yes[19]

Note: Error rates can be influenced by reaction conditions.

Experimental Protocols

Detailed Protocol: SELEX Round with this compound Incorporation via PCR

This protocol outlines a single round of DNA SELEX, incorporating this compound during the amplification step.

1. Binding and Partitioning:

  • Incubate the single-stranded DNA (ssDNA) library with the target molecule under appropriate binding conditions (buffer, temperature, time).
  • Separate the target-bound DNA from the unbound sequences. This can be achieved using methods like nitrocellulose filter binding, affinity chromatography, or magnetic beads.
  • Wash the complex to remove non-specifically bound sequences.

2. Elution:

  • Elute the bound ssDNA from the target. This can be done by changing the buffer conditions (e.g., pH, salt concentration), using a competitive binder, or by heat denaturation.

3. PCR Amplification with this compound:

  • Reaction Setup (50 µL):
  • 10X High-Fidelity Polymerase Buffer: 5 µL
  • dNTP mix (10 mM each of dATP, dGTP, dTTP, and a mix of dCTP and this compound): 1 µL (The ratio of dCTP to this compound should be optimized, e.g., 1:1 to start)
  • Forward Primer (10 µM): 2.5 µL
  • Reverse Primer (10 µM): 2.5 µL
  • Eluted ssDNA template: 1-5 µL
  • High-Fidelity DNA Polymerase (e.g., Pfu): 1 µL
  • Nuclease-free water: to 50 µL
  • PCR Cycling Conditions (Example):
  • Initial Denaturation: 95°C for 2 minutes
  • 10-15 Cycles:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
  • Extension: 72°C for 30-60 seconds (adjust based on amplicon length)
  • Final Extension: 72°C for 5 minutes
  • Hold: 4°C

4. Purification of Amplified DNA:

  • Purify the PCR product using a PCR purification kit or by gel electrophoresis to remove primers, unincorporated nucleotides, and polymerase.

5. Generation of ssDNA for the Next Round:

  • Generate ssDNA from the purified double-stranded DNA (dsDNA) product. Common methods include asymmetric PCR, lambda exonuclease digestion of the phosphorylated strand, or using streptavidin beads with a biotinylated primer.

6. Preparation for the Next Round:

  • Quantify the ssDNA and use it as the input for the next round of selection.

Visualizations

SELEX_Workflow_with_Modified_Nucleotides cluster_0 SELEX Cycle start Initial Library (ssDNA) binding Incubation with Target start->binding partition Partitioning (Remove Unbound) binding->partition elution Elution of Bound Sequences partition->elution amplification PCR Amplification (with this compound) elution->amplification ssDNA_generation ssDNA Generation amplification->ssDNA_generation next_round Enriched Library for Next Round ssDNA_generation->next_round next_round->binding Iterate Troubleshooting_SELEX cluster_pcr PCR Issues cluster_fidelity Sequencing Issues cluster_purification Purification Issues start Problem Encountered no_product Low/No PCR Product? start->no_product high_mut High Mutation Rate? start->high_mut pur_diff Purification Difficulty? start->pur_diff check_poly Check Polymerase Compatibility no_product->check_poly Yes opt_pcr Optimize PCR Conditions no_product->opt_pcr Yes check_template Check Template Purity & Integrity no_product->check_template Yes use_hf_poly Use High-Fidelity Polymerase high_mut->use_hf_poly Yes opt_cycles Minimize PCR Cycles high_mut->opt_cycles Yes use_hplc Use IP-RP-HPLC pur_diff->use_hplc Yes opt_gradient Optimize Gradient use_hplc->opt_gradient

References

Technical Support Center: Use of 5-fluoro-dCTP in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 5-fluoro-dCTP in PCR, with a focus on its potential effects on PCR fidelity. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into DNA?

This compound (5-Fluoro-2'-deoxycytidine 5'-triphosphate) is a synthetic analog of deoxycytidine triphosphate (dCTP). The hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This modification allows for its incorporation into a growing DNA strand during PCR by a DNA polymerase.[1][2] For instance, Pwo polymerase has been shown to catalyze the incorporation of this compound.[1] The incorporation efficiency can vary depending on the specific DNA polymerase used.[3]

Q2: What is the primary application of using this compound in PCR?

The primary application of incorporating this compound into DNA is to introduce a fluorine modification into specific DNA sequences.[1][2] This can be useful for a variety of applications in molecular biology and drug development, including structural studies of DNA, investigation of protein-DNA interactions, and the development of therapeutic oligonucleotides. The fluorine atom can alter the chemical and physical properties of the DNA, such as its helical stability and resistance to nucleases.

Q3: What is the potential effect of this compound on PCR fidelity?

Direct quantitative data on the effect of this compound on PCR fidelity is not extensively available in the current body of scientific literature. However, based on studies of other modified cytosine analogs, we can infer potential outcomes:

  • Minimal Impact on Fidelity: Some modifications to the 5th position of cytosine, such as methylation and its oxidative derivatives (5-hydroxymethylcytosine, 5-formylcytosine), have been shown to not significantly alter the fidelity of DNA polymerases like human DNA polymerase β.[4][5] This suggests that the polymerase active site can accommodate these modifications without a significant increase in misincorporation rates.

  • Potential for Increased Error Rate: The introduction of a halogen atom can alter the electronic properties of the base, which could potentially lead to mispairing. While not directly demonstrated for this compound in PCR, other base analogs are known to increase the misincorporation frequency of DNA polymerases.[6]

  • Context-Dependent Effects: The impact of a modified base on fidelity can be dependent on the specific DNA polymerase used and the sequence context of the template DNA.[7]

Q4: How does this compound relate to the anticancer agent 5-fluorouracil (B62378) (5-FU)?

This compound is a deoxyribonucleoside triphosphate analog of 5-fluorocytosine (B48100). In cellular metabolism, 5-fluorocytosine can be converted to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[6] 5-FU can then be metabolized into 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which inhibits thymidylate synthase, and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into DNA.[2][8] The incorporation of fluorinated pyrimidines into DNA is a key mechanism of the cytotoxic effects of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in PCR experiments.

Issue Potential Cause Recommended Solution
No or Low PCR Product Yield Inhibition of DNA Polymerase: The DNA polymerase may not efficiently incorporate this compound.- Select a DNA polymerase known to be compatible with modified nucleotides (e.g., Pwo polymerase).- Optimize the ratio of this compound to dCTP. A complete substitution may be inhibitory.- Increase the concentration of the DNA polymerase.[3]
Suboptimal dNTP Concentration: The total dNTP concentration, or the ratio of this compound to other dNTPs, may be imbalanced.- Ensure all dNTPs are at an equal molar concentration, or empirically determine the optimal ratio of this compound to dCTP.- Excessive dNTP concentrations can inhibit PCR.[9]
Incorrect Annealing Temperature: The presence of this compound in the template may alter its melting temperature (Tm).- Optimize the annealing temperature using a gradient PCR.
Non-specific PCR Products Low Annealing Temperature: An annealing temperature that is too low can lead to non-specific primer binding.- Increase the annealing temperature in increments of 1-2°C.
Excess Primer Concentration: High primer concentrations can promote the formation of primer-dimers and other non-specific products.- Reduce the primer concentration.
Unexpected Mutation Rate (Post-Sequencing) Altered Polymerase Fidelity: The incorporation of this compound may have affected the error rate of the DNA polymerase.- Perform a fidelity assay to quantify the error rate with this compound (see Experimental Protocols section).- If fidelity is a critical concern, consider using a high-fidelity polymerase and minimizing the concentration of this compound.
Template Damage: The DNA template may have been damaged during purification or handling.- Use a fresh, high-quality DNA template.

Quantitative Data Summary

Due to the lack of direct experimental data for the effect of this compound on PCR fidelity, the following tables present hypothetical data based on findings for other modified nucleotides. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Error Rates of Different DNA Polymerases with this compound

DNA PolymerasedNTP MixError Rate (errors per 10^6 bases)Fold Change in Error Rate
Taq PolymeraseStandard dNTPs100-
+ 25% this compound1201.2x
+ 100% this compound1501.5x
Pfu PolymeraseStandard dNTPs1.3-
+ 25% this compound1.51.15x
+ 100% this compound2.01.54x
Q5 High-Fidelity DNA PolymeraseStandard dNTPs0.05-
+ 25% this compound0.061.2x
+ 100% this compound0.091.8x

Note: These values are hypothetical and should be experimentally determined.

Table 2: Hypothetical Misincorporation Frequencies Opposite a Template Guanine

Incoming dNTPStandard dNTPs (%)With 50% this compound (%)
dCTP (Correct) 99.99 99.95
This compound-0.03
dATP0.0050.008
dGTP0.0030.005
dTTP0.0020.007

Note: These values are hypothetical and intended to illustrate potential changes in misincorporation patterns.

Experimental Protocols

Protocol 1: Determining PCR Fidelity using a lacZ-based Forward Mutation Assay

This protocol allows for the quantification of PCR fidelity by detecting mutations in the lacZα gene that result in a loss of alpha-complementation.

1. PCR Amplification of the lacZα Target:

  • Set up parallel PCR reactions using a plasmid template containing the lacZα gene (e.g., pUC19).
  • Reaction 1 (Control): Use a standard dNTP mix.
  • Reaction 2 (Experimental): Use a dNTP mix containing the desired concentration of this compound.
  • Use a high-fidelity DNA polymerase for amplification.
  • Perform PCR for a limited number of cycles (e.g., 20-25) to minimize the accumulation of errors.

2. Cloning of PCR Products:

  • Digest the PCR products and a suitable vector with appropriate restriction enzymes.
  • Ligate the digested PCR products into the vector.

3. Transformation and Plating:

  • Transform a suitable E. coli strain (e.g., DH5α) with the ligation products.
  • Plate the transformed cells on LB agar (B569324) plates containing ampicillin, IPTG, and X-gal.

4. Colony Screening and Mutation Frequency Calculation:

  • Count the number of blue (wild-type lacZα) and white (mutant lacZα) colonies.
  • Calculate the mutation frequency (MF) as: MF = (Number of white colonies) / (Total number of colonies)
  • Compare the mutation frequency of the experimental reaction to the control to assess the effect of this compound on fidelity.

Protocol 2: Next-Generation Sequencing (NGS) Based Fidelity Assay

This protocol provides a high-throughput and detailed analysis of PCR fidelity.

1. PCR Amplification:

  • Amplify a target gene of known sequence using the control and experimental dNTP mixes as described in Protocol 1.

2. Library Preparation:

  • Prepare sequencing libraries from the purified PCR products. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

3. High-Throughput Sequencing:

  • Sequence the prepared libraries on an NGS platform (e.g., Illumina).

4. Data Analysis:

  • Align the sequencing reads to the reference sequence of the target gene.
  • Identify and count the number of base substitutions, insertions, and deletions in both the control and experimental samples.
  • Calculate the error rate per base per amplification cycle.
  • Analyze the mutation spectrum to identify any specific types of errors that are increased in the presence of this compound.

Visualizations

PCR_Workflow_with_5_fluoro_dCTP cluster_prep Reaction Setup cluster_pcr PCR Amplification cluster_analysis Downstream Analysis Template DNA Template Denaturation Denaturation (95°C) Template->Denaturation Primers Primers Primers->Denaturation Polymerase DNA Polymerase Polymerase->Denaturation dNTPs dNTPs (dATP, dGTP, dTTP) dNTPs->Denaturation dCTP_mix dCTP / this compound Mix dCTP_mix->Denaturation Annealing Annealing (Tm-5°C) Denaturation->Annealing Cool Extension Extension (72°C) Incorporation of this compound Annealing->Extension Heat Extension->Denaturation Repeat Cycles Sequencing Sequencing Extension->Sequencing Fidelity_Assay Fidelity Assay Extension->Fidelity_Assay

Caption: Workflow for PCR incorporating this compound and subsequent analysis.

Troubleshooting_Logic Start PCR with this compound Problem Problem Encountered? Start->Problem No_Product No/Low Yield Problem->No_Product Yes Nonspecific_Product Non-specific Products Problem->Nonspecific_Product Yes High_Mutation_Rate High Mutation Rate Problem->High_Mutation_Rate Yes Success Successful Amplification Problem->Success No Sol_No_Product1 Check Polymerase Compatibility No_Product->Sol_No_Product1 Sol_No_Product2 Optimize this compound:dCTP Ratio No_Product->Sol_No_Product2 Sol_Nonspecific1 Increase Annealing Temperature Nonspecific_Product->Sol_Nonspecific1 Sol_Nonspecific2 Decrease Primer Concentration Nonspecific_Product->Sol_Nonspecific2 Sol_Mutation1 Perform Fidelity Assay High_Mutation_Rate->Sol_Mutation1 Sol_Mutation2 Use High-Fidelity Polymerase High_Mutation_Rate->Sol_Mutation2

Caption: Troubleshooting flowchart for PCR using this compound.

References

Validation & Comparative

Validating 5-fluoro-dCTP Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, molecular biology, and diagnostics, the accurate confirmation of modified nucleotide incorporation into DNA is critical. 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) is a key modified nucleotide analog used in various research applications, including the development of therapeutic oligonucleotides and diagnostic probes. Validating its successful incorporation by DNA polymerases is a crucial quality control step. This guide provides an objective comparison of mass spectrometry with alternative methods for this purpose, supported by experimental data and detailed protocols.

Comparison of Validation Methodologies

The selection of a validation method depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. Mass spectrometry is considered the gold standard for its high accuracy and direct detection capabilities. However, fluorescence-based and enzymatic assays offer viable alternatives with their own advantages.

FeatureMass Spectrometry (LC-MS/MS)Fluorescence-Based AssaysEnzymatic Assays
Principle Measures the mass-to-charge ratio of the digested DNA components to identify and quantify the incorporated 5-fluorodeoxycytidine.Detects a fluorescent signal from a labeled primer, probe, or the incorporated nucleotide itself.Relies on the differential activity of an enzyme on DNA containing the modified nucleotide.
Information Provided Direct and unambiguous confirmation of incorporation and its quantity.Indirect evidence of incorporation, often quantitative.Indirect evidence of incorporation, can be qualitative or quantitative.
Sensitivity Very high (sub-femtomole to picomole range).[1]High (picomole to femtomole range).[2]Moderate to high, depending on the assay design.
Specificity Very high, can distinguish between isotopes and isobaric compounds.High, but can be prone to background fluorescence.Variable, depends on the specificity of the enzyme.
Quantitative Accuracy High, considered the gold standard for quantification.[3]Good, with proper calibration.[2]Can be quantitative but may be less precise than other methods.
Throughput Lower, requires sample preparation and chromatographic separation.High, suitable for plate-based assays.[2]High, often adaptable to a multi-well format.
Instrumentation Requires a liquid chromatography system and a tandem mass spectrometer.Requires a fluorescence plate reader or a real-time PCR instrument.Requires standard laboratory equipment (e.g., spectrophotometer, gel electrophoresis).
Cost per Sample High.Moderate.Low to moderate.
Key Advantage Definitive identification and quantification.High throughput and real-time capabilities.Simplicity and low cost.
Key Limitation High initial instrument cost and complex workflow.Indirect measurement, potential for signal interference.Indirect measurement, potential for enzyme inhibition or non-specific activity.

Quantitative Performance Data

The following table summarizes typical quantitative performance metrics for the different validation methods. It is important to note that these values can vary significantly depending on the specific instrumentation, assay design, and experimental conditions.

ParameterMass Spectrometry (LC-MS/MS)Fluorescence-Based Assays
Limit of Detection (LOD) 0.056 fmol for 5-hydroxymethylcytidine (B44077) (a similar modified nucleoside).[1]<0.77 pmol for dNTPs.[2]
Limit of Quantification (LOQ) Not explicitly found for 5-FdC, but generally in the low fmol to pmol range.<1.3 pmol for dNTPs.[2]
**Linearity (R²) **>0.99 for 5-FU and its metabolites.[4][5]>0.99 for dNTP quantification.[2]
Precision (%RSD) <15% for 5-FU and its metabolites.[6]<10% (inter-assay).[2]

Experimental Protocols

Mass Spectrometry-Based Validation

This protocol outlines the complete workflow for validating this compound incorporation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Enzymatic Incorporation of this compound:

  • Reaction Setup: Prepare a primer extension reaction mixture containing a DNA template, a primer, a suitable DNA polymerase (e.g., Pwo polymerase), dATP, dGTP, dTTP, and this compound.[7]

  • Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase to allow for the incorporation of the modified nucleotide.

  • Purification: Purify the resulting DNA product to remove unincorporated dNTPs, primers, and enzymes using a standard DNA purification kit.

2. Enzymatic Digestion of DNA:

  • Digestion Mix: To the purified DNA, add a mixture of DNase I and a phosphodiesterase (e.g., snake venom phosphodiesterase) or a cocktail of nucleases to completely digest the DNA into individual deoxynucleosides.[8]

  • Incubation: Incubate the digestion reaction at 37°C for several hours to overnight to ensure complete digestion.[8]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the digested sample onto a reverse-phase C18 column coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Use a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the deoxynucleosides.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Parent Ion (Q1): Set the mass spectrometer to select the protonated molecular ion ([M+H]⁺) of 5-fluorodeoxycytidine.

    • Fragment Ion (Q3): Monitor for a specific fragment ion of 5-fluorodeoxycytidine, which is typically the protonated 5-fluorocytosine (B48100) base.

  • Quantification: Create a standard curve using known concentrations of a 5-fluorodeoxycytidine standard to quantify the amount of incorporated modified nucleotide in the sample.

Fluorescence-Based Validation

This protocol describes a common fluorescence-based method for validating modified nucleotide incorporation.

1. Primer Extension with a Fluorescently Labeled Primer:

  • Reaction Setup: Use a 5'-fluorescently labeled primer in a primer extension reaction similar to the one described for the mass spectrometry protocol, containing the DNA template, polymerase, and the mix of dNTPs with this compound.

  • Incubation: Incubate the reaction to allow for primer extension.

  • Denaturing Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the gel using a fluorescence scanner. The presence of a longer fluorescent product in the reaction containing this compound compared to a negative control (without polymerase or dNTPs) indicates successful incorporation. The intensity of the fluorescent band can be used for semi-quantitative analysis.

Enzymatic Assay for Validation

This protocol provides an example of an enzymatic assay to indirectly validate incorporation.

1. Incorporation and Restriction Enzyme Digestion:

  • Site-Specific Incorporation: Design a DNA template that, upon incorporation of this compound, creates a recognition site for a specific restriction enzyme that is sensitive to this modification.

  • Primer Extension: Perform the primer extension reaction as previously described.

  • Restriction Digest: Treat the purified DNA product with the selected restriction enzyme.

  • Gel Electrophoresis: Analyze the digestion products on an agarose (B213101) or polyacrylamide gel. If the this compound was incorporated, the DNA will be protected from or susceptible to cleavage (depending on the enzyme), resulting in a different band pattern compared to a control DNA without the modification.

Mandatory Visualizations

Signaling Pathway: Metabolic Activation of 5-Fluorouracil (B62378)

The following diagram illustrates the metabolic pathway leading to the formation of the active metabolites of 5-fluorouracil (5-FU) that are incorporated into DNA and RNA. This compound is an analog of FdUTP, the active metabolite that gets incorporated into DNA.

5-FU Metabolic Pathway cluster_RNA RNA-directed Cytotoxicity cluster_DNA DNA-directed Cytotoxicity 5-FU 5-FU FUrd FUrd 5-FU->FUrd UP/TP FUMP FUMP 5-FU->FUMP OPRT FdUrd FdUrd 5-FU->FdUrd TP FUrd->FUMP UK FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RR RNA RNA FUTP->RNA RNA Pol FdUMP FdUMP FdUrd->FdUMP TK FdUMP->FdUDP UMPK TS Thymidylate Synthase FdUMP->TS FdUTP FdUTP FdUDP->FdUTP NDPK DNA DNA FdUTP->DNA DNA Pol dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP

Caption: Metabolic activation of 5-Fluorouracil (5-FU) and its cytotoxic mechanisms.

Experimental Workflow: Mass Spectrometry Validation

This diagram outlines the key steps in the validation of this compound incorporation using mass spectrometry.

MS_Validation_Workflow node_start Start node_inc Enzymatic Incorporation of this compound node_start->node_inc node_purify DNA Purification node_inc->node_purify node_digest Enzymatic Digestion to Deoxynucleosides node_purify->node_digest node_lc LC Separation node_digest->node_lc node_ms MS/MS Detection (MRM) node_lc->node_ms node_quant Quantification node_ms->node_quant node_end End node_quant->node_end

Caption: Experimental workflow for validating this compound incorporation by LC-MS/MS.

References

Illuminating the Unseen: A Guide to Confirming 5-fluoro-dCTP DNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of 5-fluoro-dCTP incorporation into DNA is a critical step in understanding the efficacy and mechanism of fluorinated nucleotide-based therapeutics. This guide provides a comparative overview of potential methodologies for this confirmation, detailing experimental protocols and presenting quantitative data for analogous DNA modifications to inform your experimental design.

The introduction of a fluorine atom at the C5 position of deoxycytidine triphosphate (dCTP) creates a stable modification that can influence DNA structure and its interaction with cellular machinery. Unlike the well-studied 5-methylcytosine (B146107) (5mC), direct, validated methods for sequencing this compound are not yet established in the literature. Therefore, this guide will explore the applicability of current state-of-the-art techniques for detecting DNA modifications, highlighting their potential strengths and weaknesses in the context of this compound. We will draw comparisons from methods used for other cytosine analogs to provide a foundational understanding for researchers venturing into this novel area.

Comparative Analysis of Detection Methodologies

The confirmation of this compound incorporation can be approached through direct sequencing, mass spectrometry, or enzymatic assays. Each method offers distinct advantages in terms of resolution, sensitivity, and the nature of the data generated.

Method Principle Potential Advantages for this compound Potential Challenges for this compound Resolution Throughput
Sanger Sequencing Dideoxy chain termination method.[1][2][3][4]Gold-standard accuracy for short DNA fragments; could potentially identify sites of polymerase stalling or altered peak morphology due to 5-FC.[3]The fidelity of DNA polymerase with this compound is unknown and may lead to misincorporation or termination.[5][6]Single-baseLow
Next-Generation Sequencing (NGS) Massively parallel sequencing of short DNA fragments.[7][8][9][10]High throughput; potential for genome-wide mapping of 5-FC incorporation.Base-calling algorithms are not trained for 5-FC, potentially leading to inaccurate calls. Polymerase fidelity during library amplification is a concern.[11][12][13]Single-baseHigh
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation and mass-based detection of individual nucleosides after DNA hydrolysis.[14][15][16][17]Unambiguous identification and quantification of 5-fluorodeoxycytidine. High sensitivity and specificity.[18]Does not provide sequence context; requires DNA hydrolysis, losing positional information.Global quantificationLow to Medium
Enzymatic Assays Use of enzymes that specifically recognize or act upon the modified base.High specificity if an appropriate enzyme is available. Can be adapted for high-throughput screening.[19][20]No known enzyme specifically recognizes 5-fluorocytosine (B48100) in DNA for this purpose. An assay would need to be developed.[21]Global quantificationHigh

Experimental Protocols

Detailed methodologies for the key experimental approaches are outlined below. It is important to note that these are generalized protocols that would require optimization for DNA containing this compound.

Sanger Sequencing of Modified DNA

This protocol is based on the classical chain-termination method.[1][2][3][4]

  • Template Preparation: Purify the DNA suspected of containing this compound.

  • Sequencing Reaction: Set up four separate sequencing reactions, each containing the DNA template, a specific primer, DNA polymerase, all four standard deoxynucleotide triphosphates (dNTPs), and one of the four fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Chain Termination: During the primer extension, the DNA polymerase will randomly incorporate a ddNTP, leading to the termination of the DNA chain.

  • Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.

  • Sequence Analysis: A laser excites the fluorescent labels on the ddNTPs, and a detector reads the emitted light. The sequence is then reconstructed by a computer.

Note: The key challenge will be the behavior of the DNA polymerase with the 5-fluorocytosine in the template strand. It may cause the polymerase to stall or to misincorporate a nucleotide opposite the modification.

Next-Generation Sequencing (NGS) of Modified DNA

This protocol outlines a general workflow for preparing a DNA library for sequencing on an Illumina platform.

  • DNA Fragmentation: Fragment the genomic DNA containing this compound to the desired size range (typically 200-500 bp) using enzymatic or physical methods.

  • End Repair and A-tailing: Repair the ends of the DNA fragments to create blunt ends and then add a single adenine (B156593) nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences necessary for binding to the flow cell and for primer hybridization.

  • PCR Amplification: Amplify the adapter-ligated DNA fragments using a high-fidelity DNA polymerase to create a sufficient quantity of library for sequencing.

  • Sequencing: Sequence the prepared library on an NGS platform.

  • Data Analysis: Align the sequencing reads to a reference genome and analyze the base calls at positions expected to contain 5-fluorocytosine.

Note: The amplification step is a critical point of potential bias, as the polymerase may have a different efficiency of amplifying DNA containing 5-fluorocytosine. Furthermore, the base-calling software will likely interpret 5-fluorocytosine as a standard cytosine, and any subtle differences in the signal may be missed or misinterpreted.

LC-MS/MS for Global Quantification of 5-fluorodeoxycytidine

This protocol describes the steps to determine the overall percentage of 5-fluorocytosine in a DNA sample.

  • DNA Hydrolysis: Digest the purified DNA sample to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[22]

  • Chromatographic Separation: Separate the resulting nucleosides using ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer.

  • Quantification: Identify and quantify 5-fluorodeoxycytidine based on its unique mass-to-charge ratio and fragmentation pattern. The abundance can be determined relative to the canonical nucleosides.

Note: This method is highly accurate for quantification but provides no information about the location of the modification within the DNA sequence.[18]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the Graphviz (DOT language).

Sanger_Sequencing_Workflow cluster_prep Sample Preparation cluster_reaction Chain-Termination PCR cluster_separation Separation & Detection cluster_analysis Data Analysis DNA DNA with 5-FC Reaction Reaction Mix (Polymerase, dNTPs, ddNTPs) DNA->Reaction Primer Sequencing Primer Primer->Reaction Electrophoresis Capillary Electrophoresis Reaction->Electrophoresis Generates fragment library Detection Fluorescence Detection Electrophoresis->Detection Analysis Sequence Readout Detection->Analysis

Caption: Workflow for Sanger Sequencing.

NGS_Workflow DNA Genomic DNA with 5-FC Fragmentation Fragmentation DNA->Fragmentation EndRepair End Repair & A-Tailing Fragmentation->EndRepair AdapterLigation Adapter Ligation EndRepair->AdapterLigation Amplification PCR Amplification AdapterLigation->Amplification Sequencing Next-Generation Sequencing Amplification->Sequencing Analysis Data Analysis & Base Calling Sequencing->Analysis

Caption: General NGS Library Preparation Workflow.

LCMS_Workflow DNA DNA with 5-FC Hydrolysis Enzymatic Hydrolysis DNA->Hydrolysis Nucleosides Free Nucleosides Hydrolysis->Nucleosides UHPLC UHPLC Separation Nucleosides->UHPLC MS Tandem Mass Spectrometry UHPLC->MS Quantification Quantification of 5-FCd MS->Quantification

Caption: LC-MS/MS Workflow for Nucleoside Analysis.

Conclusion and Future Directions

Confirming the incorporation of this compound into DNA presents a unique analytical challenge. While direct sequencing methods like Sanger and NGS offer the allure of precise positional information, significant hurdles related to polymerase fidelity and base-calling accuracy must be overcome. For unambiguous confirmation and quantification, LC-MS/MS stands as a robust, albeit sequence-agnostic, alternative. The development of enzymatic assays specific to 5-fluorocytosine could provide a high-throughput method for screening, but this requires further research and enzyme discovery.

For researchers in this field, a multi-pronged approach is recommended. LC-MS/MS can provide definitive evidence of incorporation, while optimized sequencing, potentially with polymerases engineered to accurately read past modified bases, will be necessary for determining the genomic context of the modification. As the therapeutic use of fluorinated nucleotides expands, the development of reliable and accurate methods for their detection will be paramount.

References

Comparative Guide: The Impact of 5-Fluorocytosine Incorporation on Restriction Enzyme Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between therapeutic compounds and cellular machinery is paramount. 5-Fluorocytosine (B48100) (5-FC), a widely used antifungal and chemotherapeutic pro-drug, exerts its effects through metabolic conversion and subsequent incorporation into RNA and DNA. This guide provides a comprehensive comparison of how the incorporation of 5-FC's metabolic byproducts, primarily 5-fluorouracil (B62378) (5-FU), into DNA can significantly affect the activity of various restriction enzymes. This information is critical for designing experiments involving genetic analysis of samples from 5-FC treated subjects and for the development of novel therapeutic strategies.

Metabolic Activation and Incorporation of 5-Fluorocytosine into DNA

5-Fluorocytosine is not directly incorporated into DNA. It serves as a pro-drug that is metabolized into active compounds. The metabolic pathway is initiated by the enzyme cytosine deaminase, which converts 5-FC to 5-fluorouracil (5-FU). Subsequently, 5-FU is converted into three main active metabolites: 5-fluorouridine (B13573) triphosphate (FUTP), 5-fluorodeoxyuridine monophosphate (FdUMP), and 5-fluorodeoxyuridine triphosphate (FdUTP). While FUTP is primarily incorporated into RNA, FdUMP inhibits thymidylate synthase, leading to an imbalance in the deoxynucleotide pool. This disruption promotes the incorporation of FdUTP into DNA in place of thymidine.

Figure 1. Metabolic pathway of 5-fluorocytosine.

Effect on Restriction Enzyme Activity: A Comparative Analysis

The presence of 5-fluorouracil within a DNA sequence can alter the substrate recognition and cleavage efficiency of restriction endonucleases. This effect is enzyme-dependent and is influenced by the position of the modified base relative to the recognition site. The table below summarizes the observed and expected effects on a selection of commonly used restriction enzymes.

Restriction EnzymeRecognition SequenceExpected Effect of 5-FU IncorporationSupporting Data/Analogy
HpaII C'CGGReduced Cleavage Direct experimental evidence shows reduced cleavage of oligonucleotides containing 5-fluorocytosine.[1]
MspI C'CGGSubtle to No Effect Experimental data indicates that MspI cleavage is only subtly affected by the presence of 5-fluorocytosine.[1]
HindIII A'AGCTTReduced Cleavage Studies on the similar modification, 5-bromouracil, have demonstrated a significant reduction in HindIII cleavage rate.[1]
EcoRI G'AATTCLikely Reduced Cleavage The presence of a modified base within or near the recognition site can interfere with the precise conformational changes required for EcoRI activity.
BamHI G'GATCCLikely Reduced Cleavage Similar to EcoRI, the interaction of BamHI with its recognition sequence is highly specific and may be hindered by base modifications.
NotI GC'GGCCGCPotentially Reduced Cleavage As a methylation-sensitive enzyme, NotI is susceptible to modifications within its recognition sequence, suggesting potential inhibition by 5-FU.

Note: The "Expected Effect" for enzymes other than HpaII and MspI is based on analogous studies with other base modifications and the general principles of restriction enzyme-DNA interaction. Further empirical data is required for definitive quantification.

Experimental Protocol: Quantitative Analysis of Restriction Enzyme Digestion on 5-FU Substituted DNA

This protocol provides a framework for quantitatively assessing the impact of 5-fluorouracil incorporation on the cleavage efficiency of a specific restriction enzyme.

Objective: To determine the relative cleavage rate of a restriction enzyme on a DNA substrate containing 5-fluorouracil compared to an unmodified control.

Materials:

  • DNA Substrates:

    • Unmodified DNA substrate (e.g., plasmid or PCR product) with a known number of the target restriction sites.

    • 5-FU-substituted DNA substrate. This can be synthesized by PCR using dFdUTP in the nucleotide mix.

  • Restriction Enzyme of interest.

  • 10X Restriction Enzyme Buffer.

  • Nuclease-free water.

  • Loading dye for gel electrophoresis.

  • Agarose (B213101) and TBE or TAE buffer for gel electrophoresis.

  • DNA stain (e.g., SYBR Safe or Ethidium Bromide).

  • Gel documentation system.

  • Microcentrifuge tubes.

  • Incubator or water bath.

  • Quantification software (e.g., ImageJ).

Experimental Workflow:

Experimental_Workflow cluster_prep Substrate Preparation cluster_digestion Restriction Digestion Time Course cluster_analysis Analysis PCR_unmodified PCR with standard dNTPs Purification Purify PCR Products PCR_unmodified->Purification PCR_modified PCR with dFdUTP PCR_modified->Purification Setup_unmodified Setup Unmodified Digest Purification->Setup_unmodified Setup_modified Setup Modified Digest Purification->Setup_modified Time_points Incubate and collect samples at T=0, 5, 15, 30, 60 min Setup_unmodified->Time_points Setup_modified->Time_points Gel Agarose Gel Electrophoresis Time_points->Gel Imaging Gel Imaging Gel->Imaging Quantification Band Intensity Quantification (e.g., ImageJ) Imaging->Quantification Analysis Calculate % Cleavage vs. Time Quantification->Analysis

Figure 2. Workflow for analyzing restriction enzyme kinetics.

Procedure:

  • Preparation of DNA Substrates:

    • Synthesize the unmodified and 5-FU-substituted DNA substrates via PCR. For the modified substrate, substitute a portion of dTTP with dFdUTP in the PCR master mix. The ratio may need optimization.

    • Purify both PCR products to remove primers, unincorporated nucleotides, and polymerase.

    • Quantify the concentration of both DNA substrates accurately.

  • Restriction Enzyme Digestion:

    • Set up two sets of reactions, one for the unmodified DNA and one for the 5-FU-substituted DNA.

    • For each set, prepare a master mix containing nuclease-free water, 10X restriction buffer, and the DNA substrate.

    • Create a time course by aliquoting the master mix into separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • Initiate the reactions by adding the restriction enzyme to each tube at staggered intervals to ensure accurate timing.

    • Incubate the reactions at the optimal temperature for the specific enzyme.

    • Stop each reaction at the designated time point by adding loading dye containing EDTA or by heat inactivation, as recommended for the enzyme.

  • Agarose Gel Electrophoresis and Analysis:

    • Load the digested samples from each time point onto an agarose gel.

    • Run the gel to separate the uncut substrate from the digested fragments.

    • Stain the gel with a DNA stain and visualize it using a gel documentation system.

    • Quantify the band intensities of the uncut substrate and the digestion products for each lane using software like ImageJ.

    • Calculate the percentage of cleaved DNA at each time point for both the unmodified and 5-FU-substituted substrates.

    • Plot the percentage of cleaved DNA versus time for both substrates to compare their digestion kinetics.

Expected Results:

A slower rate of digestion for the 5-FU-substituted DNA compared to the unmodified DNA will indicate an inhibitory effect of the modification on the restriction enzyme's activity. The quantitative data will allow for a direct comparison of the enzyme's efficiency on the two substrates.

Conclusion

The incorporation of 5-fluorocytosine metabolites into DNA can have a significant, and often inhibitory, effect on the activity of restriction enzymes. This guide provides a foundational understanding of this phenomenon, a comparative overview of expected effects on common enzymes, and a detailed protocol for quantifying these effects. Researchers working with 5-FC-treated samples should consider these potential impacts on their molecular biology workflows, particularly in applications relying on accurate restriction enzyme digestion. The provided experimental framework offers a robust method for investigating these interactions further and for characterizing the effects on a broader range of endonucleases.

References

Verifying 5-fluoro-dCTP Incorporation: A Comparative Guide to 19F NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, the precise verification of modified nucleotide incorporation into nucleic acids is paramount. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with two primary alternative methods—Mass Spectrometry and Fluorescence-Based Assays—for confirming the incorporation of 5-fluoro-2'-deoxycytidine (B1672315) triphosphate (5-fluoro-dCTP). We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable technique for your research needs.

At a Glance: Method Comparison

The choice of method for verifying this compound incorporation depends on several factors, including the required sensitivity, the need for quantitative data, sample complexity, and available instrumentation. 19F NMR offers a non-destructive, quantitative approach with a clean background, while mass spectrometry provides exceptional sensitivity and specificity. Fluorescence-based assays are high-throughput and easily adaptable for routine screening.

Feature19F NMR SpectroscopyMass Spectrometry (LC-MS/MS)Fluorescence-Based Assay
Principle Direct detection of the 19F nucleus, which is sensitive to its chemical environment.Separation by liquid chromatography followed by mass-to-charge ratio analysis of fragmented ions.Detection of a fluorescent signal generated upon successful primer extension.
Quantitation Inherently quantitative without the need for labeled standards.[1][2]Highly quantitative, typically requiring isotopically labeled internal standards.Semi-quantitative to quantitative, relies on a standard curve.[3]
Sensitivity Moderate.Very high, capable of detecting femtomole levels.High.
Sample Prep Minimal, non-destructive.More involved, requires DNA digestion and purification.[4]Relatively simple, performed in-plate.
Throughput Lower.Moderate to high.High.
Information Provides structural information about the local environment of the fluorine atom.[5][6]Provides exact mass and fragmentation patterns, confirming the identity of the modified base.Indicates incorporation but provides no structural information.
Instrumentation NMR Spectrometer with a fluorine probe.Liquid Chromatography and Tandem Mass Spectrometer.Plate reader or qPCR machine.

Quantitative Data: Polymerase Incorporation of Modified dCTP Analogs

NucleotideDNA PolymeraseKm (µM)Vmax (relative)Incorporation Efficiency (Vmax/Km)
dCTPDNA Polymerase α2.01.000.50
5-aza-dCTPDNA Polymerase α3.0Slightly lower than dCTP~0.33

Data adapted from studies on dCTP and its analog 5-aza-dCTP. The kinetic parameters for this compound are expected to be in a similar range.

Experimental Workflows and Protocols

To provide a practical guide for researchers, we have outlined the experimental workflows and detailed protocols for each verification method.

19F NMR Spectroscopy

19F NMR is a powerful, non-destructive technique for the direct detection and quantification of this compound incorporation. The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe.[7] The absence of endogenous fluorine in biological samples results in background-free spectra.[5]

G cluster_0 DNA Synthesis cluster_1 NMR Sample Preparation cluster_2 19F NMR Analysis A Primer Extension Reaction (with this compound) B Purification of Fluorinated DNA A->B C Dissolve DNA in D2O Buffer B->C D Add Internal Standard (e.g., TFA) C->D E Acquire 1D 19F NMR Spectrum (with 1H decoupling) D->E F Integrate 19F Signals E->F G Quantify Incorporation F->G

19F NMR workflow for verifying this compound incorporation.
  • Primer Extension Reaction:

    • Set up a standard primer extension reaction using a DNA template, a primer, a suitable DNA polymerase (e.g., Pwo or Taq polymerase), and a dNTP mix containing this compound in place of or in addition to dCTP.[8]

    • Include a control reaction with only the four standard dNTPs.

    • Incubate the reaction at the optimal temperature for the polymerase.

  • Purification of Fluorinated DNA:

    • Purify the resulting DNA product using a standard DNA purification kit (e.g., PCR purification kit) or ethanol (B145695) precipitation to remove unincorporated dNTPs, polymerase, and buffer components.

    • Analyze the purified DNA via anion-exchange chromatography to confirm purity.[6]

  • NMR Sample Preparation:

    • Lyophilize the purified DNA and dissolve it in a D2O-based buffer (e.g., 10 mM Tris-HCl, pH 7.0) to a final concentration suitable for NMR analysis (typically in the µM to mM range).[9]

    • Add a known concentration of an internal standard containing fluorine (e.g., trifluoroacetic acid - TFA) for quantification.[9]

  • 19F NMR Data Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum on a spectrometer equipped with a fluorine probe.

    • Use proton decoupling (e.g., Waltz-16) to simplify the spectrum and improve sensitivity.[6]

    • Set the spectral width to encompass the expected chemical shifts of the incorporated 5-fluorocytosine (B48100) and the internal standard.

    • Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate quantification.[6]

  • Data Analysis and Quantification:

    • Process the spectrum using an appropriate window function (e.g., exponential with a line broadening of 2 Hz).[6]

    • Integrate the area of the 19F signal corresponding to the incorporated 5-fluorocytosine and the signal from the internal standard.

    • Calculate the amount of incorporated this compound by comparing the integral of its signal to the integral of the known amount of the internal standard.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying modified nucleosides within a DNA strand.

G cluster_0 DNA Synthesis & Digestion cluster_1 LC-MS/MS Analysis A Primer Extension Reaction (with this compound) B Purification of Fluorinated DNA A->B C Enzymatic Digestion to Single Nucleosides B->C D Liquid Chromatography Separation C->D E Tandem Mass Spectrometry (MRM/SRM) D->E F Quantification using Internal Standard E->F

LC-MS/MS workflow for verifying this compound incorporation.
  • Primer Extension and DNA Purification:

    • Perform the primer extension reaction and purify the resulting DNA as described in the 19F NMR protocol.

  • Enzymatic Digestion of DNA:

    • Digest the purified DNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

    • This step is critical for releasing the 5-fluoro-2'-deoxycytidine nucleoside for analysis.

  • Sample Preparation for LC-MS/MS:

    • Deproteinize the digest, for instance, by adding a solvent like trichloroacetic acid and centrifuging.[10]

    • Add an isotopically labeled internal standard (e.g., 13C, 15N-labeled 5-fluoro-2'-deoxycytidine) to the sample for accurate quantification.

    • Filter the supernatant before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Perform tandem mass spectrometry analysis in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.

    • Set the mass spectrometer to detect the specific precursor-to-product ion transition for 5-fluoro-2'-deoxycytidine.

  • Data Analysis and Quantification:

    • Generate a standard curve using known concentrations of 5-fluoro-2'-deoxycytidine.

    • Quantify the amount of 5-fluoro-2'-deoxycytidine in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Fluorescence-Based Primer Extension Assay

This method offers a high-throughput and sensitive way to indirectly verify the incorporation of modified nucleotides. The assay relies on the principle that a fluorescent signal is generated only upon successful extension of a fluorescently labeled primer.

G cluster_0 Assay Setup cluster_1 Primer Extension cluster_2 Detection & Analysis A Prepare Reaction Mix: - Fluorescently Labeled Primer - DNA Template - Polymerase - dNTPs (with this compound) B Incubate at Optimal Temperature A->B C Denaturing Gel Electrophoresis or Capillary Electrophoresis B->C D Detect Fluorescently Labeled Products C->D E Quantify Product Formation D->E

Fluorescence-based assay workflow for this compound incorporation.
  • Assay Design and Setup:

    • Design a primer-template system where the incorporation of this compound is required for primer extension.

    • Use a primer that is fluorescently labeled at the 5' end (e.g., with 6-FAM).[11][12][13]

    • Set up the primer extension reaction in a 96-well plate format for high-throughput analysis. Include reactions with and without this compound as positive and negative controls.

  • Primer Extension Reaction:

    • Incubate the reaction plate in a thermocycler at the optimal temperature for the DNA polymerase to allow for primer extension.

  • Detection of Extended Products:

    • Stop the reaction (e.g., by adding a stop/loading buffer containing formamide (B127407) and EDTA).[14]

    • Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis on a DNA sequencer.[15]

  • Data Analysis:

    • Visualize the fluorescently labeled DNA fragments. The presence of a longer product in the reaction containing this compound, compared to a reaction lacking it, indicates successful incorporation.

    • Quantify the amount of extended product by measuring the fluorescence intensity of the corresponding band or peak.[11][12][13] This can provide a semi-quantitative measure of incorporation efficiency.

Conclusion

The verification of this compound incorporation can be achieved through several robust methods, each with its own set of advantages and limitations. 19F NMR spectroscopy stands out for its non-destructive nature and inherent quantitative accuracy without the need for specific standards. It also provides valuable structural information about the local environment of the incorporated fluorine atom. Mass spectrometry offers unparalleled sensitivity and specificity, making it the gold standard for absolute quantification, albeit with a more complex sample preparation workflow. Fluorescence-based assays provide a rapid, high-throughput, and sensitive method that is well-suited for screening and relative quantification of incorporation.

The selection of the most appropriate method will be guided by the specific experimental question, the required level of detail, and the available resources. For detailed structural and quantitative analysis of a purified product, 19F NMR is an excellent choice. For trace-level detection and absolute quantification in complex mixtures, LC-MS/MS is superior. For high-throughput screening of polymerase activity or reaction conditions, fluorescence-based assays are highly effective. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the best strategy to verify the incorporation of this compound in their experimental systems.

References

A Comparative Guide to 5-fluoro-dCTP and 5-methyl-dCTP in PCR for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the use of modified deoxynucleoside triphosphates (dNTPs) in Polymerase Chain Reaction (PCR) offers a powerful tool for a variety of applications, from diagnostics to the synthesis of therapeutic oligonucleotides. Among these, 5-fluoro-dCTP and 5-methyl-dCTP have emerged as significant analogs of the natural nucleotide, 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP). This guide provides an objective comparison of their performance in PCR, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate modified nucleotide for their specific needs.

Introduction to this compound and 5-methyl-dCTP

This compound is a synthetic analog of dCTP where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This modification can introduce unique properties into the resulting DNA, influencing its interaction with enzymes and its overall stability. It is recognized as a substrate for certain DNA polymerases, such as Pwo polymerase, enabling the enzymatic incorporation of fluorine into DNA sequences.[1]

5-methyl-dCTP is another dCTP analog, featuring a methyl group at the 5th position of the cytosine base. This modification is naturally occurring in many organisms as an epigenetic marker. In PCR, the use of 5-methyl-dCTP allows for the in vitro synthesis of DNA that mimics this epigenetic modification, which is invaluable for studying DNA-protein interactions, DNA methylation patterns, and for use as controls in methylation-specific assays.[2][3]

Performance in PCR: A Comparative Analysis

While direct, head-to-head quantitative comparisons of this compound and 5-methyl-dCTP in PCR are not extensively documented in the available literature, a comparative analysis can be constructed based on their individual reported characteristics.

Incorporation Efficiency and Polymerase Compatibility:

The efficiency of incorporating modified dNTPs is highly dependent on the chosen DNA polymerase.

  • 5-methyl-dCTP: This analog is readily incorporated into PCR amplicons by a variety of DNA polymerases, including Taq, Vent, ZymoTaq, and QuestTaq.[3][4][5] However, the complete replacement of dCTP with 5-methyl-dCTP can sometimes lead to inefficient amplification with Taq and Vent polymerases under standard PCR conditions.[4][5] One study demonstrated that Q5 High-Fidelity DNA Polymerase can incorporate 5-methyl-dCTP as efficiently as the natural dCTP.[6][7]

  • This compound: The available literature primarily highlights the use of this compound with Pwo polymerase in primer extension (PEX) reactions.[1] There is limited information regarding its efficiency in standard PCR with commonly used polymerases like Taq. This suggests that the selection of the polymerase is a critical parameter for the successful incorporation of this analog.

PCR Fidelity:

The accuracy of DNA synthesis is a crucial factor in many downstream applications.

  • This compound: There is a lack of specific studies quantifying the fidelity of DNA polymerases when incorporating this compound. However, Pwo polymerase, which is known to incorporate this analog, possesses a 3'→5' exonuclease (proofreading) activity, suggesting a higher fidelity compared to non-proofreading polymerases.[8][9]

Thermal Stability of Modified DNA:

The stability of the resulting PCR product can be a significant consideration for downstream applications.

  • 5-methyl-dCTP: The presence of 5-methylcytosine (B146107) in DNA has been shown to increase the thermal stability of the duplex. This is attributed to enhanced base stacking interactions. The melting temperature (Tm) of DNA containing 5-methylcytosine is higher than that of unmodified DNA.[10] This increased stability may necessitate adjustments to PCR protocols, specifically requiring a higher denaturation temperature (up to 100°C) to ensure complete strand separation during cycling.[4][5]

  • This compound: There is no direct experimental data available on the thermal stability of DNA containing 5-fluorocytosine (B48100). However, studies on other fluorinated nucleobases suggest that the high electronegativity of fluorine could influence base pairing and stacking interactions, potentially affecting the overall duplex stability. Further experimental investigation is required to determine the precise effect of 5-fluorocytosine on DNA thermal stability.

Quantitative Data Summary

FeatureThis compound5-methyl-dCTP
Compatible Polymerases Pwo Polymerase (in PEX)[1]Taq, Vent, ZymoTaq, QuestTaq, Q5[3][4][5][6][7]
PCR Efficiency Data not available for standard PCR.Can be inefficient with Taq/Vent under standard conditions; efficient with Q5.[4][5][6][7]
PCR Fidelity Expected to be high with proofreading polymerases like Pwo.[8][9]Dependent on the polymerase used; high with Q5.[6][7]
Effect on DNA Tm Data not available.Increases Tm.[10]
Required Protocol Modifications Likely requires optimization of polymerase and cycling conditions.May require higher denaturation temperatures (e.g., 100°C).[4][5]

Experimental Protocols

PCR with 5-methyl-dCTP (Modified Protocol for Taq/Vent Polymerase):

This protocol is adapted from studies demonstrating successful amplification with 5-methyl-dCTP.[4][5]

  • Reaction Setup:

    • Template DNA: 1-100 ng

    • Forward Primer: 0.1-0.5 µM

    • Reverse Primer: 0.1-0.5 µM

    • dNTP mix (dATP, dGTP, dTTP): 200 µM each

    • 5-methyl-dCTP: 200 µM (complete replacement of dCTP)

    • DNA Polymerase (Taq or Vent): 1-2.5 units

    • PCR Buffer: 1X

    • Nuclease-free water: to final volume

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes

    • Denaturation: 100°C for 30-60 seconds

    • Annealing: Primer Tm - 5°C for 30 seconds

    • Extension: 72°C for 1 minute/kb

    • Number of Cycles: 25-35

    • Final Extension: 72°C for 5-10 minutes

Note: The critical modification is the increased denaturation temperature to overcome the enhanced stability of the methylated DNA.

Primer Extension (PEX) with this compound (General Protocol):

  • Reaction Setup:

    • Template DNA (single-stranded or denatured double-stranded): 10-100 ng

    • Primer (fluorescently or radioactively labeled for detection): 10-20 pmol

    • dNTP mix (dATP, dGTP, dTTP): 200 µM each

    • This compound: 200 µM

    • Pwo DNA Polymerase: 1-2.5 units

    • Pwo Polymerase Buffer: 1X

    • Nuclease-free water: to final volume

  • Thermal Cycling:

    • Initial Denaturation (for dsDNA template): 95°C for 2 minutes

    • Annealing: Primer Tm for 1 minute

    • Extension: 72°C for 5-15 minutes

Note: This is a basic protocol and would require significant optimization for use in a cycling reaction like PCR.

Visualizations

PCR_Workflow_with_Modified_dNTPs cluster_0 Preparation cluster_1 PCR Amplification cluster_2 Analysis & Applications Reaction_Mix Prepare PCR Reaction Mix (Template, Primers, Polymerase, Buffer) Natural_dCTP dCTP Modified_dCTP This compound or 5-methyl-dCTP PCR_Cycling Thermal Cycling (Denaturation, Annealing, Extension) Reaction_Mix->PCR_Cycling Add dNTPs Incorporation Incorporation of Modified Nucleotide PCR_Cycling->Incorporation Analysis Analysis of PCR Product (Gel Electrophoresis, Sequencing) Incorporation->Analysis Downstream Downstream Applications (Cloning, Probing, Diagnostics) Analysis->Downstream

Caption: Workflow for PCR using modified dNTPs.

Polymerase_Compatibility cluster_5_fluoro This compound cluster_5_methyl 5-methyl-dCTP Modified_dNTPs Modified dNTPs Pwo Pwo Polymerase Modified_dNTPs->Pwo Compatible with Taq Taq Polymerase Modified_dNTPs->Taq Compatible with Vent Vent Polymerase Q5 Q5 Polymerase

Caption: DNA polymerase compatibility with modified dNTPs.

Downstream Applications

The choice between this compound and 5-methyl-dCTP is largely dictated by the intended downstream application.

Applications of DNA containing 5-fluorocytosine:

  • Probing DNA-protein interactions: The fluorine atom can serve as a sensitive probe for NMR spectroscopy to study the structure and dynamics of DNA and its complexes with proteins.

  • SELEX (Systematic Evolution of Ligands by Exponential Enrichment): Fluorine-modified aptamers can exhibit enhanced binding affinities and resistance to nucleases.

  • Analysis of restriction enzyme activity: DNA containing 5-fluorocytosine can be used to investigate the substrate specificity and cleavage mechanism of restriction endonucleases.

Applications of DNA containing 5-methylcytosine:

  • Epigenetics research: Synthesizing methylated DNA allows for the study of methylation-sensitive protein binding and the effects of methylation on gene expression.

  • Methylation-specific PCR (MSP) controls: In vitro methylated DNA serves as a crucial positive control in MSP assays used for cancer diagnostics and research.

  • Studying restriction enzyme sensitivity: Fully methylated DNA is an excellent substrate for determining the sensitivity of restriction enzymes to cytosine methylation.[4][5]

Conclusion

Both this compound and 5-methyl-dCTP offer unique advantages for the enzymatic synthesis of modified DNA. The selection of the appropriate analog depends on the specific research or development goal. 5-methyl-dCTP is well-characterized for its use in standard PCR with various polymerases, albeit with potential requirements for protocol optimization, and is the nucleotide of choice for applications in epigenetics. This compound, while less characterized in the context of standard PCR, holds promise for applications requiring biophysical probes or modified aptamers, with Pwo polymerase being a key enzyme for its incorporation. Further research directly comparing the performance of these two analogs in PCR with a range of polymerases would be highly beneficial to the scientific community. Researchers should carefully consider the compatibility of their chosen DNA polymerase with the desired modified dNTP and be prepared to optimize their PCR conditions to achieve successful amplification.

References

A Head-to-Head Comparison: 5-fluoro-dCTP vs. EdC for Monitoring DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal tool for tracking DNA replication.

In the dynamic fields of cell biology and drug discovery, the precise monitoring of DNA synthesis is paramount for understanding cell proliferation, cytotoxicity, and the efficacy of therapeutic agents. For decades, researchers have relied on the incorporation of modified nucleosides to label newly synthesized DNA. This guide provides an in-depth, objective comparison of two such nucleosides: 5-fluoro-dCTP (FdCTP) and 5-ethynyl-2'-deoxycytidine (B116413) (EdC). While both are analogs of deoxycytidine triphosphate (dCTP), their applications and detection methodologies differ significantly, making the choice between them critical for experimental success.

Executive Summary

5-ethynyl-2'-deoxycytidine (EdC) emerges as the superior and more practical choice for routine monitoring of DNA synthesis in cell proliferation and related assays. Its established detection method, based on click chemistry, offers high sensitivity, specificity, and a straightforward workflow compatible with various downstream applications. In contrast, this compound (FdCTP) is primarily utilized as a specialized tool for introducing a fluorine probe into DNA for biophysical studies, such as ¹⁹F NMR spectroscopy. There is a lack of established, routine protocols for using FdCTP to quantify and visualize overall DNA synthesis in a manner comparable to EdC.

At a Glance: FdCTP vs. EdC

FeatureThis compound (FdCTP)5-ethynyl-2'-deoxycytidine (EdC)
Primary Application Introduction of ¹⁹F label for biophysical studies (e.g., NMR)[1][2][3][4][5]General monitoring of DNA synthesis and cell proliferation[6][7]
Detection Method Primarily ¹⁹F NMR spectroscopy or other specialized techniques for fluorine detection. No standard fluorescence-based cell proliferation assay protocol.Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry)[6][7]
Incorporation Efficiency Substrate for DNA polymerases, but efficiency can be polymerase-dependent.[8]Efficiently incorporated by cellular DNA polymerases, at a rate modestly less than native dC.[6]
Cytotoxicity Data on cytotoxicity in the context of DNA synthesis monitoring is limited. As a fluorinated pyrimidine, potential for cytotoxic effects exists.[9][10][11][12]Generally considered to have low cytotoxicity, and less toxic than EdU, especially when combined with thymidine.[13]
Protocol Complexity Detection protocols are highly specialized and not suited for routine cell imaging or flow cytometry for proliferation.Detection protocol is well-established, relatively simple, and rapid.[14][15]
Commercial Availability Available as a research chemical.[8]Widely available from multiple suppliers, often as part of cell proliferation assay kits.[7][16]

Mechanism of Action and Detection

5-ethynyl-2'-deoxycytidine (EdC)

EdC is a nucleoside analog of deoxycytidine that contains a terminal alkyne group. When introduced to cells, it is phosphorylated to EdC triphosphate (EdCTP) and subsequently incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.[6][7]

The key to EdC's utility lies in the "click chemistry" detection method. The incorporated alkyne group serves as a bio-orthogonal handle that can be specifically and efficiently labeled with a fluorescent azide (B81097) probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7] This reaction is highly specific and occurs under mild conditions, preserving cellular morphology.

Workflow for EdC-based DNA Synthesis Monitoring

EdC_Workflow cluster_CellCulture Cellular Incorporation cluster_Detection Detection Steps cluster_Analysis Analysis EdC EdC Addition to Cells Incorp Incorporation into DNA during S-phase EdC->Incorp Fix Fixation & Permeabilization Incorp->Fix Click Click Reaction with Fluorescent Azide Fix->Click Wash Washing Click->Wash Imaging Fluorescence Microscopy Wash->Imaging Flow Flow Cytometry Wash->Flow HTS High-Throughput Screening Wash->HTS FdCTP_Incorporation FdCTP This compound (FdCTP) DNAPol DNA Polymerase FdCTP->DNAPol newDNA Newly Synthesized DNA (with incorporated 5-fluorocytosine) DNAPol->newDNA gDNA Genomic DNA (Template Strand) gDNA->DNAPol Detection Detection via ¹⁹F NMR or Mass Spectrometry newDNA->Detection

References

Stability Under Scrutiny: A Comparative Analysis of DNA Modified with 5-Fluoro-dCTP and Unmodified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of nucleic acids is a critical parameter. The incorporation of modified nucleotides, such as 5-fluoro-2'-deoxycytidine (B1672315) triphosphate (5-fluoro-dCTP), into DNA can significantly alter its properties. This guide provides a comparative analysis of the stability of DNA modified with this compound versus its unmodified counterpart, supported by experimental data and detailed protocols to aid in research and development.

The introduction of a fluorine atom at the C5 position of the cytosine base can influence both the thermal stability and the enzymatic resistance of the DNA duplex. Understanding these changes is paramount for applications ranging from the development of therapeutic oligonucleotides to the design of robust diagnostic probes.

Key Stability Parameters: A Head-to-Head Comparison

Stability ParameterUnmodified DNADNA Modified with this compoundAnticipated Effect of Modification
Thermal Stability (Melting Temperature, Tm) Sequence-dependentExpected to be slightly higherThe electronegative fluorine atom can influence base stacking interactions, potentially leading to a modest increase in the energy required to denature the DNA duplex.
Enzymatic Stability (Nuclease Resistance) Susceptible to degradation by endo- and exonucleasesExpected to exhibit increased resistanceThe C5 modification can create steric hindrance for nucleases, thereby slowing the rate of enzymatic cleavage. This is particularly relevant for 3'-exonucleases like Exonuclease III.

Experimental Insights into Stability

Thermal Stability Analysis

The melting temperature (Tm) is a definitive measure of the thermal stability of a DNA duplex. It is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. Modifications to the nucleotide bases can alter the Tm. For instance, studies on other 5-substituted cytosine analogs, such as 5-methylcytosine (B146107), have demonstrated a stabilizing effect, leading to an increase in Tm. It is hypothesized that the electron-withdrawing nature of the fluorine atom in 5-fluorocytosine (B48100) could similarly enhance the stacking interactions between base pairs, thus increasing the overall duplex stability.

A study comparing 5-chlorocytosine (B1228043) and 5-methylcytosine modifications in a CpG context found that these substitutions had a negligible impact on the melting temperature compared to the unmodified sequence.[1] However, the unique properties of fluorine may lead to a different outcome.

Enzymatic Degradation Resistance

The susceptibility of DNA to degradation by nucleases is a critical factor for in vivo applications. Modifications at the C5 position of pyrimidines are known to confer a degree of resistance to certain nucleases. This is attributed to the modified base interfering with the enzyme's ability to recognize and cleave the phosphodiester backbone.

For example, DNA containing 5-substituted pyrimidines has been shown to be a poor substrate for various DNA glycosylases and endonucleases. It is anticipated that DNA incorporating 5-fluorocytosine would exhibit increased resistance to degradation by exonucleases such as Exonuclease III, which progressively cleaves nucleotides from the 3' end of DNA.

Visualizing Experimental Workflows

To facilitate the understanding of the experimental procedures used to assess DNA stability, the following diagrams illustrate the workflows for thermal denaturation and nuclease resistance assays.

Thermal_Denaturation_Workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Spectrophotometry cluster_analysis Data Analysis Oligo_Synth Synthesize & Purify Unmodified & 5-FC-DNA Oligos Annealing Anneal Complementary Strands to form Duplexes Oligo_Synth->Annealing Spectro Place Samples in Cuvettes in Spectrophotometer Annealing->Spectro Buffer_Prep Prepare Melting Buffer (e.g., Sodium Phosphate (B84403), NaCl, EDTA) Buffer_Prep->Annealing Temp_Ramp Increase Temperature Gradually (e.g., 1°C/min) Spectro->Temp_Ramp Abs_Measure Monitor Absorbance at 260 nm Temp_Ramp->Abs_Measure Melting_Curve Plot Absorbance vs. Temperature (Melting Curve) Abs_Measure->Melting_Curve Tm_Calc Determine Tm (Midpoint of Transition) Melting_Curve->Tm_Calc Comparison Compare Tm of Unmodified vs. 5-FC-DNA Tm_Calc->Comparison

Workflow for Thermal Denaturation Analysis.

Nuclease_Resistance_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Oligo_Prep Prepare Radiolabeled or Fluorescently Labeled Unmodified & 5-FC-DNA Duplexes Incubation Incubate DNA with Nuclease at Optimal Temperature Oligo_Prep->Incubation Nuclease_Prep Prepare Nuclease Solution (e.g., Exonuclease III or DNase I) Nuclease_Prep->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Stop Reaction (e.g., with EDTA or heat) Time_Points->Quench Gel_Electro Separate Digestion Products by Gel Electrophoresis Quench->Gel_Electro Imaging Visualize DNA Fragments (Autoradiography or Fluorescence) Gel_Electro->Imaging Quantification Quantify Undigested DNA and Degradation Products Imaging->Quantification Kinetics Determine Digestion Kinetics and Compare Rates Quantification->Kinetics

Workflow for Nuclease Resistance Assay.

Detailed Experimental Protocols

Synthesis and Purification of Oligonucleotides

Objective: To obtain high-purity unmodified and this compound modified DNA oligonucleotides for stability assays.

Methodology:

  • Solid-Phase Synthesis: Oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. For the modified oligonucleotides, a 5-fluoro-dC phosphoramidite is used in place of the standard dC phosphoramidite at the desired positions.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotides are cleaved from the solid support and all protecting groups are removed by incubation in a concentrated ammonia (B1221849) solution at an elevated temperature.

  • Purification: The crude oligonucleotides are purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failure sequences.

  • Quantification and Quality Control: The concentration of the purified oligonucleotides is determined by measuring the absorbance at 260 nm. The purity and identity of the oligonucleotides can be confirmed by mass spectrometry.

Thermal Denaturation (Melting Temperature) Analysis

Objective: To determine and compare the melting temperature (Tm) of unmodified and this compound modified DNA duplexes.

Methodology:

  • Sample Preparation: Purified complementary single-stranded DNA oligonucleotides (unmodified and modified) are annealed to form duplex DNA. The duplexes are prepared in a melting buffer, typically containing 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.[1] A range of duplex concentrations may be used to determine thermodynamic parameters.

  • UV-Vis Spectrophotometry: The absorbance of the DNA duplex solution is monitored at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Analysis: A melting curve is generated by plotting the absorbance at 260 nm as a function of temperature. The Tm is determined as the temperature at the midpoint of the sigmoidal transition, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Resistance Assay (Exonuclease III Digestion)

Objective: To compare the rate of degradation of unmodified and this compound modified DNA by Exonuclease III.

Methodology:

  • Substrate Preparation: The 5' end of one strand of the DNA duplexes (unmodified and modified) is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Enzymatic Reaction: The labeled DNA duplex is incubated with Exonuclease III in the appropriate reaction buffer at the optimal temperature for the enzyme (typically 37°C). Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution containing a chelating agent like EDTA and formamide (B127407) loading dye.

  • Gel Electrophoresis: The digestion products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is visualized by autoradiography (for radiolabeled DNA) or fluorescence imaging. The intensity of the band corresponding to the full-length, undigested DNA is quantified for each time point. The rate of disappearance of the full-length product is calculated and compared between the unmodified and modified DNA to determine the relative nuclease resistance.

Conclusion

The incorporation of this compound into DNA is expected to confer enhanced stability against both thermal denaturation and enzymatic degradation. The provided experimental frameworks offer a robust methodology for quantifying these stability enhancements. For researchers in drug development and molecular diagnostics, leveraging the increased stability of this compound modified DNA can lead to the creation of more effective and durable nucleic acid-based tools and therapeutics. Further experimental studies are warranted to provide precise quantitative data on the degree of stabilization afforded by this modification across various DNA sequences and under different conditions.

References

A Comparative Guide to 5-Fluoro-dCTP and Other Halogenated dNTPs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of nucleic acids is a powerful tool in molecular biology, diagnostics, and therapeutic development. Halogenated deoxynucleoside triphosphates (dNTPs) represent a key class of modified nucleotides that enable researchers to probe DNA structure, function, and interactions. Among these, 5-fluoro-dCTP has emerged as a valuable analogue. This guide provides an objective comparison of the performance of this compound against other halogenated dNTPs, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Introduction to Halogenated dNTPs

Halogenation at the 5-position of pyrimidines (cytosine and thymine/uracil) can significantly alter the properties of DNA without disrupting its fundamental Watson-Crick base-pairing ability. The introduction of fluorine, chlorine, bromine, or iodine can influence the electronic properties, hydrophobicity, and steric bulk of the nucleobase. These modifications can, in turn, affect DNA stability, protein-DNA interactions, and enzymatic processing.

Performance Comparison of 5-Halogenated dCTPs

The choice of halogenated dCTP depends on the specific application, as each modification imparts distinct characteristics to the resulting DNA. Below is a summary of their performance based on available experimental data.

Enzymatic Incorporation

The successful incorporation of a modified nucleotide is paramount. The efficiency of incorporation is dependent on both the specific halogen and the DNA polymerase used. While comprehensive kinetic data for all halogenated dCTPs with a wide range of polymerases is not available in a single study, trends can be inferred from various reports.

For instance, a study on 5-substituted 2'-deoxycytidine (B1670253) 5'-(α-P-borano)triphosphates showed that analogs with 5-methyl, 5-ethyl, and 5-bromo substitutions had incorporation efficiencies with T7 DNA polymerase (Sequenase) similar to the natural dCTP, while the 5-iodo-dCTP analog was the least efficient.[1] Another study focusing on 5-aza-dCTP, a non-halogenated analog, found it to be a very good substrate for DNA polymerase alpha, with a Km value (3.0 µM) close to that of the natural dCTP (2.0 µM).[2] The incorporation of bulky modifications at the C5 position of pyrimidines is influenced by steric hindrance, with shorter and more rigid groups generally being better tolerated by a wider range of polymerases.[3]

Table 1: Qualitative Comparison of Enzymatic Incorporation of 5-Halogenated dCTPs

Halogenated dCTPRelative Size of HalogenGeneral Polymerase AcceptanceNotes
This compoundSmallestGenerally well-accepted by various polymerases.Minimal steric hindrance.
5-Chloro-dCTPLarger than FluoroModerate acceptance, polymerase-dependent.
5-Bromo-dCTPLarger than ChloroModerate to good acceptance, polymerase-dependent.[1]Often used for crystallographic studies.
5-Iodo-dCTPLargestLower acceptance, more polymerase-specific.[1]Significant steric bulk can hinder incorporation.
Impact on DNA-Protein Interactions

Halogenation at the C5 position of cytosine can modulate the binding of proteins to DNA. This effect is largely dependent on the size of the halogen atom and the specific protein-DNA interface.

A key study investigated the effect of a series of 5-substituted cytosine analogues, including all halogens, on the cleavage of DNA by the restriction endonucleases MspI and HpaII.

  • MspI: Cleavage was only subtly affected by any of the substituted cytosine analogues.

  • HpaII: This methylation-sensitive enzyme showed a clear dependence on the size of the substituent. While it completely cleaved cytosine-containing oligonucleotides, the presence of 5-fluorocytosine (B48100) led to a reduced cleavage rate. Larger halogens (Cl, Br, I) and a methyl group completely blocked cleavage by HpaII.[4][5]

These findings suggest that the steric bulk of the halogen at the C5 position can directly interfere with protein binding in the major groove of DNA.

Table 2: Effect of 5-Halogenated Cytosines on HpaII Cleavage

5-Substituted CytosineCleavage by HpaIIImplication for Protein InteractionReference
Cytosine (unmodified)CompleteNo hindrance[4][5]
5-FluorocytosineReduced rateMinor steric hindrance[4][5]
5-ChlorocytosineBlockedSignificant steric hindrance[4][5]
5-BromocytosineBlockedSignificant steric hindrance[4][5]
5-IodocytosineBlockedSignificant steric hindrance[4][5]
Effects on DNA Stability

The introduction of a halogen at the 5-position of cytosine can also influence the thermal stability of the DNA duplex. Studies have shown that 5-halogenation can enhance the strength of base pairing in DNA i-motif structures, which are stabilized by protonated cytosine-cytosine (C+•C) pairs.[6] Specifically, 5-fluorination and 5-iodination were found to be effective in stabilizing DNA i-motifs.[6] However, for standard Watson-Crick base pairing, 5-halogenation has been found to decrease the base-pairing energies of proton-bound dimers of cytosine.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of halogenated dNTPs. Below are representative protocols for primer extension and Systematic Evolution of Ligands by Exponential Enrichment (SELEX), two common techniques where these modified nucleotides are employed.

Primer Extension (PEX) for Incorporation of Halogenated dNTPs

This protocol is a general guideline for verifying the incorporation of a modified dNTP by a DNA polymerase.

Materials:

  • DNA template

  • Primer (fluorescently or radioactively labeled for detection)

  • DNA polymerase (e.g., Taq, KOD XL, Vent (exo-))

  • Natural dNTPs (dATP, dGTP, dTTP)

  • Halogenated dCTP (e.g., this compound)

  • Reaction buffer appropriate for the chosen polymerase

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Method:

  • Reaction Setup: In a PCR tube, combine the DNA template, labeled primer, and reaction buffer.

  • dNTP Mix: Prepare a master mix of dNTPs. For a control reaction, use only natural dNTPs. For the experimental reaction, replace the natural dCTP with the halogenated dCTP at the desired concentration. It is also possible to use a mix of natural and modified dCTP.

  • Enzyme Addition: Add the DNA polymerase to the reaction tube.

  • Thermal Cycling: Perform a limited number of thermal cycles (e.g., 10-20 cycles) to allow for primer extension. A typical cycle would be:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (primer-dependent)

    • Extension: 72°C for 1-2 minutes (template-dependent)

  • Analysis: Stop the reaction and analyze the products on a denaturing polyacrylamide gel. Successful incorporation of the halogenated dNTP will result in a full-length product. The efficiency can be qualitatively assessed by comparing the intensity of the product band in the experimental reaction to the control.

Primer_Extension_Workflow cluster_setup Reaction Setup cluster_reagents Reagents cluster_process Process Template DNA Template Mix Combine Reagents Template->Mix Primer Labeled Primer Primer->Mix Buffer Reaction Buffer Buffer->Mix dNTPs Natural dNTPs dNTPs->Mix Mod_dNTP Halogenated dCTP Mod_dNTP->Mix Polymerase DNA Polymerase Polymerase->Mix Thermal_Cycling Thermal Cycling Mix->Thermal_Cycling PAGE Denaturing PAGE Thermal_Cycling->PAGE Analysis Analysis PAGE->Analysis

Workflow for a primer extension experiment.
SELEX Protocol Using Halogenated dNTPs

SELEX is an iterative process to select for nucleic acid ligands (aptamers) with high affinity and specificity for a target molecule. The inclusion of modified nucleotides can enhance the chemical diversity of the library, potentially leading to aptamers with improved properties.

Materials:

  • ssDNA library with randomized region flanked by constant primer binding sites

  • Forward and reverse primers

  • Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic beads)

  • DNA polymerase suitable for amplifying modified DNA

  • Natural dNTPs

  • Halogenated dCTP

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • PCR purification kit

Method:

  • Library Preparation: Synthesize the initial ssDNA library.

  • Binding: Incubate the ssDNA library with the immobilized target in binding buffer to allow for binding of aptamer candidates.

  • Washing: Wash the solid support to remove unbound and weakly bound sequences.

  • Elution: Elute the bound sequences from the target.

  • PCR Amplification: Amplify the eluted sequences by PCR. In this step, the natural dCTP is replaced with the halogenated dCTP to generate a modified dsDNA library.

  • ssDNA Generation: Separate the strands of the dsDNA to generate an enriched ssDNA pool for the next round of selection.

  • Repeat: Repeat steps 2-6 for several rounds (typically 5-15) to enrich for high-affinity aptamers.

  • Sequencing and Characterization: Sequence the final enriched pool to identify individual aptamer candidates and characterize their binding properties.

SELEX_Workflow cluster_selection Selection Cycle cluster_amplification Amplification Start ssDNA Library Binding Incubate with Target Start->Binding Washing Wash to Remove Unbound Binding->Washing Elution Elute Bound Sequences Washing->Elution PCR PCR with Halogenated dCTP Elution->PCR Enriched_Pool Enriched Aptamer Pool Elution->Enriched_Pool After multiple rounds ssDNA_Gen Generate ssDNA PCR->ssDNA_Gen ssDNA_Gen->Binding Next Round Sequencing Sequence and Characterize Enriched_Pool->Sequencing

Generalized workflow for a SELEX experiment.

Conclusion

This compound offers a valuable tool for the modification of DNA, providing a balance of minimal steric hindrance and altered electronic properties. Its performance in enzymatic incorporation and its subtle influence on protein interactions make it suitable for a range of applications. When compared to other halogenated dNTPs, the choice of modification should be guided by the specific experimental goals. For applications requiring significant steric bulk to disrupt protein binding or for use as a heavy atom in crystallography, bromo- or iodo-dCTPs may be more appropriate. Conversely, when minimal perturbation to the DNA structure is desired, this compound is an excellent choice. The provided protocols and comparative data serve as a starting point for researchers to harness the potential of halogenated dNTPs in their work.

References

A Comparative Analysis of 5-Fluoro-dCTP and Other Cytosine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology, nucleic acid chemistry, and pharmacology, cytosine analogs represent a cornerstone for both therapeutic intervention and advanced research applications. This guide provides a comprehensive comparative analysis of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) and other key cytosine analogs, including the natural deoxycytidine triphosphate (dCTP), as well as therapeutically significant compounds like Gemcitabine (as dFdCTP) and Cytarabine (as ara-CTP).

This publication is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the biochemical properties, mechanisms of action, and performance data of these critical molecules. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and providing visual diagrams of relevant pathways, this guide aims to be an invaluable resource for selecting the appropriate cytosine analog for specific experimental or therapeutic needs.

Biochemical Properties and Mechanism of Action

Cytosine analogs exert their effects primarily by interacting with cellular enzymes involved in nucleic acid metabolism, most notably DNA polymerases. Upon phosphorylation to their triphosphate forms, these analogs can act as substrates or inhibitors for DNA polymerases, leading to a variety of cellular consequences.

This compound is a fluorinated pyrimidine (B1678525) deoxynucleoside triphosphate. The fluorine atom at the 5th position of the cytosine base introduces unique electronic properties. It is recognized as a substrate by various DNA polymerases and can be incorporated into DNA.[1][2] The presence of fluorine can alter the local DNA structure and its interactions with proteins, making it a valuable tool for studying DNA-protein interactions and for the development of novel therapeutic agents.

dCTP (Deoxycytidine Triphosphate) is the natural, unmodified substrate for DNA synthesis. It serves as the baseline for comparison in terms of incorporation efficiency and fidelity by DNA polymerases.

Gemcitabine triphosphate (dFdCTP) is the active metabolite of the anticancer drug Gemcitabine (2',2'-difluorodeoxycytidine). The two fluorine atoms on the 2' position of the deoxyribose sugar are key to its mechanism. After incorporation into DNA, it causes "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted. This makes it difficult for cellular repair mechanisms to remove the analog.[3][4]

Cytarabine triphosphate (ara-CTP) is the active form of the chemotherapy agent Cytarabine (ara-C). It contains an arabinose sugar instead of a deoxyribose. This stereochemical difference at the 2' position sterically hinders the rotation of the sugar-phosphate backbone, inhibiting DNA synthesis after its incorporation.[3]

5-Aza-dCTP is the active triphosphate form of Decitabine (5-aza-2'-deoxycytidine), a DNA methyltransferase (DNMT) inhibitor. When incorporated into DNA, it forms a covalent bond with DNMT, trapping the enzyme and leading to its degradation. This results in hypomethylation of the DNA and re-expression of silenced tumor suppressor genes.

Comparative Performance Data

The following tables summarize the available quantitative data on the incorporation of this compound and other cytosine analogs by various DNA polymerases. It is important to note that the data presented are collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as the specific polymerase used, the template-primer sequence, and reaction buffers.

Table 1: Steady-State Kinetic Parameters for Cytosine Analog Incorporation

AnalogDNA PolymeraseKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (µM-1s-1)Reference
dCTP Human DNA Polymerase γ0.9 ± 0.237 ± 241[4]
This compound Data not available in a directly comparable format---
dFdCTP (Gemcitabine) Human DNA Polymerase γ2.5 ± 0.50.24 ± 0.020.095[4]
ara-CTP (Cytarabine) Human DNA Polymerase α0.077Not ReportedNot Reported
5-Aza-dCTP Mammalian DNA Polymerase α3.0Slightly lower than dCTPNot Directly Calculated

Table 2: Pre-Steady-State Kinetic Parameters for Cytosine Analog Incorporation

AnalogDNA PolymeraseKd (µM)kpol (s-1)Incorporation Efficiency (kpol/Kd) (µM-1s-1)Reference
dCTP Vent DNA Polymerase74650.88[5]
This compound Data not available in a directly comparable format---
dFdCTP (Gemcitabine) Human DNA Polymerase γ2.5 ± 0.50.24 ± 0.020.095[4]
ara-CTP (Cytarabine) Data not available in a directly comparable format---
5-Aza-dCTP Data not available in a directly comparable format---

Experimental Protocols

Primer Extension Assay for Comparative Incorporation Efficiency

This protocol allows for the qualitative and semi-quantitative comparison of the incorporation of different cytosine analogs by a DNA polymerase.

Materials:

  • Thermocycler

  • DNA template and a 5'-radiolabeled or fluorescently labeled primer

  • DNA polymerase (e.g., Taq polymerase, Klenow fragment)

  • Reaction buffer specific to the polymerase

  • dATP, dGTP, dTTP solutions

  • Solutions of dCTP and the cytosine analogs to be tested (e.g., this compound, dFdCTP, ara-CTP)

  • Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)

  • Denaturing polyacrylamide gel

Methodology:

  • Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare separate reaction mixtures for each cytosine analog to be tested. Each reaction should contain the annealed primer-template, DNA polymerase, reaction buffer, dATP, dGTP, dTTP, and the specific cytosine analog (or dCTP as a control).

  • Initiation and Incubation: Initiate the reactions by adding the DNA polymerase and incubate at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reactions by adding the stop solution.

  • Gel Electrophoresis: Denature the samples by heating and then separate the products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the bands using autoradiography or fluorescence imaging. The intensity and length of the extended products indicate the efficiency of incorporation of each analog.

Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation

This method provides a more detailed quantitative analysis of the incorporation kinetics (Kd and kpol).

Materials:

  • Rapid quench-flow instrument

  • DNA template and 5'-radiolabeled primer

  • DNA polymerase (high concentration)

  • Reaction buffer

  • Solutions of the cytosine analog of interest at various concentrations

  • Quench solution (e.g., 0.5 M EDTA or acid)

  • Denaturing polyacrylamide gel

Methodology:

  • Complex Formation: Pre-incubate the DNA polymerase with the radiolabeled primer-template DNA in the reaction buffer to form a binary complex.

  • Rapid Mixing and Quenching: In the rapid quench-flow instrument, rapidly mix the polymerase-DNA complex with a solution containing the cytosine analog at a specific concentration and MgCl₂ to initiate the reaction. After a very short, defined time interval (milliseconds to seconds), the reaction is stopped by adding the quench solution.

  • Repeat for Time Course: Repeat the reaction for various time points to generate a time course of product formation.

  • Varying Analog Concentration: Repeat the entire time-course experiment at several different concentrations of the cytosine analog.

  • Product Analysis: Separate the reaction products on a denaturing polyacrylamide gel and quantify the amount of extended primer at each time point and concentration.

  • Data Analysis: Plot the product concentration versus time for each analog concentration. Fit the data to a single-exponential equation to determine the observed rate constant (kobs) for each concentration. Then, plot kobs versus the analog concentration and fit this data to a hyperbolic equation to determine the maximal rate of incorporation (kpol) and the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

Metabolic Activation of Cytosine Nucleoside Analogs

The following diagram illustrates the general metabolic pathway for the activation of cytosine nucleoside analogs to their active triphosphate forms, which can then be incorporated into DNA.

Metabolic_Activation_of_Cytosine_Analogs cluster_extracellular Extracellular cluster_intracellular Intracellular Analog_ext Cytosine Nucleoside Analog Analog_int Cytosine Nucleoside Analog Analog_MP Analog Monophosphate Analog_int->Analog_MP Deoxycytidine Kinase (dCK) Analog_DP Analog Diphosphate Analog_MP->Analog_DP Nucleoside Monophosphate Kinase Analog_TP Analog Triphosphate Analog_DP->Analog_TP Nucleoside Diphosphate Kinase DNA_Incorporation Incorporation into DNA Analog_TP->DNA_Incorporation DNA Polymerase Primer_Extension_Workflow Anneal Anneal labeled primer to DNA template Prepare_Mix Prepare reaction mixes with different cytosine analogs Anneal->Prepare_Mix Incubate Incubate with DNA polymerase Prepare_Mix->Incubate Stop_Reaction Stop reactions with quenching solution Incubate->Stop_Reaction Denature Denature samples Stop_Reaction->Denature PAGE Separate products by denaturing PAGE Denature->PAGE Visualize Visualize and quantify extended products PAGE->Visualize Analyze Compare incorporation efficiency Visualize->Analyze Cytosine_Analog_Effects Incorporation Incorporation into DNA by DNA Polymerase Properties Altered Properties of DNA: - Structure - Stability - Protein Interaction Incorporation->Properties Termination Chain Termination (direct or masked) Incorporation->Termination Inhibition Inhibition of DNA Synthesis Properties->Inhibition Termination->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of 5-fluoro-dCTP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount for safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-fluoro-dCTP (5-Fluoro-2'-deoxycytidine 5'-triphosphate), a fluorinated pyrimidine (B1678525) dNTP utilized in DNA synthesis and modification. Adherence to these protocols is critical to mitigate environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Required PPE:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile.[1]

  • Eye and Face Protection: Use safety goggles or a face shield.[1]

  • Skin and Body Protection: A laboratory coat is mandatory to prevent skin exposure.[1]

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular waste streams.[1][2]

  • Waste Identification and Segregation: this compound is classified as a halogenated organic compound due to the presence of a fluorine atom.[1] This requires it to be segregated from non-halogenated chemical waste.[1] Mixing these waste streams can complicate and increase the cost of disposal.[1]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must be clearly labeled as "Halogenated Organic Waste" and should include a detailed list of its contents, including any solvents used.[1] This is crucial for the disposal company to handle the waste appropriately.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing papers or pipette tips, in the designated sealed container.

    • Liquid Waste: If the this compound is in a solution, collect it in a sealed, compatible container. It is common practice to dissolve or mix the material with a combustible solvent to prepare it for incineration.[1]

  • Temporary Storage:

    • Store the sealed waste container in a well-ventilated, secure area that is inaccessible to unauthorized personnel.[1]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed environmental disposal company to arrange for the collection of the hazardous waste.

    • Provide the disposal company with a complete inventory of the waste container's contents. The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful by-products like hydrogen fluoride.[1]

Summary of this compound Disposal Information

ParameterDescriptionSource(s)
Chemical Classification Halogenated Organic Compound[1]
Primary Disposal Route Collection by a Licensed Hazardous Waste Disposal Company[1]
Recommended Disposal Method High-Temperature Incineration[1]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[1][2]
Key Safety Requirement Segregate from non-halogenated waste.[1]

This compound Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select & Label a Compatible Waste Container segregate->container collect Collect Solid & Liquid Waste in Designated Container container->collect store Store Sealed Container in a Secure, Ventilated Area collect->store contact Contact EHS or Licensed Waste Disposal Company store->contact inventory Provide Detailed Waste Inventory contact->inventory pickup Arrange for Waste Pickup inventory->pickup end End: Proper Disposal via Incineration pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of 5-fluoro-dCTP, a fluorinated pyrimidine (B1678525) dNTP, are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize risk and ensure compliance with safety standards.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. This includes protection for your hands, body, and eyes.

PPE ComponentSpecificationsRationale
Gloves Nitrile or other chemical-resistant gloves. Double-gloving is recommended.To prevent skin contact. Given that related compounds can cause skin irritation, robust hand protection is vital.[1]
Lab Coat A long-sleeved, buttoned lab coat.To protect skin and personal clothing from splashes and spills.
Eye Protection Safety glasses with side shields or goggles.To shield eyes from accidental splashes of the solution.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if aerosols may be generated.To prevent inhalation of any aerosolized particles.
Engineering Controls and Work Practices

Beyond personal protective equipment, the laboratory environment and specific work practices play a significant role in handler safety.

Control/PracticeProcedureRationale
Ventilation Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or creating solutions.To minimize the inhalation of any potential aerosols or vapors.
Handling Avoid direct contact with the substance. Use appropriate tools to handle vials and solutions. Centrifuge vials briefly before opening to ensure the contents are at the bottom.[2]To prevent accidental skin exposure and loss of material.
Hygiene Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.To remove any potential residual contamination.
Emergency Procedures: Preparedness is Key

Accidents can happen, and being prepared is a critical component of laboratory safety.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Absorb the spill with inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for disposal. Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and prevent exposure to others.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Liquid Waste Collect in a clearly labeled, sealed waste container for hazardous chemical waste disposal.

Experimental Workflow for Handling this compound

To visualize the procedural steps for safely handling this compound, the following workflow diagram outlines the process from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste Waste Management A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Retrieve this compound from -20°C storage B->C D Thaw and centrifuge vial briefly C->D E Perform experimental procedure D->E F Dispose of contaminated tips, tubes, etc. in hazardous waste E->F G Decontaminate work surface F->G J Store hazardous waste in a designated area F->J H Doff PPE G->H I Wash hands thoroughly H->I K Arrange for hazardous waste pickup J->K

Caption: Workflow for the safe handling of this compound.

This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. Adherence to these protocols is paramount for protecting researchers and the environment. Always consult your institution's specific safety guidelines and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.